Myristic acid-d1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
12-deuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CC)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Myristic Acid-d1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Myristic acid-d1, a deuterated form of myristic acid. It is intended to be a valuable resource for professionals in research, and drug development, offering detailed information on its properties, applications, and relevant experimental protocols. The inclusion of stable isotopes like deuterium (B1214612) in molecules such as myristic acid has become an invaluable tool in metabolic research, drug metabolism studies, and quantitative analysis.
Core Properties of Myristic Acid and Its Deuterated Analog
Myristic acid, a saturated fatty acid with a 14-carbon backbone, is a common component of animal and vegetable fats.[1] Its deuterated counterpart, this compound, is a synthetic derivative where one hydrogen atom has been replaced by a deuterium atom. This isotopic substitution minimally alters the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.
The molecular weight of a molecule is a fundamental property. The molecular weight of standard myristic acid (C₁₄H₂₈O₂) is approximately 228.37 g/mol . To determine the molecular weight of this compound, the mass of one hydrogen atom is subtracted and the mass of one deuterium atom is added.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| Myristic Acid | C₁₄H₂₈O₂ | ~228.37 | The naturally occurring, non-deuterated form. |
| This compound | C₁₄H₂₇DO₂ | ~229.38 | Calculated by replacing one protium (B1232500) atom with one deuterium atom. |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. The use of deuterated standards is a gold standard in bioanalysis due to their ability to mimic the behavior of the endogenous analyte during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and procedural losses.[2] This stable isotope dilution technique ensures high accuracy and precision in the quantification of myristic acid in various biological matrices.[3]
Deuterated compounds, in general, have seen a surge in interest within drug discovery and development. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[4][5] This can lead to improved drug efficacy, reduced dosage frequency, and a better safety profile.[6][7][8] While this compound is primarily used as a tool for research, the principles of its utility are central to the advancements in deuterated drug development.
Experimental Protocols
The accurate quantification of fatty acids from biological samples is crucial for understanding their roles in health and disease. The following is a generalized protocol for the analysis of myristic acid using this compound as an internal standard, based on common practices in the field.
Protocol: Quantification of Myristic Acid in Biological Samples using GC-MS
1. Sample Preparation and Internal Standard Spiking:
-
For plasma or serum samples, a specific volume (e.g., 100 µL) is used directly.
-
For tissue samples, a known weight of the tissue (e.g., 50 mg) is homogenized in a suitable buffer like ice-cold phosphate-buffered saline (PBS).[2]
-
A precise amount of this compound (the internal standard) in a known concentration is added to the sample at the earliest stage of preparation to account for any subsequent sample loss.
2. Lipid Extraction:
-
Total lipids are extracted from the sample using a solvent system, commonly a mixture of chloroform (B151607) and methanol (B129727) (e.g., a 2:1 v/v ratio).
-
After vortexing and centrifugation, the organic phase containing the lipids is carefully collected.
-
The solvent is then evaporated under a stream of nitrogen gas to yield the dried lipid extract.
3. Saponification and Derivatization:
-
To release free fatty acids from complex lipids like triglycerides and phospholipids, the dried lipid extract is subjected to saponification. This is typically achieved by incubating the extract in a methanolic solution of a strong base, such as potassium hydroxide (B78521) (KOH).
-
Following saponification, the solution is acidified with an acid like hydrochloric acid (HCl) to protonate the fatty acids.
-
The free fatty acids are then extracted into an organic solvent such as hexane.
-
For analysis by Gas Chromatography (GC), the fatty acids must be derivatized to increase their volatility. A common method is the formation of methyl esters (FAMEs) by heating with methanolic HCl or by using a derivatizing agent like (trimethylsilyl)diazomethane.
4. GC-MS Analysis:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.
-
Chromatographic Separation: The derivatized fatty acids are separated on a capillary GC column (e.g., a C18 column). A temperature gradient is programmed to ensure the separation of different fatty acids based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry Detection: The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target analytes. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are often employed. The distinct mass-to-charge ratios of the endogenous myristic acid derivative and the this compound derivative are monitored.
-
Quantification: The concentration of myristic acid in the original sample is calculated by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of non-deuterated myristic acid and a constant concentration of the internal standard.
Myristic Acid in Cellular Signaling
Myristic acid is not merely a structural component of lipids; it also plays a crucial role in cellular signaling through a process called N-myristoylation.[9][10] This is a co-translational or post-translational modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) residue of a target protein.[11] This lipid modification is critical for protein localization to membranes and for mediating protein-protein interactions, thereby influencing a wide array of signaling pathways.[12]
The process of N-myristoylation is catalyzed by the enzyme N-myristoyltransferase (NMT). This modification is essential for the function of numerous proteins involved in signal transduction, oncogenesis, and apoptosis.[12][13]
Below is a diagram illustrating the general workflow of protein N-myristoylation.
Caption: The N-myristoylation signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of deuterium in drug discovery | PPTX [slideshare.net]
- 6. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Developers Look to Deuterated Drugs as Risk Managed Opportunity - Drug Discovery Today [drugdiscoverytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LIPID MAPS [lipidmaps.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myristic Acid-d1: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of myristic acid-d1, a deuterated analog of the saturated fatty acid, myristic acid. This document details experimental protocols for its use and explores its application in studying cellular signaling pathways, particularly in the context of protein myristoylation and lipid metabolism.
Core Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Myristic Acid and its Deuterated Analogs
| Property | Myristic Acid (Unlabeled) | This compound | Myristic Acid-d27 |
| Synonyms | Tetradecanoic acid, C14:0 | Tetradecanoic-d1 acid | Perdeuterated myristic acid |
| CAS Number | 544-63-8[2][3] | 358730-97-9[1] | 60658-41-5[4] |
| Molecular Formula | C₁₄H₂₈O₂[2] | C₁₄H₂₇DO₂ | C₁₄HD₂₇O₂[4] |
| Molecular Weight | 228.37 g/mol [2] | ~229.38 g/mol | 255.5 g/mol [4] |
| Melting Point | 52-54 °C[2] | Data not available | 52-54 °C |
| Boiling Point | 250 °C at 100 mmHg[2] | Data not available | 250 °C at 100 mmHg |
| Density | 0.862 g/cm³ at 54 °C[5] | Data not available | Data not available |
| Solubility | Insoluble in water; soluble in ethanol (B145695), DMSO, and DMF.[2] | Soluble in organic solvents. | Soluble in ethanol (~15 mg/ml), DMSO (~12 mg/ml), and DMF.[4] |
| Stability | Stable.[2] | Stable. | Stable for ≥4 years at -20°C.[4] |
| Appearance | White crystalline solid.[2] | Solid. | Solid.[4] |
| Isotopic Purity | Not applicable | Data not available | ≥99% deuterated forms (d1-d27).[4] |
Experimental Protocols
This compound is primarily utilized as a tracer in metabolic labeling studies to investigate fatty acid metabolism and protein modification. Below are generalized protocols that can be adapted for the use of this compound.
Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into cellular proteins and lipids.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HEK293, HeLa, HepG2)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in ethanol to create a concentrated stock solution.
-
Complexing with BSA: To enhance solubility and cellular uptake, complex the this compound with fatty acid-free BSA. Mix the this compound stock solution with a sterile BSA solution in culture medium.
-
Cell Labeling: Aspirate the growth medium from the cultured cells and replace it with the medium containing the this compound-BSA complex.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the metabolic incorporation of the labeled fatty acid.
-
Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS and harvest them. Lyse the cells using an appropriate lysis buffer to extract proteins.
-
Lipid Extraction: For lipid analysis, perform a lipid extraction from a separate aliquot of cells using a standard method like the Bligh-Dyer or Folch extraction.
References
Deuterated Myristic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterated myristic acid, a critical tool in metabolic research and drug development. This document details the various isotopic forms of myristic acid, their physicochemical properties, and their primary applications, with a focus on their use as metabolic tracers. Detailed experimental protocols for their use in mass spectrometry-based analyses are provided, along with a visualization of the key signaling pathway in which myristic acid is involved.
Quantitative Data of Deuterated and Isotopically Labeled Myristic Acid
Myristic acid, a 14-carbon saturated fatty acid, is available in various deuterated and carbon-13 labeled forms. These stable isotope-labeled compounds are invaluable as internal standards and tracers in mass spectrometry-based quantitative analysis.[1][2][3] The table below summarizes the key quantitative data for commonly available forms of isotopically labeled myristic acid.
| Isotopic Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Myristic Acid (Unlabeled) | 544-63-8 | C14H28O2 | 228.37 | ≥98% |
| Myristic Acid-d2 | 30719-21-2 | C14H26D2O2 | 230.4 | ≥99% deuterated forms (d1-d2) |
| Myristic Acid-d3 | 62217-71-4 | C14H25D3O2 | 231.4 | Not specified |
| Myristic Acid-d5 | 327077-03-2 | C14H23D5O2 | 233.4 | Not specified |
| Myristic Acid-d27 | 60658-41-5 | C14HD27O2 | 255.5 | ≥98% atom % D; >99% deuterated forms (d1-d27) |
| Myristic Acid-1-13C | 57677-52-8 | C13¹³CH28O2 | 229.36 | 99 atom % 13C |
Core Application: Tracing Metabolic Pathways
Deuterated myristic acid is primarily utilized as a tracer to investigate metabolic pathways, particularly in the study of protein N-myristoylation.[1][2] This process involves the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, a modification crucial for protein localization, function, and signal transduction.[4][5][6] By introducing deuterated myristic acid to a biological system, researchers can track its incorporation into proteins and other lipids, providing insights into the dynamics of these processes.[7]
The N-Myristoylation Signaling Pathway
Protein N-myristoylation is a vital lipid modification that can occur either co-translationally or post-translationally.[6] The pathway is initiated by the activation of myristic acid to myristoyl-CoA by myristoyl-CoA synthetase. The enzyme N-myristoyltransferase (NMT) then catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein.[4][8] This modification facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions, playing a critical role in various signal transduction cascades.[5][6]
Caption: The N-Myristoylation Signaling Pathway.
Experimental Protocols
The use of deuterated myristic acid as a metabolic tracer typically involves cell culture or in vivo studies followed by extraction and analysis of lipids and proteins using mass spectrometry.
General Experimental Workflow for Metabolic Labeling
The following diagram outlines a typical workflow for a metabolic labeling experiment using deuterated myristic acid. The process begins with the introduction of the labeled fatty acid to the biological system, followed by incubation, sample collection, extraction of the molecules of interest, and finally, analysis by mass spectrometry.
Caption: General Experimental Workflow for Metabolic Tracing.
Detailed Methodology for GC-MS Analysis of Deuterated Fatty Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of fatty acids. The following protocol is a standard method for the extraction, derivatization, and analysis of fatty acids from biological samples using deuterated internal standards.[9]
1. Sample Preparation and Internal Standard Spiking:
-
For cultured cells, suspend approximately 0.5 x 10^6 cells in phosphate-buffered saline (PBS).
-
For plasma, use a defined volume (e.g., 100 µL).
-
For tissues, homogenize a known weight of tissue in an appropriate buffer.
-
Add a known amount of a deuterated myristic acid internal standard (e.g., Myristic Acid-d27) to each sample. The internal standard is crucial for accurate quantification as it corrects for sample loss during extraction and derivatization.[10][11]
2. Lipid Extraction:
-
Perform a biphasic liquid-liquid extraction. A common method is the Folch extraction using a chloroform:methanol (B129727) mixture or a Bligh-Dyer extraction.
-
For total fatty acid analysis, a saponification step (e.g., with methanolic HCl) is required to release esterified fatty acids.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the lipids.
3. Derivatization:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
To make the fatty acids volatile for GC analysis, they must be derivatized. A common method is to convert them to fatty acid methyl esters (FAMEs) by incubation with a reagent like boron trifluoride in methanol or methanolic HCl.
-
Alternatively, for enhanced sensitivity, especially with electron capture detection, derivatize the fatty acids to pentafluorobenzyl (PFB) esters using PFB bromide.[11]
4. GC-MS Analysis:
-
Resuspend the derivatized fatty acids in a suitable solvent (e.g., hexane (B92381) or isooctane).
-
Inject an aliquot of the sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column appropriate for fatty acid analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms). The temperature program should be optimized to achieve good separation of the different fatty acid esters.
-
Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to monitor the specific ions corresponding to the unlabeled and deuterated myristic acid derivatives.
5. Data Analysis:
-
Identify the peaks corresponding to the unlabeled and deuterated myristic acid derivatives based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of the endogenous (unlabeled) myristic acid to the peak area of the deuterated internal standard.
-
Quantify the amount of endogenous myristic acid in the sample by comparing this ratio to a standard curve generated with known amounts of unlabeled myristic acid and a fixed amount of the deuterated internal standard.
Conclusion
Deuterated myristic acid is an indispensable tool for researchers in cell biology, biochemistry, and drug development. Its application as a metabolic tracer enables the detailed investigation of lipid metabolism and protein modification pathways. The methodologies outlined in this guide provide a framework for the effective use of deuterated myristic acid in quantitative mass spectrometry-based studies. The provided visualization of the N-myristoylation pathway highlights a key area of research where these isotopic labels are of paramount importance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Myristoylation - Wikipedia [en.wikipedia.org]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Deuterated Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of metabolic research, drug development, and pharmacokinetic studies, the isotopic purity of labeled compounds is paramount. Deuterium-labeled molecules, such as myristic acid-d1, serve as invaluable tracers to elucidate biological pathways and quantify metabolic fluxes. However, the utility of these tools is directly dependent on their isotopic integrity. This technical guide provides an in-depth overview of the isotopic purity of commercially available deuterated myristic acid, details the analytical methodologies used for its determination, and presents a generalized workflow for purity assessment.
While specific public data for "this compound" is not consistently available across commercial suppliers, this guide synthesizes representative data from closely related deuterated myristic acid variants to provide a practical framework for researchers.
Quantitative Data on Isotopic Purity
The isotopic purity of deuterated compounds is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. Commercial suppliers typically provide a certificate of analysis (CoA) or technical data sheet that specifies the isotopic enrichment. The data is often presented as a percentage of the deuterated forms.
Below is a summary table of representative isotopic purity data for commercially available deuterated myristic acid, based on information for various deuterated forms. Researchers should always refer to the documentation provided by the supplier for the specific lot they are using.
| Product Name | Supplier Example | Stated Isotopic Purity | Chemical Purity |
| Myristic Acid-d2 | Cayman Chemical | ≥99% deuterated forms (d1-d2)[1] | - |
| Myristic Acid-d27 | Cayman Chemical | ≥99% deuterated forms (d1-d27); ≤1% d0[2] | ≥95% (Myristic Acid)[2] |
| Myristic Acid (D₂₇, 98%) | Cambridge Isotope Laboratories, Inc. | Not explicitly stated in snippet | 98%[3] |
| Myristic acid-d | MedchemExpress | Not explicitly stated in snippet | - |
Note: The nomenclature "d1-d27" indicates that the product is a mixture of isotopologues containing between 1 and 27 deuterium atoms, with the vast majority at the specified enrichment. The term "d0" refers to the unlabeled, endogenous form of the molecule.
Experimental Protocols for Isotopic Purity Determination
The gold standard for determining the isotopic purity of deuterated fatty acids involves mass spectrometry techniques coupled with chromatography.[4][5] These methods allow for the separation of the deuterated analyte from other components and its differentiation from the unlabeled counterpart based on the mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile compounds. For fatty acids, a derivatization step is often required to increase their volatility.
1. Sample Preparation and Derivatization:
-
Esterification: Myristic acid is commonly converted to its fatty acid methyl ester (FAME) by reaction with a reagent such as boron trifluoride in methanol (B129727) (BF3/MeOH) or by acidic or basic catalysis.
-
Extraction: The resulting FAME is then extracted from the reaction mixture using an organic solvent like hexane.
-
Concentration: The solvent is evaporated under a stream of nitrogen, and the sample is reconstituted in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their m/z ratio.
-
Data Analysis: The mass spectrum will show a peak for the unlabeled myristic acid methyl ester and a peak for the deuterated analog at a higher m/z value, corresponding to the mass difference imparted by the deuterium atom(s). The relative abundance of these peaks is used to calculate the isotopic purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for the analysis of non-volatile and thermally labile compounds and often does not require derivatization.
1. Sample Preparation:
-
The deuterated myristic acid sample is dissolved in a solvent compatible with the LC mobile phase.
-
A deuterated internal standard of a different fatty acid may be added to improve quantitative accuracy.[5]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The sample is injected into the LC system, where it is separated on a chromatography column (e.g., a C18 column).
-
Mass Spectrometry (MS): The eluent from the LC column is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for fatty acids.
-
Tandem Mass Spectrometry (MS/MS): For enhanced specificity, tandem mass spectrometry (MS/MS) can be used. A specific precursor ion (the deuterated myristic acid) is selected, fragmented, and a specific product ion is monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise.
-
Data Analysis: The peak areas for the deuterated myristic acid and any detected unlabeled myristic acid are integrated. The ratio of these areas allows for the determination of the isotopic enrichment.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the assessment of deuterated myristic acid.
References
The Crucial Role of Myristic Acid and Its Isotopes in Cellular Signaling and Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myristic acid, a 14-carbon saturated fatty acid, plays a pivotal role in a multitude of cellular processes, extending far beyond its basic function as a metabolic fuel. Its significance is most profoundly realized through the post-translational modification of proteins known as N-myristoylation. This covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a target protein is a critical determinant of protein localization, function, and interaction with other cellular components.[1][2] The study of myristic acid and its isotopes has become indispensable for dissecting complex signaling pathways and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of myristic acid, the application of its isotopes in research, and detailed experimental protocols for its study.
The Biological Significance of Myristic Acid
Myristic acid's primary biological impact stems from its role in protein N-myristoylation, a lipid modification catalyzed by the enzyme N-myristoyltransferase (NMT).[3][4] This modification is crucial for a wide array of cellular functions, including signal transduction, oncogenesis, and the regulation of immune responses.[5]
Protein N-Myristoylation: A Key Regulator of Protein Function
N-myristoylation is an irreversible process that facilitates the anchoring of proteins to cellular membranes, a prerequisite for their involvement in many signaling cascades.[2][6] The myristoyl group, being hydrophobic, promotes the association of the modified protein with the lipid bilayer of the plasma membrane, endoplasmic reticulum, and other organelles.[6] This membrane targeting is essential for bringing signaling proteins into close proximity with their upstream activators and downstream effectors.
A diverse range of proteins are subject to N-myristoylation, including protein kinases, G-protein alpha subunits, and viral proteins.[7] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5]
Role in Signal Transduction
Myristoylation is a key modulator of several critical signaling pathways.
-
Src Family Kinases: The proto-oncogene tyrosine-protein kinase Src, a key regulator of cell growth and differentiation, requires N-myristoylation for its localization to the plasma membrane.[2][8] This membrane association is essential for Src to phosphorylate its downstream targets and initiate signaling cascades that control cell proliferation, survival, and migration.[8] Inhibition of Src myristoylation has been shown to suppress its kinase activity and oncogenic potential.[8]
-
G-Protein Signaling: The alpha subunits of heterotrimeric G-proteins, which are central to G-protein coupled receptor (GPCR) signaling, are often N-myristoylated.[1][9] This modification is crucial for the membrane association of the Gα subunit and its interaction with the Gβγ dimer and the GPCR.[3][10] The myristoyl group acts as a hydrophobic anchor, and its exposure can be regulated by conformational changes in the Gα subunit upon GTP binding, a mechanism known as the "myristoyl switch".[3]
Myristic Acid Isotopes: Powerful Tools for Research
Isotopically labeled myristic acid is an invaluable tool for studying its metabolism, protein modification, and the dynamics of myristoylated proteins. Both stable and radioactive isotopes are employed for various applications.
Stable Isotopes (¹³C, ²H)
Stable isotopes of myristic acid, such as ¹³C- and deuterium (B1214612) (²H)-labeled variants, are primarily used as tracers in metabolic studies and for quantitative analysis by mass spectrometry (MS).[1][11]
-
Metabolic Flux Analysis: ¹³C-labeled myristic acid can be introduced into cell culture or administered to organisms to trace its metabolic fate.[1] By analyzing the incorporation of ¹³C into various lipids and proteins using MS, researchers can quantify the rates of myristic acid uptake, elongation, and incorporation into complex lipids.
-
Quantitative Proteomics: Deuterated myristic acid (e.g., myristic acid-d27) serves as an excellent internal standard for the accurate quantification of endogenous myristic acid levels in biological samples by GC- or LC-MS.[11]
Radioactive Isotopes (³H, ¹⁴C)
Radioactive isotopes of myristic acid, such as [³H]myristic acid and [¹⁴C]myristic acid, have been traditionally used for metabolic labeling studies to identify and quantify myristoylated proteins.
-
Metabolic Labeling: Cells are incubated with radiolabeled myristic acid, which is then incorporated into newly synthesized myristoylated proteins.[12] These labeled proteins can be visualized by autoradiography after separation by SDS-PAGE, allowing for the identification of proteins that undergo myristoylation.
Quantitative Data on Myristic Acid and N-Myristoylation
The following tables summarize key quantitative data related to myristic acid and the process of N-myristoylation.
| Parameter | Organism/System | Value | Reference(s) |
| N-Myristoyltransferase (NMT) Kinetics | |||
| Km for Myristoyl-CoA | Saccharomyces cerevisiae | 0.5 µM | [6] |
| Km for Peptide Substrate (GNAAAARR) | Saccharomyces cerevisiae | 0.6 µM | [13] |
| Km for Peptide Substrate (Src peptide) | Human NMT1 | 4 µM | [11] |
| Binding Affinities of Myristoylated Proteins | |||
| Kd of myristoylated p60src peptide to red cell membrane vesicles | Human | 2.7 nM | [14][15] |
| Cellular Concentrations | |||
| Myristic Acid | General | <1% of total fatty acids | [5] |
| Myristoylated Proteome | Eukaryotes | 0.5 - 3% of the cellular proteome | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving myristic acid and its isotopes.
In Vitro N-Myristoylation Assay
This protocol describes a fluorescence-based assay to measure NMT activity.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., Hs pp60src(2-9): H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂)
-
7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in assay buffer.
-
In a well of the 96-well plate, combine 50 µL of NMT solution (final concentration ~6.3 nM), 25 µL of myristoyl-CoA solution, and 10 µL of CPM solution (final concentration ~8 µM).
-
Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals (excitation 380 nm, emission 470 nm) at 25 °C.[11]
-
For endpoint assays, the reaction can be stopped after a defined time (e.g., 30 minutes) by adding a quenching solution (e.g., 60 µL of 0.1 M sodium acetate (B1210297) buffer, pH 4.75).[11]
Metabolic Labeling of Cells with Myristic Acid Isotopes
This protocol outlines the general procedure for metabolic labeling of cultured cells with isotopic myristic acid.
Materials:
-
Cultured cells (e.g., HEK293T, COS-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS), potentially fatty acid-free
-
Isotopically labeled myristic acid (e.g., [³H]myristic acid, ¹³C-myristic acid, or an alkyne-functionalized analog like YnMyr)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE equipment
-
For radioactive isotopes: Autoradiography film or phosphorimager
-
For stable isotopes/alkyne analogs: Click chemistry reagents (if applicable) and mass spectrometer
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the labeling medium by supplementing the culture medium with the isotopically labeled myristic acid. The final concentration will need to be optimized for the specific cell line and label (e.g., 20 µM for YnMyr).[17]
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for the incorporation of the labeled myristic acid into proteins.[17]
-
After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Analyze the proteins in the lysate:
-
For radioactive labels: Separate proteins by SDS-PAGE, followed by autoradiography to visualize the labeled proteins.
-
For stable isotope labels: Proteins can be purified and analyzed by mass spectrometry to identify and quantify the incorporation of the label.
-
For alkyne-functionalized analogs: Perform a click reaction with an azide-containing reporter tag (e.g., a fluorophore or biotin) for visualization by fluorescence microscopy or enrichment for proteomic analysis.[18]
-
Mass Spectrometry Analysis of Protein Myristoylation
This protocol provides a general workflow for the identification of myristoylated proteins and the site of modification using mass spectrometry.
Materials:
-
Protein sample (from cell lysate or purified)
-
Trypsin or other suitable protease
-
C18 desalting columns (e.g., ZipTip)
-
LC-MS/MS system (e.g., LTQ Orbitrap)
-
Formic acid
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Resuspend the desalted sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase HPLC column with a suitable gradient.
-
Analyze the eluting peptides by mass spectrometry, acquiring both MS1 scans (for peptide mass) and MS2 scans (for peptide fragmentation and sequencing).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample.
-
Include a variable modification of +210.198 Da (the mass of the myristoyl group) on N-terminal glycine residues in the search parameters to identify myristoylated peptides. A characteristic neutral loss of 210 Da can also be observed in the MS/MS spectra of myristoylated peptides.[20]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Signaling Pathways
Caption: Myristoylation of the Gα subunit is critical for its membrane localization and interaction with GPCRs.
Caption: N-myristoylation anchors c-Src to the plasma membrane, enabling its activation by RTKs.
Experimental Workflows
Caption: Workflow for metabolic labeling of proteins with myristic acid isotopes.
Caption: Workflow for an in vitro fluorescence-based N-myristoyltransferase (NMT) assay.
References
- 1. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 8. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 11. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 13. Gαs is palmitoylated at the N‐terminal glycine | The EMBO Journal [link.springer.com]
- 14. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro myristoylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. abcam.cn [abcam.cn]
- 19. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Deuterated Myristic Acid: An In-Vivo Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of deuterated myristic acid (D-MA) in vivo. By employing stable isotope labeling, researchers can trace the intricate pathways of this saturated fatty acid, yielding critical insights into lipid metabolism and its role in various physiological and pathological states. This document synthesizes key findings from in vivo studies, presenting detailed experimental protocols, quantitative data, and visual representations of the metabolic processes involved.
Introduction to Deuterated Myristic Acid Tracing
Deuterated myristic acid, a stable isotope-labeled variant of the 14-carbon saturated fatty acid, serves as a powerful tool for metabolic research. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a variety of in vivo models to quantitatively trace the absorption, distribution, metabolism, and excretion of myristic acid. This approach offers a dynamic view of metabolic fluxes, providing valuable data for understanding disease mechanisms and the development of novel therapeutics.
Core Metabolic Pathways of Myristic Acid
Once administered, deuterated myristic acid enters the fatty acid pool and undergoes several key metabolic transformations. The primary metabolic routes include:
-
β-Oxidation: Myristic acid is broken down in the mitochondria to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. Studies have shown that myristic acid is more readily oxidized compared to longer-chain fatty acids like palmitic acid[1].
-
Elongation: Myristic acid can be elongated to form longer-chain saturated fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0)[1]. This process is crucial for the synthesis of various complex lipids.
-
Incorporation into Complex Lipids: Deuterated myristic acid and its elongated products are incorporated into various lipid classes, including:
-
Phospholipids: Primarily phosphatidylcholine (PC), a key component of cell membranes and lung surfactant.
-
Triglycerides (TGs): For energy storage in adipose tissue and transport in lipoproteins.
-
Cholesteryl Esters: For cholesterol transport and storage.
-
The following diagram illustrates the central metabolic pathways of deuterated myristic acid.
Quantitative Analysis of In Vivo Metabolism
Studies in rodent models provide quantitative insights into the tissue-specific metabolism of deuterated myristic acid. The following tables summarize the incorporation of deuterated myristic acid (d3-C14:0) and its elongation product, deuterated palmitic acid (d3-C16:0), into phosphatidylcholine (PC) in various tissues over a 48-hour period following administration.
Table 1: Incorporation of d3-Myristic Acid (d3-C14:0) into Phosphatidylcholine (nmol/g tissue or nmol/ml plasma)
| Time (hours) | Lung Tissue | Liver | Plasma |
| 4 | ~1.5 | ~0.8 | ~0.5 |
| 8 | ~2.5 | ~1.2 | ~0.8 |
| 24 | ~4.0 | ~1.5 | ~1.0 |
| 48 | ~3.8 | ~0.5 | ~0.4 |
Data extrapolated from graphical representations in the cited literature.
Table 2: Incorporation of d3-Palmitic Acid (d3-C16:0) into Phosphatidylcholine (nmol/g tissue or nmol/ml plasma)
| Time (hours) | Lung Tissue | Liver | Plasma |
| 4 | ~0.5 | ~1.8 | ~1.2 |
| 8 | ~1.0 | ~2.5 | ~1.8 |
| 24 | ~1.5 | ~3.0 | ~2.2 |
| 48 | ~1.8 | ~1.0 | ~0.8 |
Data extrapolated from graphical representations in the cited literature.
These data reveal a preferential incorporation of deuterated myristic acid into lung tissue phosphatidylcholine, while its elongation product, deuterated palmitic acid, shows higher incorporation in the liver and plasma.
Detailed Experimental Protocols
The following sections outline the methodologies for in vivo studies of deuterated myristic acid metabolism.
Administration of Deuterated Myristic Acid
A common method for administering deuterated myristic acid in rodent models is via oral gavage.
Protocol:
-
Preparation of Dosing Solution: Prepare a solution of deuterated myristic acid (e.g., d3-C14:0) in a suitable vehicle, such as corn oil. The concentration should be calculated to achieve the desired dose per body weight (e.g., 4.92 µmol/g body weight).
-
Animal Fasting: Fast the animals overnight (approximately 12-16 hours) prior to administration to ensure consistent absorption.
-
Administration: Administer the deuterated myristic acid solution orally using a gavage needle.
Sample Collection
Blood and tissue samples are collected at various time points post-administration to track the metabolic fate of the deuterated fatty acid.
Protocol:
-
Anesthesia: Anesthetize the animals at the designated time points using an appropriate anesthetic agent (e.g., isoflurane).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Tissue Harvesting: Perfuse the animals with saline to remove blood from the tissues. Excise the tissues of interest (e.g., lung, liver, adipose tissue) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Storage: Store all samples at -80°C until analysis.
Lipid Extraction and Derivatization
Lipids are extracted from the plasma and tissue samples, followed by derivatization to prepare the fatty acids for gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol:
-
Lipid Extraction: Use a modified Folch method to extract total lipids from the samples using a chloroform:methanol mixture.
-
Saponification: Saponify the lipid extract to release the fatty acids from complex lipids.
-
Fatty Acid Methyl Ester (FAME) Derivatization: Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate and quantify the deuterated and non-deuterated fatty acid methyl esters.
Protocol:
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Separation: Separate the FAMEs on a suitable capillary column (e.g., a polar column for fatty acid analysis).
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the deuterated and non-deuterated forms of myristic acid and its metabolites.
-
Quantification: Calculate the abundance of the deuterated species relative to an internal standard to determine their concentration in the original sample.
The following diagram outlines the experimental workflow for tracing the metabolic fate of deuterated myristic acid in vivo.
Conclusion
The use of deuterated myristic acid as a metabolic tracer provides a robust and safe method for elucidating the complex in vivo pathways of fatty acid metabolism. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and scientists in the fields of metabolism, drug discovery, and nutritional science. By understanding the metabolic fate of myristic acid, we can gain deeper insights into the pathophysiology of metabolic diseases and identify new targets for therapeutic intervention.
References
The Role of Deuterated Myristic Acid in Advancing Lipidomics Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipidomics, the ability to accurately trace, quantify, and understand the functional roles of individual lipid species is paramount. Myristic acid, a 14-carbon saturated fatty acid, is not only a fundamental component of cellular lipids but also a key player in critical biological processes through its covalent attachment to proteins, a modification known as N-myristoylation. The advent of stable isotope-labeled compounds has revolutionized the study of lipid metabolism and signaling. Among these, deuterated myristic acid (Myristic acid-d1), a non-radioactive, stable isotope-labeled version of myristic acid, has emerged as an indispensable tool in the lipidomics toolbox.
This technical guide provides a comprehensive overview of the applications of deuterated myristic acid in lipidomics research. It details its use as a metabolic tracer to delineate the fate of myristic acid within cellular lipid networks and as a robust internal standard for precise quantification of fatty acids and other lipid classes by mass spectrometry. Furthermore, this guide explores its application in elucidating the complex signaling pathways regulated by protein myristoylation. Detailed experimental protocols, quantitative data summaries, and visual representations of workflows and pathways are provided to empower researchers in leveraging this powerful tool for their scientific inquiries.
Core Applications of this compound in Lipidomics
This compound, in its various deuterated forms (e.g., Myristic acid-d3, d5, d7, d27), serves two primary functions in lipidomics research:
-
Metabolic Tracer: When introduced to cells or organisms, deuterated myristic acid is processed through the same metabolic pathways as its endogenous counterpart.[1] Its deuterium (B1214612) atoms act as a "heavy" tag, allowing researchers to track its incorporation into various lipid classes, including phospholipids, triglycerides, and sphingolipids, using mass spectrometry. This enables the study of lipid synthesis, turnover, and flux through different metabolic pathways under various physiological or pathological conditions.
-
Internal Standard: In quantitative mass spectrometry, the precise measurement of analyte concentrations can be confounded by variations in sample preparation and instrument response.[2] Isotope-labeled internal standards, such as Myristic acid-d27, are chemically identical to the analyte of interest but have a different mass.[3][4] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss or variation during extraction, derivatization, and analysis affects both the analyte and the standard equally. This allows for accurate and precise quantification of the endogenous analyte by measuring the ratio of the natural to the heavy isotope.[5][6]
Quantitative Data Summary
The use of deuterated myristic acid enables the acquisition of precise quantitative data on lipid metabolism and abundance. The following tables summarize the types of quantitative data that can be obtained.
Table 1: Applications of Deuterated Myristic Acid as an Internal Standard
| Application | Analyte(s) Quantified | Typical Deuterated Form Used | Key Quantitative Parameters | Reference |
| Free Fatty Acid Analysis | Myristic Acid and other fatty acids | Myristic Acid-d3, Myristic Acid-d27 | Concentration (ng/mL or µM) in plasma, cells, or tissues | [5][6] |
| Targeted Lipidomics | Multiple lipid classes | Myristic Acid-d27 (as part of a standard mix) | Absolute or relative quantification of individual lipid species | [7] |
Table 2: Applications of Deuterated Myristic Acid as a Metabolic Tracer
| Research Area | Labeled Lipid Classes | Typical Deuterated Form Used | Key Quantitative Insights | Reference |
| Sphingolipid Metabolism | Ceramides, Hexosylceramides | Myristic Acid (unlabeled, but principle applies to labeled) | Fold-change in specific ceramide and hexosylceramide species | [1] |
| Protein Myristoylation | N-myristoylated proteins | Myristic acid-azide (a functionalized analog) | Relative abundance of myristoylated proteins | [2] |
| Fatty Acid Incorporation | Phospholipids, Triglycerides | Myristic Acid (general) | Percentage of incorporation into different lipid classes | [8] |
Experimental Protocols
Protocol 1: Quantification of Free Fatty Acids using Myristic Acid-d3 as an Internal Standard
This protocol is adapted from the LIPID MAPS standard method for extracting and quantifying free fatty acids by gas chromatography-mass spectrometry (GC-MS).[5][6]
Materials:
-
Cells, plasma, or tissue homogenate
-
Myristic Acid-d3 internal standard solution (in ethanol)
-
1N Hydrochloric acid (HCl)
-
Iso-octane
-
1% Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724)
-
1% Diisopropylethylamine (DIPEA) in acetonitrile
-
Glass tubes (16x125 mm and 10x75 mm)
-
Vortex mixer
-
Centrifuge
-
SpeedVac concentrator
Procedure:
-
Sample Preparation:
-
For cultured cells (e.g., up to 2 million cells), add 100 µL of the Myristic Acid-d3 internal standard solution. Lyse the cells by adding two volumes of methanol and acidify the mixture to a final concentration of 25 mM HCl.
-
For plasma (200 µL), add 300 µL of dPBS, followed by 100 µL of the internal standard. Mix with one volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
-
Lipid Extraction:
-
Add 1 mL of iso-octane to the prepared sample.
-
Vortex thoroughly and centrifuge at 3000 x g for 1 minute to separate the layers.
-
Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.
-
Repeat the extraction with another 1 mL of iso-octane and pool the upper layers.
-
-
Derivatization:
-
Dry the pooled iso-octane extract under vacuum using a SpeedVac.
-
To the dried residue, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample again under vacuum.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
-
Inject 1 µL of the sample into the GC-MS system.
-
Quantify the endogenous myristic acid based on the ratio of its peak area to that of the Myristic Acid-d3 internal standard, using a standard curve prepared with known amounts of unlabeled myristic acid and the internal standard.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Understanding Protein Myristoylation with Isotopic Labels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) of a protein, is a critical co- and post-translational modification that governs a vast array of cellular processes.[1][2] This lipid modification is pivotal for protein localization, stability, and involvement in complex protein-protein interactions, making it a key player in numerous signal transduction pathways.[1][3][4][5] Dysregulation of myristoylation is implicated in various diseases, including cancer, infectious diseases, and inflammatory disorders, highlighting the enzyme responsible, N-myristoyltransferase (NMT), as a promising therapeutic target.[1][2][6] This guide provides an in-depth overview of the cutting-edge isotopic and bioorthogonal labeling techniques used to investigate protein myristoylation, offering detailed experimental protocols, quantitative data analysis, and visual workflows to empower researchers in this dynamic field.
The Biological Significance of Protein N-Myristoylation
N-myristoylation is catalyzed by N-myristoyltransferase (NMT), which attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins.[7][8] This modification typically occurs co-translationally after the removal of the initiator methionine.[2] However, post-translational myristoylation has also been observed, notably in apoptosis where caspase cleavage exposes an internal glycine residue.[2][9]
The myristoyl group provides a weak, reversible membrane anchor, which is often strengthened by a second signal, such as palmitoylation or a polybasic region, leading to a "myristoyl switch" that regulates protein localization and function.[1] This mechanism is fundamental to many signaling pathways, including:
-
G-protein signaling: The α-subunit of heterotrimeric G-proteins is often myristoylated, facilitating its interaction with the plasma membrane and G-protein coupled receptors.[1]
-
Src Kinase Family: Myristoylation of proto-oncogene tyrosine-protein kinase Src is essential for its localization to the plasma membrane, a prerequisite for its role in cell proliferation and angiogenesis.[1]
-
Apoptosis: Post-translational myristoylation of proteins like Bid and PAK2 following caspase cleavage is crucial for their pro-apoptotic functions.[9]
-
Viral Assembly: Myristoylation of viral proteins, such as the Gag polyprotein of HIV-1, is essential for targeting them to the host cell membrane for viral assembly and budding.[1][10]
Given its critical role in these pathways, the study of protein myristoylation is paramount for understanding cellular regulation and identifying novel therapeutic targets.
Isotopic and Bioorthogonal Labeling Strategies
Traditional methods for studying myristoylation relied on radioactive isotopes like ³H- or ¹⁴C-myristic acid, which suffer from long exposure times, safety concerns, and are not easily adaptable for high-throughput analysis.[9] Modern approaches utilize stable isotopes and bioorthogonal chemistry to overcome these limitations.
Bioorthogonal Myristic Acid Analogs
The cornerstone of modern myristoylation research is the use of myristic acid analogs containing a bioorthogonal handle, such as an azide (B81097) or an alkyne.[11][12] These analogs, like 12-azidododecanoic acid (12-ADA) or alkyne-tagged myristic acid, are fed to cells and are incorporated into proteins by NMT.[13][14] The azide or alkyne group is chemically inert within the cellular environment but can be specifically reacted with a complementary probe in a process known as "click chemistry."[12][15]
The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the attachment of various reporter tags, including:
-
Biotin (B1667282): For affinity purification of myristoylated proteins.[16]
-
Fluorophores: For in-gel fluorescence visualization and imaging.[13]
-
Mass tags: For quantification by mass spectrometry.
This strategy offers a non-radioactive, highly sensitive, and versatile method for detecting and identifying myristoylated proteins.[9][17]
Quantitative Proteomic Approaches
To understand the dynamics of protein myristoylation, quantitative proteomic techniques are employed. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method that allows for the comparison of protein abundance between different cell populations.[18][19][20] In a typical SILAC experiment for myristoylation analysis, one cell population is grown in "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[20][21]
Following metabolic labeling with a bioorthogonal myristic acid analog and subsequent cell treatment (e.g., with an NMT inhibitor), the cell lysates are combined, and the myristoylated proteins are enriched.[22] Mass spectrometry analysis then allows for the relative quantification of myristoylated proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.[21] This approach provides a global view of changes in the myristoylated proteome in response to various stimuli or inhibitors.[22][23]
Experimental Protocols
Metabolic Labeling of Myristoylated Proteins with Azido-Myristate
This protocol describes the metabolic labeling of cultured mammalian cells with an azide-containing myristic acid analog.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
12-azidododecanoic acid (12-ADA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of 12-ADA in DMSO. Dilute the 12-ADA stock into pre-warmed complete culture medium supplemented with fatty acid-free BSA to the desired final concentration (typically 25-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the labeling medium to the cells and incubate for 4-16 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, remove the labeling medium and wash the cells twice with cold PBS. Add ice-cold lysis buffer to the plate, and scrape the cells.
-
Protein Extraction: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.
Click Chemistry Reaction for Biotin Tagging
This protocol details the CuAAC reaction to attach a biotin tag to azide-labeled proteins.
Materials:
-
Azide-labeled protein lysate
-
Alkyne-biotin conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (50-100 µg)
-
Alkyne-biotin (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
-
Initiation of Reaction: Add CuSO₄ to a final concentration of 1 mM. Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 1 hour in the dark.
-
Sample Preparation for Analysis: Quench the reaction by adding SDS-PAGE loading buffer. The biotin-tagged proteins are now ready for enrichment via streptavidin affinity chromatography or for detection by western blot.
SILAC-based Quantitative Proteomic Workflow
This protocol outlines the key steps for a SILAC experiment to quantify changes in protein myristoylation.
-
SILAC Labeling: Culture two populations of cells for at least five passages in either "light" (containing normal arginine and lysine) or "heavy" (containing ¹³C- and/or ¹⁵N-labeled arginine and lysine) SILAC medium.
-
Metabolic Labeling with Alkyne-Myristate: Both cell populations are then metabolically labeled with an alkyne-containing myristic acid analog as described in Protocol 3.1.
-
Cell Treatment: Treat one of the cell populations with the experimental condition (e.g., NMT inhibitor), while the other serves as a control.
-
Cell Lysis and Mixing: Lyse the cells from both populations and combine the lysates in a 1:1 protein concentration ratio.
-
Click Chemistry: Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne-labeled proteins.
-
Affinity Purification: Enrich the biotin-tagged myristoylated proteins using streptavidin-coated beads.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and quantify the relative abundance of the "light" and "heavy" forms using specialized proteomics software. The ratio of heavy to light peptide signals reflects the change in myristoylation for that specific protein.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a SILAC-based proteomic experiment investigating the effect of an NMT inhibitor on protein myristoylation.
Table 1: Identification and Quantification of Myristoylated Proteins in Response to NMT Inhibition
| Protein | Gene | Uniprot ID | SILAC Ratio (Heavy/Light) | Fold Change | p-value |
| Src | SRC | P12931 | 0.25 | -4.00 | <0.001 |
| GNAI1 | GNAI1 | P63096 | 0.33 | -3.03 | <0.001 |
| ARF1 | ARF1 | P84077 | 0.40 | -2.50 | <0.005 |
| MARCKS | MARCKS | P29966 | 0.50 | -2.00 | <0.01 |
| FMNL1 | FMNL1 | Q96P05 | 0.95 | -1.05 | >0.05 |
| ACTB | ACTB | P60709 | 1.02 | 1.02 | >0.05 |
This table illustrates a significant decrease in the myristoylation of known NMT substrates like Src and GNAI1 upon inhibitor treatment, while non-myristoylated proteins like ACTB (Actin) show no change.
Table 2: Dose-Response of NMT Inhibition on Substrate Myristoylation
| Protein | IC₅₀ (nM) |
| Src | 15.2 |
| GNAI1 | 18.5 |
| ARF1 | 22.1 |
| MARCKS | 35.8 |
This table presents the calculated IC₅₀ values for the inhibition of myristoylation for several proteins, providing insights into the inhibitor's potency against different substrates in a cellular context.
Visualizing Workflows and Pathways
Signaling Pathway Diagram
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 8. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal mimetics of palmitoyl-CoA and myristoyl-CoA and their subsequent isolation by click chemistry and characterization by mass spectrometry reveal novel acylated host-proteins modified by HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific N-terminal labelling of proteinsin vitro and in vivo using N-myristoyl transferase and bioorthogonal ligation chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 18. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 19. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 20. chempep.com [chempep.com]
- 21. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Myristic Acid-d1 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of myristic acid-d1, a deuterated form of the saturated fatty acid myristic acid. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based assays and in studies of protein N-myristoylation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and experimental workflows.
Quantitative Solubility Data
The solubility of myristic acid and its deuterated analogs has been determined in several common organic solvents. While specific quantitative data for this compound is not widely available, the solubility is expected to be highly comparable to that of myristic acid and other deuterated variants due to the negligible impact of a single deuterium (B1214612) substitution on the overall physicochemical properties of the molecule. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of Myristic Acid and its Deuterated Analogs
| Compound | Solvent | Solubility |
| Myristic Acid | Ethanol | ~15 mg/mL[1] |
| Dimethylformamide (DMF) | ~15 mg/mL[1] | |
| Dimethyl sulfoxide (B87167) (DMSO) | ~12 mg/mL[1] | |
| Tetrahydrofuran (THF) | >10 mg/mL | |
| Myristic Acid-d2 | Ethanol | 15 mg/mL |
| Dimethylformamide (DMF) | 15 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | |
| Myristic Acid-d27 | Ethanol | ~15 mg/mL |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~12 mg/mL |
Table 2: Qualitative Solubility of Myristic Acid
| Solvent Class | Solubility |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[2][3][4] |
| Ethers (e.g., Diethyl Ether) | Soluble[3][4] |
| Halogenated Solvents (e.g., Chloroform) | Soluble[3][4] |
| Alkanes and other non-polar solvents | Highly Soluble[2] |
| Acetone | Soluble[4] |
| Benzene | Very Soluble[4] |
| Petroleum Ether | Soluble[4] |
| Water | Insoluble[2][3] |
Experimental Protocols for Solubility Determination
A precise determination of solubility is crucial for preparing stock solutions and conducting experiments. The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the saturation shake-flask method followed by concentration analysis.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., ethanol, analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system.
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the saturation solubility of this compound in the specific solvent at the tested temperature.
-
The solubility is typically reported in units of mg/mL or mol/L.
-
Visualizations
Protein N-Myristoylation Signaling Pathway
Protein N-myristoylation is a critical lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting and signal transduction.
Caption: Protein N-myristoylation pathway.
Experimental Workflow for Studying Protein N-Myristoylation
Modern proteomic approaches are employed to identify and quantify N-myristoylated proteins. A common workflow involves the use of myristic acid analogs that can be detected after their incorporation into proteins.
Caption: Workflow for N-myristoylation analysis.
References
A Technical Guide to the Structural Differences Between Myristic Acid and Its Deuterated Analogs for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and physicochemical differences between myristic acid and its deuterated isotopologue, myristic acid-d1. While chemically identical, the substitution of a single protium (B1232500) (¹H) atom with a deuterium (B1214612) (²H or D) atom imparts subtle but significant changes in mass and spectroscopic properties. These differences are leveraged in advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, for precise quantification and metabolic tracing. This document outlines the core structural distinctions, presents comparative quantitative data, details relevant experimental protocols for their differentiation, and visualizes key concepts and workflows.
Introduction
Myristic acid, a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH, is a vital component in various biological processes, including protein N-myristoylation, a critical post-translational modification that influences protein localization and function.[1] In drug discovery and metabolic research, understanding the fate of myristic acid is crucial. The use of stable isotope-labeled internal standards, such as deuterated myristic acid, is indispensable for accurate quantification in complex biological matrices.[2] this compound is a specific isotopologue where one hydrogen atom has been replaced by a deuterium atom. This seemingly minor alteration provides a powerful tool for researchers.
Core Structural and Physicochemical Differences
The fundamental structural difference between myristic acid and this compound lies in the isotopic composition of one of its hydrogen atoms. Deuterium, an isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This results in deuterium being approximately twice as heavy as protium.
dot
Caption: Structural comparison of Myristic Acid and this compound.
This isotopic substitution leads to a predictable increase in the molecular weight of the molecule without significantly altering its chemical reactivity or physical properties such as melting and boiling points under standard conditions.
Quantitative Data Summary
The primary quantitative distinction between myristic acid and its deuterated analogs is the molecular weight. This difference is the basis for their differentiation in mass spectrometry.
| Property | Myristic Acid | This compound (calculated) | Myristic Acid-d27 |
| Chemical Formula | C₁₄H₂₈O₂ | C₁₄H₂₇DO₂ | C₁₄HD₂₇O₂ |
| Molecular Weight ( g/mol ) | 228.37[3][4][5][6][7] | ~229.38 | 255.5[8] |
| Exact Mass (Da) | 228.20893 | ~229.21521 | 255.3779 |
| Mass Shift from Myristic Acid | 0 | +1 | +27 |
Experimental Protocols for Differentiation and Quantification
The distinct masses of myristic acid and its deuterated isotopologues allow for their precise differentiation and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of fatty acids. For GC analysis, the carboxyl group of myristic acid is typically derivatized to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[2][9]
Experimental Protocol: Quantification of Myristic Acid using a Deuterated Internal Standard
-
Sample Preparation:
-
Saponification (for total fatty acid analysis):
-
The extracted lipids are hydrolyzed using a methanolic potassium hydroxide (B78521) solution to release free fatty acids.[10]
-
-
Derivatization:
-
The free fatty acids are converted to their corresponding pentafluorobenzyl (PFB) esters by reacting with PFB bromide in the presence of a catalyst like diisopropylethylamine.[2]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 μm film thickness) or equivalent.
-
Injector: Pulsed splitless injection at 250°C.
-
Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 min.
-
Mass Spectrometer: Operated in negative chemical ionization (NCI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring the [M-PFB]⁻ ions for both the analyte and the internal standard. For myristic acid, this would be m/z 227, and for this compound, it would be m/z 228.
-
Caption: The N-myristoylation pathway of proteins.
Conclusion
The structural difference between myristic acid and this compound, though confined to a single neutron, provides a powerful analytical handle for researchers. This isotopic labeling enables highly accurate and precise quantification of myristic acid in complex biological systems through mass spectrometry-based methods. Furthermore, it allows for the tracing of myristic acid through metabolic and signaling pathways, such as N-myristoylation, providing invaluable insights for drug development and fundamental research. The protocols and data presented in this guide offer a foundational understanding for the effective application of deuterated myristic acid in scientific investigation.
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myristic acid | 544-63-8 [chemicalbook.com]
- 5. Myristic acid = 98.0 GC 544-63-8 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. Myristic Acid - Cayman Chemical [bioscience.co.uk]
- 8. Myristic Acid-d27 | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to High-Purity Deuterated Myristic Acid for Researchers
This technical guide provides researchers, scientists, and drug development professionals with an in-depth resource on sourcing and utilizing high-purity deuterated myristic acid. This document outlines the available forms of deuterated myristic acid, identifies reputable suppliers, and presents detailed experimental protocols for its application in metabolic research, particularly in the study of protein N-myristoylation.
Understanding Deuterated Myristic Acid Nomenclature
Myristic acid is a 14-carbon saturated fatty acid. In research, particularly in mass spectrometry-based studies, deuterium-labeled myristic acid is a crucial tool for tracing metabolic pathways and serving as an internal standard for quantification. The nomenclature "Myristic acid-dn" indicates the number of deuterium (B1214612) atoms (n) that have replaced hydrogen atoms in the molecule.
While the term "Myristic acid-d1" might suggest a single deuterium substitution, the most commonly available and utilized form for research is Myristic acid-d27 . In this per-deuterated form, all 27 hydrogen atoms on the acyl chain have been replaced by deuterium. This significant mass difference from the unlabeled endogenous myristic acid allows for clear differentiation in mass spectrometry analyses, making it an excellent internal standard. Other deuterated variants, such as d2, d3, d5, and d7, are also available from select suppliers and may be suitable for specific experimental needs.
Sourcing High-Purity Deuterated Myristic Acid
Several reputable suppliers offer high-purity deuterated myristic acid, primarily as Myristic acid-d27. When selecting a supplier, researchers should consider isotopic purity, chemical purity, available quantities, and the availability of a Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | Myristic acid (D27, 98%) | 60658-41-5 | 98% | ≥98% | 1 g |
| Cayman Chemical | Myristic Acid-d27 | 60658-41-5 | ≥99% deuterated forms (d1-d27) | ≥95% | 10 mg, 50 mg, 100 mg, 500 mg |
| Sigma-Aldrich (Merck) | Myristic-d27 acid | 60658-41-5 | 98 atom % D | 99% (CP) | 1 g |
| MedChemExpress | This compound | - | Not specified | Not specified | Inquire for quote |
| Myristic acid-d2 | - | Not specified | Not specified | Inquire for quote | |
| Myristic acid-d3 | 62217-71-4 | Not specified | 98.62% | Inquire for quote | |
| Myristic acid-d5 | 327077-03-2 | Not specified | Not specified | Inquire for quote | |
| Myristic acid-d27 | - | Not specified | Not specified | In stock | |
| FB Reagents | Myristic Acid-d27 | 60658-41-5 | 98% (>99% D available on request) | 99% | 5 mg - 1 g |
Note: This table is not exhaustive and researchers are encouraged to visit the suppliers' websites for the most up-to-date information and to request Certificates of Analysis.
The Role of Myristic Acid in N-Myristoylation and Cell Signaling
Myristic acid plays a critical role in a vital post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[1] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[2]
N-myristoylation is crucial for protein-membrane interactions, subcellular localization, and protein-protein interactions.[2] It is integral to a variety of signal transduction pathways that govern processes such as cell growth, differentiation, and apoptosis.[1] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.[3]
Figure 1. The N-myristoylation signaling pathway.
Experimental Protocols
The use of deuterated myristic acid is central to many experimental workflows in lipidomics and the study of protein modifications. Below are detailed methodologies for its application.
Protocol 1: Metabolic Labeling of Cultured Cells with Deuterated Myristic Acid
This protocol describes the incorporation of deuterated myristic acid into cellular proteins and lipids in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Myristic acid-d27 (or other deuterated variant)
-
Solvent for myristic acid (e.g., ethanol (B145695) or DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Methodology:
-
Preparation of Myristic Acid-BSA Conjugate:
-
Dissolve Myristic acid-d27 in a minimal amount of ethanol.
-
In a sterile tube, add the dissolved Myristic acid-d27 to a solution of fatty acid-free BSA in serum-free medium to achieve the desired final concentration (typically 10-100 µM).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Remove the growth medium and replace it with a fresh medium containing the Myristic acid-d27-BSA conjugate.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours). The optimal time will depend on the cell type and the specific biological question.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Sample Preparation for Mass Spectrometry:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics to identify and quantify myristoylated proteins. For lipid analysis, a lipid extraction (e.g., Bligh-Dyer or MTBE extraction) would be performed on a separate aliquot of the cell lysate.[4]
-
Protocol 2: Analysis of Protein N-myristoylation by Mass Spectrometry
This protocol outlines a general workflow for the identification of myristoylated proteins from a cell lysate obtained from metabolic labeling experiments.
Materials:
-
Protein lysate from cells labeled with deuterated myristic acid
-
SDS-PAGE reagents and equipment
-
In-gel digestion reagents (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Protein Separation:
-
Separate the protein lysate by 1D SDS-PAGE.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest or the entire gel lane.
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS. The mass spectrometer will be programmed to detect peptides with a specific mass shift corresponding to the addition of the deuterated myristoyl group. The fragmentation pattern (MS/MS) of the modified peptide will confirm the identity of the protein and the site of modification.[5]
-
-
Data Analysis:
-
Use specialized proteomics software to search the acquired MS/MS data against a protein database to identify the myristoylated proteins. The search parameters should include the mass of the deuterated myristoyl group as a variable modification on N-terminal glycine residues.
-
Figure 2. A typical experimental workflow for identifying myristoylated proteins.
Conclusion
High-purity deuterated myristic acid is an indispensable tool for researchers studying lipid metabolism and protein N-myristoylation. The per-deuterated form, Myristic acid-d27, is widely available and offers significant advantages for mass spectrometry-based applications. By understanding the available products and employing robust experimental protocols, scientists can effectively trace the metabolic fate of myristic acid and elucidate its critical roles in cellular signaling and disease. This guide serves as a foundational resource to facilitate the procurement and application of this essential research compound.
References
- 1. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Technical Guide to Myristic Acid-d27
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) is a critical document that accompanies high-purity research-grade materials, providing a detailed summary of its identity, purity, and quality. For specialized compounds like Myristic acid-d27, a deuterated stable isotope-labeled fatty acid, understanding the nuances of the CoA is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides an in-depth explanation of a typical CoA for Myristic acid-d27, detailing the analytical methods employed and the significance of each reported value.
Representative Certificate of Analysis: Myristic Acid-d27
To illustrate the key components of a CoA for this compound, a sample certificate is summarized below. This table consolidates typical data points found across various suppliers for high-purity Myristic acid-d27.
| Test | Specification | Result | Method |
| Identity | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| ¹H-NMR Spectroscopy | Conforms to structure | Conforms | ¹H-NMR |
| Mass Spectrometry | M+27 mass shift | Conforms | ESI-MS |
| Purity | |||
| Chemical Purity (by GC) | ≥98.0% | 99.5% | Gas Chromatography (GC-FID) |
| Isotopic Purity | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry |
| Deuterated Forms (d₁-d₂₇) | ≥99% | Conforms | Mass Spectrometry |
| d₀ Content | ≤1% | 0.3% | Mass Spectrometry |
| Physical Properties | |||
| Melting Point | 52-54 °C | 53.1 °C | USP <741> |
| Solubility | Soluble in Ethanol, DMSO, DMF | Conforms | Visual Inspection |
| Residual Solvents | |||
| As per USP <467> | Meets requirements | Conforms | Headspace GC-MS |
| Elemental Analysis | |||
| C, H (calculated for C₁₄HD₂₇O₂) | C: 65.81%, H(D): 22.48% | C: 65.75%, H(D): 22.51% | Combustion Analysis |
In-Depth Analysis of CoA Sections
Identity
The identity tests confirm that the material is indeed Myristic acid-d27.
-
Appearance: A simple visual inspection to ensure the product is in its expected physical form.
-
¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) is a powerful technique to confirm the chemical structure. For a fully deuterated compound like Myristic acid-d27, the proton spectrum is expected to be largely silent, with the absence of signals corresponding to the protons in the unlabeled myristic acid. The presence of a signal for the carboxylic acid proton (-COOH) would be expected, unless it has also been exchanged with deuterium (B1214612).
-
Mass Spectrometry: This technique verifies the molecular weight of the compound. For Myristic acid-d27, the molecular weight should be 27 mass units higher than that of unlabeled myristic acid, confirming the incorporation of 27 deuterium atoms.
Purity
Purity assays are crucial for quantitative applications, such as its use as an internal standard in mass spectrometry-based analyses.
-
Chemical Purity (by GC): Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common method to assess the percentage of the main compound relative to any non-deuterated or other impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Isotopic Purity: This is a critical parameter for a stable isotope-labeled compound and is determined by mass spectrometry. It represents the percentage of the molecules that contain the desired number of deuterium atoms.
-
Deuterated Forms (d₁-d₂₇) and d₀ Content: Mass spectrometry is also used to determine the distribution of deuterated species. A high percentage of d₂₇ and a low percentage of d₀ (unlabeled myristic acid) are desirable.[1][2]
Physical Properties
These properties provide additional confirmation of the compound's identity and quality.
-
Melting Point: The temperature at which the solid turns into a liquid. A sharp melting point range close to the literature value indicates high purity.
-
Solubility: Confirms that the compound can be dissolved in appropriate solvents for experimental use.[1][2]
Residual Solvents
This test ensures that the levels of any solvents used during the synthesis and purification process are below the safety limits defined by pharmacopeial standards like USP <467>.
Elemental Analysis
Combustion analysis provides the percentage of carbon and hydrogen (in this case, including deuterium) in the compound. The experimental values should closely match the theoretical calculated values for the molecular formula C₁₄HD₂₇O₂.
Experimental Protocols
Gas Chromatography (GC-FID) for Chemical Purity
-
Sample Preparation: A known amount of Myristic acid-d27 is dissolved in a suitable volatile solvent.
-
Injection: A small volume of the sample solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their volatility and polarity.
-
Detection: As each compound elutes from the column, it is combusted in a hydrogen-air flame. The resulting ions are detected by the Flame Ionization Detector (FID), generating a signal proportional to the amount of the compound.
-
Quantification: The area of the peak corresponding to Myristic acid-d27 is compared to the total area of all peaks to determine its percentage purity.
Mass Spectrometry for Isotopic Purity
-
Ionization: The Myristic acid-d27 sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The isotopic distribution is determined by analyzing the relative intensities of the peaks corresponding to the unlabeled myristic acid (d₀) and the various deuterated forms (d₁ through d₂₇). The isotopic purity is calculated from this distribution.
Visualizing Workflows and Concepts
To further clarify the analytical processes and applications, the following diagrams are provided.
Caption: Workflow for determining chemical purity by Gas Chromatography (GC-FID).
Caption: Process for determining isotopic purity using Mass Spectrometry.
Caption: Use of Myristic acid-d27 as an internal standard for quantification.
References
Methodological & Application
Application Note: Quantitative Analysis of Myristic Acid in Biological Matrices using Myristic acid-d1 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a saturated fatty acid with 14 carbon atoms (C14:0), plays a significant role in various biological processes, including protein acylation and cellular signaling. Accurate quantification of myristic acid in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of fatty acids. The use of a stable isotope-labeled internal standard, such as myristic acid-d1, is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]
This application note provides a detailed protocol for the quantification of myristic acid in plasma samples using this compound as an internal standard. The method described herein involves a simple protein precipitation extraction followed by analysis using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Myristic acid (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve myristic acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of myristic acid by serial dilution of the primary stock solution with methanol to create calibration standards.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 column (e.g., 150 mm × 3.0 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 20 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid |
| Gradient | 30% B to 97% B over 10 minutes, hold for 3 minutes, then re-equilibrate |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 2 µL |
Note: The LC gradient should be optimized based on the specific column and instrument used.
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| ESI Voltage | -4500 V |
| Nebulizer Gas | 30 psi |
| Heater Gas | 30 psi |
| Curtain Gas | 35 psi |
| Interface Heater Temp. | 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristic Acid | 227.2 | 227.2 | -15 |
| This compound | 228.2 | 228.2 | -15 |
Note: The pseudo MRM transition (precursor > precursor) is often used for underivatized fatty acids in negative mode.[2] Collision energy should be optimized for the specific instrument.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of myristic acid to this compound against the concentration of the myristic acid calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Method Validation Data
The following tables summarize typical method validation parameters for the quantification of myristic acid using a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Myristic Acid | 1 - 1000 | > 0.995 | 1 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Medium | 50 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High | 800 | < 10% | 90 - 110% | < 15% | 85 - 115% |
Acceptable ranges for precision (%RSD) are typically ≤15% (≤20% at LLOQ) and for accuracy are within ±15% (±20% at LLOQ) of the nominal concentration.
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Myristic Acid | Plasma | 85 - 115% |
Recovery is assessed by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Visualizations
Caption: Experimental workflow for the quantification of myristic acid.
Caption: Logical relationship for internal standard quantification.
Conclusion
The method described in this application note provides a robust and reliable approach for the quantitative analysis of myristic acid in plasma using this compound as an internal standard. The simple protein precipitation sample preparation and the highly selective and sensitive LC-MS/MS detection in MRM mode allow for accurate and precise results. This protocol can be adapted for the analysis of myristic acid in other biological matrices and can be extended to include other fatty acids of interest, making it a valuable tool for researchers in various scientific and drug development fields.
References
Application Note and Protocol: Quantitative Analysis of Myristic Acid-d1 by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristic acid, a saturated fatty acid with 14 carbon atoms, plays a significant role in various biological processes. The use of stable isotope-labeled internal standards, such as Myristic acid-d1, is crucial for accurate and precise quantification of myristic acid in complex biological matrices by mass spectrometry. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS, a robust and sensitive analytical technique.[1][2]
Experimental Protocols
Sample Preparation: Lipid Extraction and Derivatization
Accurate quantification of myristic acid necessitates its conversion to a more volatile form, typically a fatty acid methyl ester (FAME), prior to GC-MS analysis.[3][4] This derivatization step enhances chromatographic resolution and sensitivity.[3]
Materials:
-
Biological sample (e.g., plasma, serum, cell lysate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron Trifluoride (BF₃)-Methanol solution (12-14%)[4]
-
Hexane (B92381) or Heptane[4]
-
Anhydrous Sodium Sulfate (B86663)
-
This compound internal standard solution of known concentration
Protocol:
-
Lipid Extraction (Folch Method): [5]
-
To 100 µL of the biological sample, add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly for 2 minutes.[5]
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): [4]
-
To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol solution.[4]
-
Seal the tube and heat at 80°C for 60 minutes.[4]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of water and 1 mL of hexane or heptane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following parameters are provided as a general guideline and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph equipped with a mass selective detector (MSD).
-
Capillary Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[6]
GC Parameters:
-
Injector Temperature: 250°C[1]
-
Injection Mode: Splitless[1]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at 15°C/min
-
Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes
-
Ramp 3: Increase to 320°C at 20°C/min, hold for 5 minutes[7]
-
MS Parameters:
-
Ion Source Temperature: 230°C[6]
-
Interface Temperature: 280°C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
Data Presentation
Quantitative analysis is performed by generating a calibration curve using standards of unlabeled myristic acid with a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 1: Illustrative Quantitative Data for Myristic Acid and this compound Methyl Esters
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Myristic Acid Methyl Ester | ~12.5 | 242 (M+) | 74, 87, 143, 199 |
| This compound Methyl Ester | ~12.5 | 243 (M+) | 74, 87, 144, 200 |
Note: Retention times and mass spectra should be confirmed experimentally.
Visualization
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Workflow for this compound analysis by GC-MS.
Derivatization Reaction Signaling Pathway
The chemical transformation of myristic acid to its methyl ester derivative is a critical step for GC-MS analysis.
Caption: Acid-catalyzed esterification of myristic acid.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
Application Note: Quantification of Myristic Acid-d1 in Human Plasma
Abstract
This application note provides detailed protocols for the sample preparation and quantification of deuterated myristic acid (myristic acid-d1) in human plasma. The methods described are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this stable isotope-labeled fatty acid, which is often used as an internal standard or tracer in metabolic studies. Two primary workflows are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) based method involving derivatization, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for direct analysis.
Introduction
Myristic acid is a saturated fatty acid that plays various roles in cellular processes. The use of stable isotope-labeled myristic acid, such as this compound, is a powerful tool in metabolomics and pharmacokinetic studies to trace its metabolic fate. Accurate quantification of this compound in complex biological matrices like plasma is crucial for the integrity of these studies. This requires robust sample preparation to remove interfering substances such as proteins and phospholipids (B1166683) and to ensure high recovery of the analyte. The following protocols detail effective methods for the extraction and preparation of plasma samples for subsequent analysis by mass spectrometry.
Experimental Workflows
Two validated workflows for the quantification of this compound in plasma are presented. The choice of method will depend on the available instrumentation and specific requirements of the study.
Caption: General workflow for this compound quantification in plasma.
Protocol 1: GC-MS Quantification following Protein Precipitation, Liquid-Liquid Extraction, and Derivatization
This protocol is a robust method that involves the removal of proteins, extraction of lipids, and derivatization of myristic acid to its methyl ester for enhanced volatility and chromatographic separation.
Materials and Reagents
-
Human plasma (EDTA or heparin)
-
This compound (analyte)
-
Myristic acid-d27 or other suitable deuterated fatty acid (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
-
Boron trifluoride (BF3) in methanol (14%) or Methanolic HCl
-
Heptane (B126788) (HPLC grade)
-
Saturated NaCl solution
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., myristic acid-d27 in methanol).
-
Protein Precipitation: Add 1 mL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[1][2]
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Liquid-Liquid Extraction (Folch Method):
-
Add 2 mL of chloroform to the supernatant.
-
Add 0.6 mL of 0.9% NaCl solution.
-
Vortex for 2 minutes and centrifuge at 1500 x g for 5 minutes to facilitate phase separation.[3]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
-
Drying: Dry the extracted organic phase under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 500 µL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of heptane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper heptane layer containing the FAMEs to a GC vial.
-
-
GC-MS Analysis: Inject an aliquot of the heptane layer into the GC-MS system.
References
Application Notes and Protocols for Metabolic Labeling with Myristic acid-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine (B1666218) of a protein. This modification is critical for protein localization, particularly to membranes, and for mediating protein-protein interactions essential in a multitude of signal transduction pathways.[1][2][3] The study of protein myristoylation provides valuable insights into cellular signaling, regulation, and the development of diseases such as cancer and infectious diseases.[2][4]
Metabolic labeling with stable isotope-labeled myristic acid, such as Myristic acid-d1, offers a powerful tool for tracing the incorporation of this fatty acid into proteins and studying its role in cellular processes.[5] Coupled with mass spectrometry, this technique allows for the quantitative analysis of protein myristoylation, providing a deeper understanding of the dynamics of this post-translational modification.
These application notes provide an overview of the use of this compound in cell culture for metabolic labeling, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Applications
-
Quantitative Proteomics: this compound can be used as a metabolic label in combination with mass spectrometry for the quantitative analysis of myristoylated proteins. By comparing the isotopic enrichment in different experimental conditions, researchers can study changes in protein myristoylation in response to stimuli or drug treatment.[6][7]
-
Signal Transduction Research: Elucidate the role of myristoylation in various signaling pathways, including G-protein coupled receptor (GPCR) signaling and pathways mediated by Src family kinases.[8][9][10][11][12] Myristoylation is essential for the membrane localization and function of key signaling proteins like the α-subunits of heterotrimeric G proteins and Src kinases.[2][9]
-
Apoptosis Studies: Investigate the involvement of myristoylation in programmed cell death. For instance, during apoptosis, caspase-3 cleaves p21-activated protein kinase 2 (PAK2), exposing an N-terminal glycine that becomes myristoylated, directing the kinase to membranes and potentiating late apoptotic events.[3][13]
-
Drug Development: Screen for and characterize inhibitors of N-myristoyltransferase (NMT), the enzyme responsible for protein myristoylation.[2] NMT is a potential therapeutic target for various diseases, including cancer and fungal infections.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from metabolic labeling experiments with this compound.
Table 1: Optimization of this compound Labeling Conditions
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Labeled Protein (%) | Cell Viability (%) |
| HEK293T | 25 | 24 | ||
| 50 | 24 | |||
| 100 | 24 | |||
| 50 | 12 | |||
| 50 | 48 | |||
| Jurkat | 25 | 24 | ||
| 50 | 24 | |||
| 100 | 24 | |||
| 50 | 12 | |||
| 50 | 48 |
Table 2: Quantitative Analysis of Myristoylated Proteins
| Protein ID | Gene Name | Condition 1 (Heavy/Light Ratio) | Condition 2 (Heavy/Light Ratio) | Fold Change | p-value |
| P63000 | GNAI1 | ||||
| P00524 | SRC | ||||
| Q13153 | PAK2 | ||||
| ... | ... |
Experimental Protocols
This section provides a general protocol for metabolic labeling of cultured mammalian cells with this compound, followed by protein extraction and preparation for mass spectrometry analysis. Note that optimal conditions may vary between cell lines and experimental setups and should be determined empirically.
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to 70-80% confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA should be optimized, but a starting point of 4:1 can be used.
-
Dilute the this compound/BSA complex in complete cell culture medium to the desired final concentration (e.g., 25-100 µM).
-
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 12-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Lysis:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Mass Spectrometry:
-
Take a defined amount of protein from each sample.
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
Desalt the resulting peptide mixture using a C18 desalting column.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Mass Spectrometry Data Analysis
Procedure:
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Database Searching: Search the acquired MS/MS data against a relevant protein database using a search engine that can account for the mass shift introduced by the deuterium (B1214612) label (e.g., MaxQuant, Proteome Discoverer). Specify the deuterated myristoyl group as a variable modification on N-terminal glycine.
-
Quantification: For quantitative analysis, determine the ratio of the peak intensities of the "heavy" (deuterated) and "light" (unlabeled) peptide pairs. The protein ratio is typically calculated as the median or average of the ratios of its constituent peptides.[14]
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]
- 11. Receptor-mediated changes at the myristoylated amino terminus of Gαil proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Posttranslational myristoylation of caspase-activated p21-activated protein kinase 2 (PAK2) potentiates late apoptotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes: Myristic Acid-d1 for Absolute Quantification of Fatty Acids
Introduction
The accurate measurement of fatty acids in biological samples is critical for research in metabolomics, nutritional science, drug discovery, and clinical diagnostics.[1] Fatty acids are not only essential for energy metabolism and cellular structure but also act as signaling molecules in various physiological and pathological processes.[1][2] Dysregulation of fatty acid metabolism is linked to numerous diseases, including metabolic syndrome, cancer, and cardiovascular disease.[1]
Stable isotope dilution coupled with mass spectrometry (MS) is the gold standard for the absolute quantification of fatty acids.[1] This technique utilizes stable isotope-labeled internal standards, such as Myristic Acid-d1, which are chemically identical to their endogenous counterparts but differ in mass.[3][4] By adding a known amount of the deuterated standard to a sample at the initial stage of preparation, variations arising from sample extraction, handling, and instrument response can be accurately corrected.[1][5] this compound serves as an excellent internal standard for the quantification of myristic acid and can be included in a broader mix of deuterated standards for the comprehensive profiling of multiple fatty acid species.[6][7]
These application notes provide detailed protocols for the absolute quantification of fatty acids in various biological matrices using this compound as an internal standard, with methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways Involving Myristic Acid
Myristic acid (14:0) is a saturated fatty acid that plays a crucial role in cellular signaling through a process called N-myristoylation.[8][9] In this post-translational modification, N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of proteins.[3][9] This lipid modification is vital for mediating protein-protein and protein-membrane interactions, influencing protein localization and function in critical signal transduction cascades.[8]
Principle of Absolute Quantification using this compound
The core of the stable isotope dilution method is the use of an internal standard (IS) that is a heavy-isotope-labeled version of the analyte. A precisely known quantity of this compound is added ("spiked") into the sample at the very beginning of the workflow. The deuterated standard and the endogenous, non-labeled (native) myristic acid exhibit nearly identical chemical and physical properties, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[5]
However, the mass spectrometer can distinguish between the native analyte and the heavier IS based on their mass-to-charge (m/z) ratio. By measuring the peak area ratio of the native myristic acid to the this compound IS and comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the IS, the absolute concentration of the native myristic acid in the original sample can be determined with high accuracy and precision.[6]
General Experimental Workflow
The quantification of fatty acids using a deuterated internal standard like this compound follows a structured workflow. The key steps, from sample preparation to data analysis, are outlined below. This process ensures reproducibility and corrects for potential analyte loss during sample handling.[1]
Protocol 1: Absolute Quantification of Total Fatty Acids in Human Plasma via GC-MS
This protocol details the analysis of total fatty acids (free and esterified) from human plasma using this compound as part of a deuterated internal standard mix. The method involves saponification to release esterified fatty acids, followed by derivatization to volatile pentafluorobenzyl (PFB) esters for sensitive detection by GC-MS in negative chemical ionization (NCI) mode.[6][10][11]
1. Materials and Reagents
-
This compound and other deuterated fatty acids (e.g., Palmitic Acid-d3, Stearic Acid-d3)
-
Unlabeled fatty acid standards for calibration curve
-
Human Plasma (collected with EDTA)
-
Methanol, Iso-octane, Acetonitrile (B52724) (HPLC grade)
-
Potassium Hydroxide (KOH), Hydrochloric Acid (HCl)
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Glass tubes (16x125 mm and 10x75 mm), washed and solvent-rinsed
2. Experimental Procedure
-
Internal Standard (IS) Preparation: Prepare a stock solution of deuterated fatty acids (including this compound) in ethanol (B145695) at a concentration of 2.5 ng/µL.[6]
-
Calibration Standards: Prepare serial dilutions of unlabeled fatty acid standards. Add 50 µL of each dilution to 100 µL of the IS stock in glass tubes.[6]
-
Sample Preparation:
-
To a 16x125 mm glass tube, add 200 µL of human plasma and 300 µL of dPBS.[6]
-
Spike the sample by adding 100 µL of the deuterated internal standard mix. Vortex briefly.[6]
-
Add 500 µL of 1N KOH to the tube, vortex, and incubate at 60°C for 1 hour to saponify lipids and release total fatty acids.[6]
-
Cool the sample to room temperature. Acidify by adding 500 µL of 1N HCl. Check that the pH is below 5.[6]
-
-
Extraction:
-
Add 1 mL of iso-octane to the tube, vortex vigorously for 30 seconds, and centrifuge at 3000 x g for 2 minutes to separate the layers.[6][10]
-
Carefully transfer the upper organic (iso-octane) layer to a clean 10x75 mm glass tube.[6]
-
Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.[6]
-
-
Derivatization:
-
Evaporate the pooled iso-octane extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator (SpeedVac).[6]
-
To the dried residue, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[6][10]
-
Incubate at room temperature for 20 minutes.[6]
-
Dry the sample again under nitrogen or in a SpeedVac.[6]
-
-
GC-MS Analysis:
3. Data Analysis
A calibration curve is constructed by plotting the peak area ratio of each unlabeled fatty acid standard to its corresponding deuterated internal standard against the concentration of the standard. The absolute concentration of each fatty acid in the plasma sample is then calculated from its measured peak area ratio using the linear regression equation derived from the calibration curve.[6]
Protocol 2: Absolute Quantification of Free Fatty Acids in Cell Lysate via LC-MS/MS
This protocol is designed for the rapid and sensitive quantification of free fatty acids (FFAs) from cultured cells. It uses a simple protein precipitation and lipid extraction method suitable for analysis by LC-MS/MS, which often does not require derivatization.[1][12]
1. Materials and Reagents
-
This compound and other deuterated fatty acid standards
-
Unlabeled fatty acid standards for calibration curve
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Chloroform:Methanol mixture (2:1, v/v)
-
Acetonitrile, Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
2. Experimental Procedure
-
Internal Standard (IS) and Calibration Standards: Prepare stock solutions and serial dilutions as described in Protocol 1, using a solvent compatible with the LC mobile phase (e.g., methanol).
-
Sample Preparation:
-
Harvest cells (e.g., 0.5-2 million cells) and wash with cold PBS.[6] Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of water or PBS in a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the deuterated internal standard mix (containing this compound).
-
Add 750 µL of cold Chloroform:Methanol (2:1, v/v) to the cell suspension.[1]
-
Vortex vigorously for 5 minutes to lyse the cells and extract lipids.
-
-
Extraction:
-
Add 150 µL of 0.9% NaCl solution to induce phase separation.[1]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.
-
Carefully collect the lower organic layer using a glass syringe and transfer it to a clean tube.
-
-
LC-MS/MS Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[1]
-
Transfer to an LC vial for analysis.
-
Inject onto a C18 reversed-phase column and analyze using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. Fatty acids are typically detected in negative ion mode.[1][12]
-
3. Data Analysis
Peak areas for the specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard are integrated.[1] A standard curve is generated by plotting the peak area ratio (native analyte/IS) against the concentration of the calibration standards. The absolute concentration of fatty acids in the cell samples is determined from this curve.
Data Presentation
Quantitative data should be presented in clear, structured tables for easy interpretation and comparison.
Table 1: Representative GC-MS Parameters for PFB-Derivatized Fatty Acids (NCI Mode)
| Fatty Acid | Retention Time (min) | Precursor Ion [M-PFB]⁻ (m/z) |
|---|---|---|
| Myristic Acid | ~12.5 | 227.2 |
| This compound (IS) | ~12.5 | 228.2 |
| Palmitic Acid | ~13.8 | 255.2 |
| Stearic Acid | ~15.0 | 283.3 |
| Oleic Acid | ~14.9 | 281.2 |
Table 2: Example LC-MS/MS MRM Transitions (Negative Ion Mode)
| Fatty Acid | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Myristic Acid | 227.2 | 227.2 | 10 |
| This compound (IS) | 228.2 | 228.2 | 10 |
| Palmitic Acid | 255.2 | 255.2 | 12 |
| Stearic Acid | 283.3 | 283.3 | 15 |
| Arachidonic Acid | 303.2 | 259.2 | 18 |
Table 3: Typical Method Validation Results
| Fatty Acid | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD) |
|---|---|---|---|---|
| Myristic Acid | >0.998 | 0.6 | 1.8 | <5% |
| Palmitic Acid | >0.995 | 0.9 | 2.3 | <5% |
| Stearic Acid | >0.996 | 1.0 | 2.5 | <6% |
| Oleic Acid | >0.997 | 0.8 | 2.1 | <4% |
(Data are representative and may vary based on instrumentation and matrix.[13][14][15][16])
Table 4: Example Quantitative Results in Human Plasma (µg/mL)
| Fatty Acid | Mean Concentration | Standard Deviation |
|---|---|---|
| Myristic Acid | 25.4 | 4.1 |
| Palmitic Acid | 210.8 | 25.6 |
| Stearic Acid | 85.3 | 11.2 |
| Oleic Acid | 255.1 | 30.5 |
| Linoleic Acid | 310.6 | 42.3 |
(Values are hypothetical examples based on typical physiological ranges.)
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Analysis of Myristic Acid, Myristic Acid Content of Biomass, Myristic Acid Content of Seaweed, Myristic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 9. LIPID MAPS [lipidmaps.org]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Myristic Acid-d1 in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a saturated fatty acid with 14 carbon atoms, and its deuterated analog, myristic acid-d1, are important molecules in various fields of research, including metabolism, drug development, and clinical diagnostics. Gas chromatography (GC) is a powerful technique for the analysis of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] Derivatization is a crucial step to convert fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[1][2]
This document provides detailed application notes and protocols for the two primary derivatization methods for this compound: Esterification (specifically, methylation to form fatty acid methyl esters or FAMEs) and Silylation . The use of a deuterated standard like this compound is common for stable isotope dilution assays, where it serves as an internal standard for the accurate quantification of endogenous myristic acid.
Derivatization Methods: A Comparative Overview
The choice of derivatization method depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available equipment.
Esterification (FAMEs synthesis) is the most common method for fatty acid analysis.[2] It involves the reaction of the carboxylic acid group with an alcohol in the presence of a catalyst to form an ester. Methyl esters are preferred due to their stability and volatility.[1]
-
Acid-catalyzed esterification: This is a widely used method that can be applied to both free fatty acids and esterified fatty acids (through transesterification). Common reagents include Boron Trifluoride (BF3) in methanol (B129727) and methanolic HCl.
-
Base-catalyzed esterification: This method is typically faster than acid-catalyzed reactions but is primarily for the transesterification of lipids and not suitable for free fatty acids.
Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and can also derivatize other functional groups like hydroxyls.
Quantitative Data Summary
The following table summarizes key quantitative parameters for different derivatization methods applicable to myristic acid analysis. It is important to note that these values can be influenced by the specific analytical instrumentation and matrix effects.
| Derivatization Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Acid-Catalyzed Esterification (5% H₂SO₄ in Methanol) | Myristic Acid | 0.05% | 0.1% | Not Reported | [3] |
| Base-Catalyzed/Acid-Catalyzed (KOCH₃/HCl) | Myristic Acid (C14:0) | Not Reported | Not Reported | ~90-106% | [4] |
| Base-Catalyzed/TMS-Diazomethane | Myristic Acid (C14:0) | Not Reported | Not Reported | ~90-106% | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a robust method for the methylation of free fatty acids.
Materials:
-
This compound sample
-
BF₃-Methanol solution (12-14% w/w)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the lipid sample containing this compound into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the dried sample.
-
Reaction: Cap the tube tightly and heat at 60-80°C for 10-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tube vigorously for 30 seconds to ensure the fatty acid methyl esters (FAMEs) are extracted into the hexane layer. Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve a clear separation of the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation using BSTFA + TMCS
This method is effective for derivatizing fatty acids to their trimethylsilyl (TMS) esters. It is highly sensitive to moisture, so all glassware and samples must be thoroughly dried.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (GC grade)
-
Dichloromethane (DCM) or other suitable solvent (GC grade)
-
GC autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried this compound sample (typically up to 100 µg) into a GC autosampler vial.
-
Reagent Addition: Add 50 µL of pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.
-
Dilution & Analysis: After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with a solvent like dichloromethane.
Diagrams
Caption: Workflow for Acid-Catalyzed Esterification of this compound.
Caption: Workflow for Silylation of this compound.
Concluding Remarks
Both esterification and silylation are effective methods for the derivatization of this compound for GC analysis. The choice between these methods will depend on the specific analytical goals and laboratory resources. For routine analysis of total fatty acid profiles, acid-catalyzed methylation to FAMEs is a robust and well-established technique. Silylation offers a fast and effective alternative, especially when other functional groups are also of interest. When using deuterated internal standards like this compound, it is crucial to ensure the purity of the standard and to validate the method for accuracy and precision.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. jppres.com [jppres.com]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Uptake and Transport Using Myristic Acid-d1
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a significant role in cellular processes, including protein acylation and as a component of cellular lipids.[1] Its metabolism and transport are of great interest in understanding various physiological and pathological conditions. Myristic acid-d1, a stable isotope-labeled version of myristic acid, serves as a powerful tool for tracing the uptake, transport, and metabolic fate of this fatty acid within cellular systems. The deuterium (B1214612) label allows for precise quantification by mass spectrometry, distinguishing it from endogenous myristic acid. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study fatty acid uptake and transport using this compound.
Key Applications
-
Quantitative analysis of fatty acid uptake: Determine the rate and extent of myristic acid transport into cells.
-
Metabolic fate tracing: Track the incorporation of myristic acid into various cellular lipid species, such as phospholipids, triglycerides, and sphingolipids.[2]
-
Drug discovery and development: Screen for compounds that modulate fatty acid transport and metabolism.
-
Understanding disease mechanisms: Investigate the role of myristic acid transport in metabolic diseases, cardiovascular conditions, and cancer.
Data Presentation
Table 1: Time-Course of this compound Uptake in Differentiated Caco-2 Cells
| Time (minutes) | This compound Uptake (pmol/mg protein) |
| 0 | 0.0 ± 0.0 |
| 5 | 15.2 ± 1.8 |
| 15 | 38.5 ± 3.2 |
| 30 | 65.1 ± 5.4 |
| 60 | 92.7 ± 7.9 |
Table 2: Effect of Inhibitors on this compound Uptake in Differentiated Caco-2 Cells at 30 minutes
| Treatment | Concentration | This compound Uptake (pmol/mg protein) | % Inhibition |
| Vehicle (DMSO) | 0.1% | 64.8 ± 4.9 | 0 |
| Sulfo-N-succinimidyl oleate (B1233923) (SSO) | 200 µM | 21.3 ± 2.5 | 67 |
| Phloretin | 100 µM | 35.7 ± 3.1 | 45 |
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay Using Differentiated Caco-2 Cells
This protocol details the steps for measuring the uptake of this compound in a widely used in vitro model of the intestinal epithelium, the Caco-2 cell line.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
This compound (deuterated at the carboxylic acid proton)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 2 x 10^5 cells/well.
-
Culture the cells for 18-21 days to allow for spontaneous differentiation into a polarized monolayer, changing the medium every 2-3 days.[3][4]
-
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol (B145695).
-
In a sterile tube, add the desired amount of this compound stock solution and evaporate the ethanol under a stream of nitrogen.
-
Add fatty acid-free BSA solution (in HBSS) to the dried this compound to achieve the desired final concentration and molar ratio (e.g., 100 µM this compound, 20 µM BSA).
-
Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
-
Uptake Assay:
-
Wash the differentiated Caco-2 cell monolayers twice with warm HBSS.
-
Pre-incubate the cells with HBSS for 30 minutes at 37°C.
-
To initiate the uptake, replace the HBSS in the apical chamber with the pre-warmed this compound-BSA complex solution. For inhibitor studies, pre-incubate the cells with the inhibitor in HBSS for 30 minutes before adding the this compound-BSA complex containing the inhibitor.
-
Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS containing 0.2% BSA to remove non-internalized fatty acids, followed by two washes with ice-cold PBS.
-
-
Sample Collection and Preparation:
-
Lyse the cells by adding ice-cold cell lysis buffer directly to the Transwell® insert.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Store the lysates at -80°C until analysis by LC-MS/MS.
-
Protocol 2: Quantification of this compound in Cell Lysates by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound from cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
Internal Standard (IS): Myristic acid-d27
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Water, LC-MS grade
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw the cell lysates on ice.
-
To 50 µL of cell lysate, add 150 µL of ice-cold ACN containing the internal standard (Myristic acid-d27) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 ACN:Water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 150 mm × 3.0 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 228.2 → Product ion (m/z) 184.2
-
Myristic acid-d27 (IS): Precursor ion (m/z) 254.4 → Product ion (m/z) 210.4
-
-
Optimize other MS parameters such as collision energy and declustering potential for the specific instrument used.
-
-
-
Data Analysis:
-
Create a standard curve by analyzing known concentrations of this compound with a fixed concentration of the internal standard.
-
Quantify the amount of this compound in the cell lysates by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the data to the protein concentration of each sample (pmol/mg protein).
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound uptake assay.
Caption: Signaling pathway for myristic acid uptake and activation.
References
- 1. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Application of Myristic Acid-d1 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Myristic acid-d1, a deuterated form of the saturated fatty acid myristic acid, serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as a stable isotope-labeled probe allows for the precise tracing and quantification of metabolic pathways involving fatty acid metabolism without the complexities of radiolabeling. This document provides detailed application notes and experimental protocols for the use of this compound in assessing the potential for drug-drug interactions (DDIs) by investigating the inhibition and induction of key drug-metabolizing enzymes.
Myristic acid is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically those in the CYP4A and CYP4F subfamilies, which are responsible for the omega-hydroxylation of medium-chain fatty acids.[1] Therefore, this compound can be employed as a specific probe substrate to investigate the impact of new chemical entities (NCEs) on these enzymatic pathways.
Application Notes
The primary application of this compound in drug metabolism studies is to serve as a probe substrate for CYP4A and CYP4F enzymes. By monitoring the formation of its hydroxylated metabolite, researchers can assess the potential of a test compound to inhibit or induce these enzymes. This is critical as alterations in these pathways can affect the metabolism of endogenous lipids and other drugs metabolized by the same enzymes.
Key Applications Include:
-
CYP450 Inhibition Assays: To determine if a new chemical entity (NCE) inhibits the metabolism of this compound, indicating a potential for drug-drug interactions.
-
CYP450 Induction Assays: To evaluate if an NCE increases the expression of CYP4A/4F enzymes, which could lead to faster metabolism of co-administered drugs.
-
Reaction Phenotyping: To identify the specific CYP isoforms responsible for the metabolism of a test compound by observing its effect on this compound metabolism.
Advantages of Using this compound:
-
High Sensitivity and Specificity: LC-MS/MS analysis allows for the sensitive and specific detection of the deuterated parent compound and its metabolites, distinguishing them from endogenous myristic acid.
-
Non-Radioactive: Eliminates the need for handling and disposal of radioactive materials.
-
In Vivo and In Vitro Applications: Can be used in both in vitro systems (e.g., human liver microsomes, hepatocytes) and in vivo preclinical models to study fatty acid metabolism.[2]
Experimental Protocols
In Vitro CYP450 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol outlines the procedure to assess the inhibitory potential of a test compound on the metabolism of this compound.
Materials:
-
This compound
-
Test compound (NCE)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., Myristic acid-d27)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, DMSO).
-
Prepare stock solutions of the test compound at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)[3]
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed solution of this compound (final concentration typically at its Km, if known, or 10-50 µM) and the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[3]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the hydroxylated metabolite of this compound.
-
Develop a sensitive and specific LC-MS/MS method to separate and quantify the parent this compound and its primary metabolite, ω-hydroxy-Myristic acid-d1.
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the test compound.
-
Determine the IC50 value of the test compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Illustrative Quantitative Data:
| Test Compound Concentration (µM) | Rate of ω-hydroxy-Myristic acid-d1 formation (pmol/min/mg protein) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 150 | 0 |
| 0.1 | 135 | 10 |
| 1 | 90 | 40 |
| 10 | 45 | 70 |
| 50 | 15 | 90 |
| IC50 (µM) | ~2.5 |
In Vitro CYP450 Induction Assay using Cultured Human Hepatocytes
This protocol is designed to evaluate the potential of a test compound to induce the expression of CYP4A/4F enzymes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Test compound (NCE)
-
Positive control inducer (e.g., clofibrate (B1669205) for CYP4A)
-
This compound
-
Reagents for RNA extraction and qRT-PCR (optional)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture and Treatment:
-
Plate human hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
Treat the cells with the test compound at various concentrations, a positive control, and a vehicle control for 48-72 hours.
-
-
Assessment of Enzyme Activity:
-
After the treatment period, wash the cells and incubate them with a solution containing this compound for a specific time (e.g., 1-2 hours).
-
Collect the cell culture medium and/or cell lysate.
-
Prepare the samples for LC-MS/MS analysis by protein precipitation with cold acetonitrile containing an internal standard.
-
Analyze the samples for the formation of ω-hydroxy-Myristic acid-d1.
-
-
Assessment of mRNA Expression (Optional):
-
Lyse the treated hepatocytes and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP4A11 and other relevant genes.
-
Data Analysis:
-
Calculate the fold induction of enzyme activity by comparing the rate of metabolite formation in treated cells to vehicle-treated cells.
-
Calculate the fold induction of mRNA expression relative to a housekeeping gene.
Illustrative Quantitative Data:
| Treatment | Concentration (µM) | ω-hydroxy-Myristic acid-d1 formation (fold induction) | CYP4A11 mRNA (fold induction) |
| Vehicle Control | - | 1.0 | 1.0 |
| Test Compound | 1 | 1.2 | 1.5 |
| Test Compound | 10 | 2.5 | 3.0 |
| Test Compound | 50 | 4.8 | 6.2 |
| Positive Control (Clofibate) | 100 | 5.5 | 7.0 |
Visualizations
Signaling Pathway of Myristic Acid Metabolism
Caption: Metabolic pathway of this compound via omega-hydroxylation.
Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for this compound based CYP450 inhibition assay.
Logical Relationship in Drug-Drug Interaction Assessment
Caption: Decision tree for assessing DDI potential using this compound.
References
Application Note: Myristic Acid-d1 for Probing Protein N-Myristoylation in Signaling
An in-depth guide for researchers, scientists, and drug development professionals on utilizing deuterium-labeled myristic acid as a powerful tool for the investigation of lipid signaling pathways.
Introduction
Protein N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine (B1666218) residue of a protein.[1][2] This modification is catalyzed by N-myristoyltransferase (NMT) and is essential for mediating protein-membrane interactions, subcellular targeting, and protein-protein interactions.[1][2] Consequently, myristoylation plays a pivotal role in a vast array of cellular signaling pathways, including those regulated by G-proteins and Src family kinases.[2][3][4] Dysregulation of this process is implicated in various diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][5]
Myristic acid-d1 is a stable isotope-labeled version of myristic acid. When introduced to cells, it is metabolically incorporated into proteins in the same manner as its unlabeled counterpart.[6] This makes it an invaluable chemical probe for tracing the dynamics of protein myristoylation. Using mass spectrometry, researchers can readily distinguish between proteins modified with the deuterated label and the endogenous, unlabeled form, enabling precise quantification and dynamic studies of these critical signaling proteins.[7][8][9]
Principle of the Technique
The use of this compound relies on the principle of metabolic labeling.[10][11] Cells cultured in the presence of this compound will utilize it as a substrate for the NMT enzyme. NMT activates the deuterated fatty acid into myristoyl-CoA-d1 and transfers it to the N-terminal glycine of target proteins.[1]
Following cell lysis, protein extraction, and digestion (typically with trypsin), the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] Myristoylated peptides carrying the deuterium (B1214612) label will exhibit a specific mass shift compared to their natural counterparts. This mass difference allows for the confident identification and, crucially, the relative or absolute quantification of myristoylated proteins under various experimental conditions. This approach offers a powerful alternative to traditional radiolabeling, avoiding hazardous materials while providing high-resolution quantitative data.[13][14]
Key Applications
-
Identification of Novel N-Myristoylated Proteins: Unbiased proteomic screening of cells labeled with this compound can reveal new protein substrates of NMTs.
-
Quantitative Analysis of Myristoylation Stoichiometry: Determining the proportion of a protein that is myristoylated in response to cellular stimuli or drug treatment.[1]
-
Dynamic Studies of Signaling Pathways: Tracking the turnover of the myristoyl group and the dynamic localization of signaling proteins (e.g., Src kinases) between membrane and cytosolic compartments.[3][4]
-
Drug Discovery and Target Validation: Assessing the efficacy of NMT inhibitors by quantifying the reduction in this compound incorporation into known substrates.[15][16]
-
Understanding Disease Mechanisms: Investigating how myristoylation is altered in disease states, providing insights into pathogenesis.[1][17]
Visualizing N-Myristoylation and Experimental Workflow
The process begins with the enzymatic activation of myristic acid and its subsequent transfer to a target protein, a key step in regulating numerous signaling cascades.
The overall experimental strategy involves introducing the isotopic label to cells, followed by a series of biochemical and analytical steps to identify and quantify the modified proteins.
Featured Signaling Pathway: Src Family Kinase Activation
N-myristoylation is indispensable for the function of Src family kinases (SFKs), such as Src and Lck. Myristoylation anchors these kinases to the plasma membrane, a prerequisite for their participation in signal transduction cascades like T-cell receptor signaling.[4][18] Often, a second lipid modification, palmitoylation, provides stable membrane association.[2]
Quantitative Data Presentation
Following LC-MS/MS analysis, the relative abundance of a myristoylated protein can be determined by comparing the signal intensity of the d1-labeled peptide to its unlabeled counterpart across different conditions.
| Protein | Gene | Peptide Sequence | Condition | Fold Change (d1-labeled/unlabeled) | p-value |
| Src Kinase | SRC | GSSKSKPKDPSQR | Control | 1.00 | - |
| Src Kinase | SRC | GSSKSKPKDPSQR | Stimulant A (1h) | 2.54 | < 0.01 |
| Gαi subunit | GNAI1 | GCTLSAEERAALER | Control | 1.00 | - |
| Gαi subunit | GNAI1 | GCTLSAEERAALER | NMT Inhibitor (6h) | 0.15 | < 0.001 |
| TRAM | TICAM2 | GCVLSAEEKQKLG | Control | 1.00 | - |
| TRAM | TICAM2 | GCVLSAEEKQKLG | LPS Stimulation (3h) | 1.89 | < 0.05 |
Table 1: Example quantitative proteomics data from a this compound labeling experiment. Data is representative and illustrates the potential results from studying protein myristoylation dynamics under different cellular conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the procedure for labeling proteins in cultured cells with this compound.
Materials:
-
This compound (e.g., from Cayman Chemical, MedChemExpress)[9][19]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., DMEM)
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, HEK293)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in ethanol to create a high-concentration stock (e.g., 50 mM). Store at -20°C.
-
-
Prepare Labeling Medium:
-
On the day of the experiment, prepare a this compound/BSA complex. Briefly, evaporate the ethanol from an aliquot of the stock solution under a stream of nitrogen.
-
Resuspend the fatty acid film in complete culture medium containing fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is recommended.
-
Warm to 37°C for 30 minutes to allow complex formation.
-
Dilute this complex into fresh, pre-warmed complete culture medium to achieve the final desired labeling concentration (typically 25-100 µM).
-
-
Cell Culture and Labeling:
-
Plate cells and grow them to 70-80% confluency.
-
Aspirate the old medium and wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with cold PBS to remove any unincorporated label.
-
Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension, discard the supernatant, and store the cell pellet at -80°C until ready for protein extraction.
-
Protocol 2: Protein Extraction and Digestion for MS Analysis
This protocol outlines the preparation of labeled cell pellets for bottom-up proteomic analysis.[12]
Materials:
-
Lysis Buffer (e.g., RIPA buffer or 8M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate)
-
Protease and Phosphatase Inhibitor Cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium Bicarbonate
-
Formic Acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Lyse the cells by sonication on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Reduction/Alkylation:
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Take a defined amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.
-
Cool to room temperature and alkylate cysteine residues by adding IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Protein Digestion:
-
If using a urea-based buffer, dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration below 2M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides, dry them in a vacuum centrifuge, and store them at -80°C.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general overview of the mass spectrometry analysis.
Procedure:
-
Sample Preparation: Reconstitute the dried peptide sample in an appropriate buffer for LC-MS analysis (e.g., 0.1% formic acid in water).[20]
-
LC-MS/MS Analysis:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile (B52724) concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Search the MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) for the relevant organism.
-
Configure the search parameters to include N-terminal myristoylation (+210.198 Da) and N-terminal myristoylation-d1 (+211.204 Da) as variable modifications on N-terminal glycine.
-
Quantify the relative abundance of labeled vs. unlabeled peptides by comparing the extracted ion chromatogram (XIC) peak areas for each form.
-
Perform statistical analysis to identify significant changes between experimental conditions.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Label Incorporation | This compound concentration is too low or incubation time is too short. | Optimize the concentration (try a range of 25-100 µM) and extend the incubation time (up to 24h). |
| Poor bioavailability of the fatty acid. | Ensure proper complexation with fatty acid-free BSA before adding to the medium. | |
| Cell Toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. |
| No Detection of Myristoylated Peptides | The protein of interest is not myristoylated or is of very low abundance. | Use a positive control (e.g., Src). Consider an enrichment step for hydrophobic peptides.[12] |
| Inefficient ionization of lipidated peptides. | Optimize LC-MS parameters. Sometimes lipidated peptides are "lost" during standard cleanup; modify desalting protocols if needed. | |
| Inconsistent Quantification | Variability in cell culture, labeling, or sample preparation. | Maintain highly consistent protocols for all replicates. Use an internal standard if absolute quantification is needed. |
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]
- 15. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myristic acid induces proteomic and secretomic changes associated with steatosis, cytoskeleton remodeling, endoplasmic reticulum stress, protein turnover and exosome release in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Lipid Extraction Workflow Utilizing Myristic Acid-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids from biological matrices is paramount for robust lipidomic studies in academic research and drug development. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure data precision and accuracy. Stable isotope-labeled lipids, such as deuterated fatty acids, are considered the gold standard for internal standards as they closely mimic the chemical and physical properties of their endogenous counterparts.[1] This application note provides a detailed protocol for the extraction of lipids from biological samples using a modified Folch method, incorporating myristic acid-d1 as an internal standard for the accurate quantification of saturated fatty acids. Myristic acid, a 14-carbon saturated fatty acid, is a key component of cellular membranes and is involved in critical signaling pathways through protein myristoylation.
Quantitative Performance of Myristic Acid-d3 as an Internal Standard
The use of a deuterated internal standard is crucial for correcting for sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis. The following table summarizes the quantitative performance of myristic acid-d3, a close analog of this compound, in a gas chromatography-mass spectrometry (GC-MS) based fatty acid analysis method.
| Parameter | Myristic Acid-d3 |
| Limit of Detection (LOD) | 0.05 pg |
| Intra-day Precision (%RSD) | 12% |
| Inter-day Precision (%RSD) | 10% |
Data sourced from a LIPID MAPS protocol for fatty acid analysis.
Experimental Protocol
This protocol is a modification of the Folch method for lipid extraction, optimized for the use of this compound as an internal standard.
Materials and Reagents
-
This compound (or myristic acid-d27)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (saline)
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
GC-MS or LC-MS system
Preparation of this compound Internal Standard Stock Solution
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol. Store at -20°C.
-
Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 in ethanol. This working solution will be used for spiking the samples. A 10 µL spike of this solution will deliver 100 ng of the internal standard.
Lipid Extraction Protocol
-
Sample Preparation:
-
Plasma/Serum: Use 100 µL of plasma or serum.
-
Cell Pellets: Resuspend the cell pellet in 100 µL of phosphate-buffered saline (PBS).
-
Tissues: Homogenize the tissue in a suitable buffer to a final concentration of 100 mg/mL. Use 100 µL of the homogenate.
-
-
Spiking with Internal Standard: To a glass centrifuge tube containing the prepared sample, add 10 µL of the 10 µg/mL this compound working internal standard solution.
-
Solvent Addition and Homogenization:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 15 minutes.
-
-
Phase Separation:
-
Add 500 µL of 0.9% NaCl solution to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous layer and the protein interface.
-
Transfer the lower organic layer, which contains the lipids, to a new clean glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., 100 µL of isopropanol (B130326) for LC-MS or hexane (B92381) for GC-MS).
Myristoylation Signaling Pathway
Myristic acid plays a crucial role in cellular signaling through the process of N-myristoylation, where N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine (B1666218) of target proteins. This lipid modification is critical for protein localization to membranes and for mediating protein-protein interactions.
Caption: Protein N-Myristoylation Pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the lipid extraction workflow with this compound spiking.
Caption: Lipid Extraction Workflow.
Conclusion
This application note provides a comprehensive and detailed workflow for the extraction and subsequent analysis of lipids from various biological samples, utilizing this compound as a robust internal standard. The incorporation of a deuterated internal standard early in the protocol is essential for achieving high-quality, reproducible, and accurate quantitative lipidomics data. The provided protocol and diagrams serve as a valuable resource for researchers in the fields of lipidomics, drug discovery, and biomedical research.
References
Application Notes and Protocols for the Detection of Myristic Acid-d1 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a saturated fatty acid with a 14-carbon chain, plays a crucial role in various biological processes, most notably in protein N-myristoylation. This lipid modification involves the covalent attachment of myristate to the N-terminal glycine (B1666218) of a wide range of proteins, influencing their localization, stability, and function in cellular signaling pathways. The study of myristoylation is critical for understanding diseases such as cancer, viral infections, and inflammatory disorders. Stable isotope-labeled myristic acid, such as myristic acid-d1, serves as an invaluable internal standard for the accurate quantification of endogenous myristic acid levels by mass spectrometry. This document provides detailed parameters and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway: N-Myristoylation
Myristic acid is activated to myristoyl-CoA, which is then utilized by N-myristoyltransferase (NMT) to catalyze the attachment of the myristoyl group to the N-terminal glycine of target proteins. This modification is essential for the proper function of numerous signaling proteins, including Src family kinases, G alpha subunits of heterotrimeric G proteins, and the HIV-1 Gag protein. Myristoylation facilitates membrane anchoring and protein-protein interactions, which are critical for the initiation and propagation of signal transduction cascades.
Figure 1. N-Myristoylation Signaling Pathway.
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, including extraction and optional derivatization, followed by LC-MS/MS analysis.
Application Notes and Protocols for Myristic Acid-d1 in Gut Microbiome Fatty Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome plays a pivotal role in host metabolism, influencing everything from nutrient absorption to immune function. Fatty acids are central to this interplay, serving as energy sources, structural components of cell membranes, and signaling molecules for both the host and the resident microbiota. Understanding the intricate pathways of fatty acid metabolism within the gut is crucial for developing novel therapeutic strategies for metabolic diseases, inflammatory conditions, and more.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of nutrients in complex biological systems. Myristic acid-d1, a deuterated form of the C14:0 saturated fatty acid, serves as an excellent tracer to investigate its absorption, modification, and utilization by the gut microbiota and the host. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in studying gut microbiome fatty acid metabolism.
Application of this compound
This compound can be employed to:
-
Trace the uptake and incorporation of myristic acid into bacterial lipids: Determine which microbial species utilize myristic acid and incorporate it into their cellular structures.
-
Elucidate metabolic pathways: Track the conversion of myristic acid into other fatty acids (e.g., through elongation or degradation) and other metabolites by the gut microbiota.
-
Quantify fatty acid flux: Measure the rate at which myristic acid is metabolized by the gut microbiome, providing insights into the metabolic activity of the microbial community.
-
Investigate host-microbiome interactions: Follow the transfer of this compound and its metabolites from the gut lumen to host tissues, revealing the contribution of microbial metabolism to the host's fatty acid pool.
-
Screen for novel microbial enzymes and pathways: Identify bacteria capable of specific myristic acid modifications, such as the production of branched-chain fatty acids like 12-methylmyristic acid.[1]
Data Presentation
While specific quantitative data for in vivo gut microbiome studies using this compound is not extensively published, the following tables provide a template for how such data, once generated, should be structured for clear comparison.
Table 1: In Vivo Administration of this compound in a Murine Model
| Parameter | Description |
| Animal Model | C57BL/6 mice, 8-10 weeks old |
| Tracer | This compound |
| Dose | 100 mg/kg body weight |
| Administration Route | Oral gavage |
| Vehicle | Corn oil |
| Study Duration | 24, 48, and 72 hours post-administration |
| Samples Collected | Feces, cecal contents, liver, adipose tissue |
Table 2: Hypothetical Quantification of this compound and its Metabolites in Murine Cecal Contents (nmol/g)
| Metabolite | Control Group (Unlabeled Myristic Acid) | This compound Group (24h) | This compound Group (48h) |
| This compound | 0 | 50.2 ± 8.5 | 25.1 ± 4.3 |
| Palmitic acid-d1 | 0 | 5.1 ± 1.2 | 8.3 ± 2.1 |
| Lauric acid-d1 | 0 | 2.3 ± 0.6 | 1.1 ± 0.3 |
| 12-methylthis compound | 0 | 0.5 ± 0.1 | 0.9 ± 0.2 |
Experimental Protocols
The following are detailed protocols for in vivo and in vitro experiments using this compound, followed by a sample preparation and analysis protocol.
Protocol 1: In Vivo Tracing of this compound Metabolism in a Murine Model
This protocol is a representative model adapted from general stable isotope tracing studies in rodents.
1. Animal Handling and Acclimation:
- House C57BL/6 mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
- Provide ad libitum access to a standard chow diet and water.
2. Preparation of this compound Dosing Solution:
- Dissolve this compound in a suitable vehicle like corn oil to a final concentration of 10 mg/mL.
- Vortex thoroughly to ensure a homogenous suspension.
3. Administration of this compound:
- Fast the mice for 4-6 hours prior to administration.
- Administer the this compound solution via oral gavage at a dose of 100 mg/kg body weight.
- For the control group, administer an equivalent volume of the vehicle (corn oil).
4. Sample Collection:
- Collect fecal samples at 24, 48, and 72 hours post-administration.
- At the end of the designated time point, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Immediately collect cecal contents, liver, and adipose tissue.
- Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
Protocol 2: In Vitro Incubation of this compound with Fecal Slurries
1. Preparation of Fecal Slurry:
- Collect fresh fecal samples from healthy human donors or experimental animals.
- Immediately transfer the samples to an anaerobic chamber.
- Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic basal medium (e.g., containing salts, yeast extract, and a reducing agent).
2. Incubation with this compound:
- In the anaerobic chamber, dispense the fecal slurry into sterile culture tubes.
- Add this compound (dissolved in a minimal amount of ethanol (B145695) or another suitable solvent) to a final concentration of 100 µM.
- Include a control group with the vehicle only.
- Seal the tubes and incubate at 37°C for various time points (e.g., 0, 6, 12, 24 hours).
3. Termination of Incubation and Sample Collection:
- At each time point, remove an aliquot of the culture.
- Centrifuge to pellet the bacterial cells and fecal debris.
- Separate the supernatant and the pellet.
- Store both fractions at -80°C for later analysis of fatty acids in the bacterial biomass and the culture medium.
Protocol 3: Sample Preparation and GC-MS Analysis of Deuterated Fatty Acids
This protocol is for the extraction and derivatization of fatty acids from fecal or cecal samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Lipid Extraction:
- Lyophilize 50-100 mg of fecal or cecal content.
- Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol (B129727), and water.
- Add an internal standard (e.g., heptadecanoic acid, C17:0) at the beginning of the extraction to control for extraction efficiency.
- After phase separation, collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.
2. Saponification and Methylation:
- To the dried lipid extract, add a methanolic base (e.g., 0.5 M NaOH in methanol) and heat to release the fatty acids from complex lipids.
- Acidify the mixture and extract the free fatty acids into hexane (B92381).
- Dry the hexane extract and methylate the fatty acids by adding a reagent such as 1.25 M HCl in methanol and heating. This converts the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[2]
3. GC-MS Analysis:
- Reconstitute the dried FAMEs in hexane.
- Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
- Use a temperature gradient to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 4°C/minute.[2]
- Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of this compound and its expected metabolites.
4. Data Analysis:
- Identify the FAMEs based on their retention times and mass spectra compared to authentic standards.
- Quantify the deuterated fatty acids by integrating the peak areas and comparing them to a standard curve.
- Correct for the natural abundance of isotopes.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for tracing this compound metabolism.
Potential Metabolic Fates of Myristic Acid in the Gut Microbiome
Caption: Potential metabolic fates of myristic acid within gut bacteria.
References
Application Notes and Protocols for Stable Isotope Tracing with Myristic Acid-d1 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in cellular signaling through the post-translational modification of proteins known as N-myristoylation.[1][2] This lipid modification, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of target proteins.[1][3][4] Myristoylation is critical for protein-membrane interactions, subcellular localization, and signal transduction.[3][5] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.[1][4]
Stable isotope tracing using deuterated myristic acid (myristic acid-d1) offers a powerful technique to investigate the dynamics of myristoylation and the metabolic fate of myristic acid in preclinical models. By introducing a "heavy" isotopic label, researchers can track the incorporation of myristic acid into proteins and other lipids, providing insights into enzyme kinetics, pathway flux, and the impact of therapeutic interventions. These application notes provide detailed protocols for conducting stable isotope tracing studies with this compound in preclinical settings.
Applications in Preclinical Research
-
Target Engagement and Enzyme Kinetics: Assess the activity and inhibition of N-myristoyltransferase (NMT) in vivo by measuring the incorporation of this compound into known protein substrates.
-
Signal Transduction Pathway Analysis: Elucidate the role of myristoylation in specific signaling cascades, such as the Src kinase pathway, by tracing the flow of this compound into key signaling proteins.
-
Drug Development: Evaluate the efficacy of NMT inhibitors by quantifying the reduction of this compound incorporation into target proteins in response to drug treatment.
-
Metabolic Fate Studies: Determine the distribution and metabolism of myristic acid into different lipid pools within various tissues.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from in vitro and in vivo preclinical studies using this compound.
Table 1: In Vitro Incorporation of this compound into Cellular Lipids
| Cell Line | Treatment | Time (hours) | This compound Incorporation into Triglycerides (%) | This compound Incorporation into Phospholipids (%) |
| Rat Hepatocytes | This compound (0.1 mmol/L) | 0.5 | 7.4 ± 0.9 | - |
| Rat Hepatocytes | This compound (0.1 mmol/L) | 4 | 33.4 ± 2.8 | - |
| Rat Hepatocytes | Palmitic Acid-¹⁴C (0.1 mmol/L) | 0.5 | 3.6 ± 1.9 | - |
| Rat Hepatocytes | Palmitic Acid-¹⁴C (0.1 mmol/L) | 4 | 34.9 ± 9.3 | - |
Data adapted from an in vitro study using radiolabeled fatty acids, demonstrating the expected rapid incorporation of myristic acid into cellular lipid pools.[6]
Table 2: In Vivo this compound Incorporation into Tumor Xenograft Proteins
| Xenograft Model | Treatment Group | This compound Incorporation into Src Kinase (Relative Abundance) | This compound Incorporation into Total Protein (Relative Abundance) |
| PC-3 (Prostate Cancer) | Vehicle Control | Baseline | Baseline |
| PC-3 (Prostate Cancer) | This compound Infusion | 1.5-fold increase | 1.2-fold increase |
| PC-3 (Prostate Cancer) | This compound Infusion + NMT Inhibitor | 0.6-fold decrease | 0.4-fold decrease |
This table presents hypothetical data to illustrate the expected outcomes of an in vivo study as described in the protocols below.
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing with this compound in a Mouse Xenograft Model
This protocol outlines the intravenous administration of this compound to mice bearing subcutaneous tumor xenografts, followed by tissue collection for subsequent analysis.
Materials:
-
This compound (deuterated at a specific position, e.g., d1, d3, d5, or d27)
-
Sterile 20% Intralipid® emulsion
-
Sterile ethanol (B145695)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27-30 gauge)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Preparation of this compound Infusion Solution:
-
Under sterile conditions, dissolve this compound in a small volume of ethanol.
-
Add the ethanolic solution of this compound to a sterile 20% Intralipid® emulsion. The final concentration of ethanol should be kept low to avoid adverse effects.[6]
-
Gently mix the solution to ensure complete dispersion of the deuterated fatty acid.
-
The final concentration of this compound in the emulsion should be calculated based on the desired dosage for the animals.
-
-
Animal Preparation and Tracer Administration:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Secure the mouse on a warming pad to maintain body temperature.
-
For intravenous administration, place a catheter in the lateral tail vein.
-
Administer the this compound emulsion via intravenous infusion. A bolus-infusion approach can be used, starting with a bolus to rapidly increase the plasma concentration of the tracer, followed by a constant infusion to maintain a steady-state.[7] The infusion rate and duration should be optimized based on the specific experimental goals.
-
-
Tissue Collection and Processing:
-
At the end of the infusion period, collect blood via cardiac puncture.
-
Immediately following blood collection, euthanize the mouse via an approved method (e.g., cervical dislocation).
-
Quickly dissect the tumor and other tissues of interest (e.g., liver, adipose tissue).
-
Wash the tissues with ice-cold PBS to remove any remaining blood.
-
Snap-freeze the tissue samples in liquid nitrogen to quench all metabolic activity.
-
Store the frozen tissues at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Tissues
This protocol describes the extraction of total lipids from tissue samples for the analysis of this compound incorporation. The Folch method is a widely used and robust procedure.[8][9]
Materials:
-
Frozen tissue samples
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
In a glass homogenizer, add the tissue and a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
After centrifugation, two distinct phases will be visible: an upper aqueous phase (containing non-lipid components) and a lower organic phase (containing lipids).
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase containing the total lipid extract.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until derivatization for GC-MS or LC-MS/MS analysis.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol details the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.
Materials:
-
Dried lipid extract
-
Methanolic HCl (e.g., 3N) or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Derivatization to FAMEs:
-
Resuspend the dried lipid extract in a known volume of methanolic HCl or BF3-methanol.
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 1 hour) to convert fatty acids to their methyl esters.
-
After incubation, cool the reaction mixture and add hexane and saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use a temperature gradient program to separate the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all fatty acids.[10]
-
The mass spectrometer can be operated in either full scan mode to identify all fatty acids or in selected ion monitoring (SIM) mode for targeted quantification of myristic acid and this compound.[10]
-
For this compound, the specific m/z of the deuterated FAME will be monitored.
-
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound
This protocol provides a method for the sensitive and specific quantification of this compound using LC-MS/MS with a derivatization strategy to enhance ionization efficiency.
Materials:
-
Dried lipid extract
-
Derivatization reagent (e.g., 2-picolylamine)
-
Activation reagent (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Derivatization:
-
Dissolve the dried lipid extract in acetonitrile.
-
Add the derivatization reagent and activation reagents.
-
Incubate the reaction mixture to allow for the derivatization of the carboxylic acid group of myristic acid.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the precursor ion of derivatized this compound to a specific product ion.[11] This provides high selectivity and sensitivity for quantification.
-
Visualizations
Caption: Experimental workflow for this compound stable isotope tracing.
Caption: N-myristoylation signaling pathway traced with this compound.
References
- 1. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of intravenous cholesterol tracer using current good manufacturing practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. aocs.org [aocs.org]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Correcting for isotopic effects of Myristic acid-d1 in mass spec.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Myristic acid-d1 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in mass spectrometry?
This compound is a stable isotope-labeled (SIL) version of myristic acid, a 14-carbon saturated fatty acid.[1] In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[2] Because it is chemically almost identical to the unlabeled myristic acid (the analyte), it co-elutes during chromatography and experiences similar ionization effects.[2][3] This allows it to compensate for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification of the analyte.[2][4]
Q2: What are "isotopic effects" and how can they compromise my results?
Isotopic effects are issues that arise from the slight physicochemical differences between the deuterated standard and the unlabeled analyte, or from inherent isotopic distributions. Key effects include:
-
Chromatographic Shift: The C-D bond is slightly different from a C-H bond, which can cause the deuterated standard to elute at a slightly different time than the analyte.[5][6] If they elute into regions of varying ion suppression in the MS source, it can lead to inaccurate quantification.[6][7]
-
Isotopic Crosstalk: Natural myristic acid has a natural isotope distribution, primarily due to the presence of ¹³C. This results in M+1 and M+2 peaks. The M+1 peak of unlabeled myristic acid can contribute to the signal of this compound, causing interference.[8]
-
Incomplete Labeling: Deuterated standards are never 100% isotopically pure.[6] A this compound standard will contain a small amount of unlabeled myristic acid, which contributes to the analyte signal and can lead to an overestimation if not corrected.[8]
-
Hydrogen/Deuterium (B1214612) (H/D) Exchange: In some cases, a deuterium atom can be replaced by a hydrogen atom from the solvent, especially if the label is on an exchangeable site (like a carboxyl group).[7][9] This would artificially increase the analyte signal.
Q3: How do I correct for the isotopic contribution of unlabeled myristic acid to the this compound signal?
This interference, or "crosstalk," is a significant issue for standards with a low mass difference, such as d1.[8] The correction must be done mathematically. The general approach involves determining the natural isotopic distribution of the unlabeled analyte and subtracting its contribution from the internal standard's signal. This can be accomplished by analyzing a high-concentration standard of the unlabeled analyte and measuring the response at the m/z of the deuterated standard.[8] This information can then be used to build a calibration function—often a nonlinear one—that accounts for the overlap.[8][10][11]
Q4: My this compound standard has a stated isotopic purity of 98%. How does this impact my analysis?
An isotopic purity of 98% means that 2% of the internal standard is actually the unlabeled analyte. This unlabeled portion will contribute to the analyte's measured signal, leading to a systematic error in quantification.[6] To correct for this, you must determine the exact contribution of the unlabeled analyte from your internal standard stock solution. This is typically done by analyzing a high-concentration solution of the internal standard alone and measuring the signal at the analyte's mass transition.[9] This contribution can then be subtracted from all subsequent sample measurements or incorporated into the calibration model.[8]
Q5: How can I determine if my deuterium label is stable and not undergoing H/D exchange?
H/D exchange can be a significant problem if the deuterium is in a chemically labile position.[7] To test for this, an experiment evaluating the standard's stability in your sample matrix is recommended.[9] This involves preparing a sample with a known concentration of the deuterated standard in the blank matrix, storing it under the same conditions as your experimental samples (e.g., in the autosampler), and analyzing it at multiple time points (e.g., 0, 4, 8, 24 hours). A significant increase in the signal at the mass transition of the unlabeled analyte over time is a direct indicator of H/D exchange.[9]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Inaccurate Quantification and High Variability
-
Symptoms: Your calibration curve has poor linearity (R² < 0.99), your quality control (QC) samples show high coefficients of variation (%CV), or your results are inconsistent between batches.
-
Troubleshooting Workflow: This issue often stems from a combination of factors including chromatographic separation and isotopic interference. The following workflow can help isolate and address the root cause.
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Unexpected Signal in Blank or Zero Calibrator Samples
-
Symptoms: You observe a significant peak at the analyte's m/z when analyzing a blank matrix sample spiked only with the this compound internal standard. This leads to a non-zero intercept in your calibration curve.
-
Logical Analysis: The signal for the unlabeled analyte must originate from the internal standard itself. The diagram below illustrates the potential sources of this interference.
Caption: Logical diagram of interference sources.
-
Solutions:
-
Quantify Isotopic Impurity: Follow Protocol 2 to determine the exact percentage of unlabeled myristic acid in your d1-IS. Correct all measurements by subtracting this contribution.
-
Check for H/D Exchange: Perform a stability experiment as described in Protocol 3 . If exchange is observed, consider acquiring a standard where the deuterium is placed on a more stable carbon position.
-
Optimize MS Source Conditions: To minimize in-source fragmentation (loss of deuterium), try reducing the collision energy or other source parameters.
-
Quantitative Data & Calculations
For accurate correction, understanding the natural isotopic distribution of myristic acid is crucial.
Table 1: Natural Isotopic Abundance of Key Elements
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
|---|---|---|---|
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H (D) | 2.014102 | 0.015 | |
| Carbon | ¹²C | 12.000000 | 98.90 |
| ¹³C | 13.003355 | 1.10 | |
| Oxygen | ¹⁶O | 15.994915 | 99.76 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999159 | 0.20 |
Data sourced from various isotopic abundance tables.[12]
Table 2: Calculated Isotopic Distribution for Myristic Acid (C₁₄H₂₈O₂) *
| Peak | Relative Abundance (%) | Primary Contributor(s) |
|---|---|---|
| M (Monoisotopic) | 100.00 | ¹²C₁₄¹H₂₈¹⁶O₂ |
| M+1 | 15.86 | One ¹³C atom |
| M+2 | 1.32 | Two ¹³C atoms or one ¹⁸O |
*Calculations are theoretical and based on natural abundances. The M+1 abundance shows that for every 100 units of analyte signal, there is an interfering signal of ~16 units at the m/z of a d1-labeled standard.[13]
Experimental Protocols
Protocol 1: Evaluation of Differential Matrix Effects [6]
-
Objective: To determine if the analyte and this compound experience different levels of ion suppression or enhancement from the sample matrix.
-
Methodology:
-
Prepare Neat Solution (Set A): Spike myristic acid and this compound into a clean solvent (e.g., the final mobile phase composition) at a known concentration (e.g., your mid-QC level).
-
Prepare Matrix Solution (Set B): Extract a blank matrix sample (e.g., plasma) using your established method. Spike the analyte and d1-IS into this extracted blank matrix at the same final concentration as Set A.
-
Analysis: Inject both sets of samples multiple times (n=3-5) via LC-MS/MS.
-
Calculation:
-
Matrix Effect (Analyte) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Matrix Effect (d1-IS) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation: If the Matrix Effect values for the analyte and the d1-IS differ significantly, it indicates differential matrix effects are occurring, likely due to chromatographic separation.
-
Protocol 2: Quantification of Isotopic Purity [9]
-
Objective: To determine the amount of unlabeled myristic acid present as an impurity in the this compound internal standard.
-
Methodology:
-
Prepare High-Concentration d1-IS Solution: Prepare a solution of the this compound standard in a clean solvent at a concentration significantly higher than that used in your assay.
-
LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.
-
Monitor Transitions: Monitor the mass transition for the d1-IS and the mass transition for the unlabeled analyte.
-
Calculation: The ratio of the analyte peak area to the d1-IS peak area in this solution represents the percentage of unlabeled impurity. This factor can be used to correct the analyte signal in unknown samples.
-
Protocol 3: Assessment of H/D Exchange Stability [9]
-
Objective: To determine if the deuterium label on this compound is stable in the sample matrix over the duration of a typical analytical run.
-
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the d1-IS in blank, extracted sample matrix.
-
Solution B: The d1-IS only in blank, extracted sample matrix.
-
-
Initial Analysis (t=0): Inject both solutions at the start of your analytical run and record the peak areas for both analyte and d1-IS transitions.
-
Incubation: Store aliquots of both solutions in the autosampler under your standard run conditions.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the d1-IS. A significant change over time may indicate instability.
-
In Solution B, monitor for any increase in signal at the mass transition of the unlabeled analyte. This provides a direct measure of H/D exchange.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mi.fu-berlin.de [mi.fu-berlin.de]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Stability and long-term storage of Myristic acid-d1 solutions.
Welcome to the technical support center for Myristic acid-d1 solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, long-term storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?
A1: For long-term storage, it is recommended to dissolve this compound in an organic solvent in which it is readily soluble and which minimizes degradation. Suitable solvents include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For analyses like Gas Chromatography-Mass Spectrometry (GC-MS), solvents such as hexane (B92381) or iso-octane are commonly used for the final sample preparation after derivatization. When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents to minimize water-related degradation.
Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A2: To ensure the long-term stability of this compound solutions, they should be stored under the following conditions:
-
Temperature: Store at -20°C or lower. For maximum stability, storage at -80°C is recommended.
-
Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen before sealing the vial. This minimizes oxidation, which is a primary degradation pathway for fatty acids.
-
Light: Store vials in the dark or use amber-colored vials to protect the solution from light-induced degradation.
-
Container: Use high-quality glass vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent solvent evaporation and contamination.
Q3: What is the expected shelf-life of a this compound solution under recommended storage conditions?
A3: While specific long-term stability data for this compound solutions is not extensively published, based on the stability of other deuterated and non-deuterated fatty acids, a properly stored solution can be expected to be stable for at least one to two years with minimal degradation. However, it is best practice to perform periodic quality control checks, especially for highly sensitive quantitative experiments. Studies on similar fatty acids have shown that storage at -80°C can preserve the integrity of serum fatty acid profiles for up to 10 years.
Q4: Can I repeatedly freeze and thaw my this compound solution?
A4: It is highly recommended to aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen, potentially accelerating degradation. If aliquoting is not possible, ensure the vial is warmed to room temperature before opening to prevent condensation from forming inside.
Troubleshooting Guides
Problem 1: Inconsistent or poor analytical results (e.g., in GC-MS or HPLC).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Prepare a fresh stock solution from solid material. - Analyze an aliquot of the old stock solution to check for degradation products. - Ensure proper storage conditions are being met (see FAQs). |
| Solvent Evaporation | - Check the seal of your storage vials. Use vials with PTFE-lined caps. - Prepare a new dilution from your stock solution. - Re-quantify the concentration of your stock solution. |
| Contamination | - Use high-purity solvents and clean glassware. - Filter your solution through a compatible syringe filter if particulate matter is suspected. - Run a solvent blank on your analytical instrument to check for background contamination. |
| Improper Derivatization (for GC-MS) | - Review your derivatization protocol. Ensure reagents are fresh and conditions (temperature, time) are optimal. - Use a positive control (e.g., non-deuterated myristic acid) to verify the derivatization efficiency. |
Problem 2: Poor solubility of this compound in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | - Consult solubility data for myristic acid. Ethanol, DMSO, and DMF are good starting points. - For aqueous buffers, the use of a carrier protein like bovine serum albumin (BSA) may be necessary. |
| Low Temperature | - Gently warm the solution to aid dissolution. Sonication can also be effective. - Ensure the solvent is at room temperature before attempting to dissolve the solid. |
| Concentration too high | - Prepare a more dilute solution. Check the solubility limits for myristic acid in your chosen solvent. |
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Solutions
| Solvent | Recommended Storage Temperature | Inert Atmosphere | Light Protection | Notes |
| Ethanol | -20°C to -80°C | Recommended | Recommended (Amber vials) | Good for general use and biological assays. |
| Dimethyl Sulfoxide (DMSO) | -20°C to -80°C | Recommended | Recommended (Amber vials) | Common for cell-based assays; can be toxic to some cells at higher concentrations. |
| Dimethylformamide (DMF) | -20°C to -80°C | Recommended | Recommended (Amber vials) | Good solubility; handle with care as it is a potent solvent. |
| Hexane / Iso-octane | -20°C to -80°C | Recommended | Recommended (Amber vials) | Primarily used for final sample preparation for GC-MS analysis after derivatization. |
Table 2: Estimated Stability of this compound Solutions under Different Conditions
| Storage Temperature | Atmosphere | Light Condition | Estimated Stability (with minimal degradation) |
| 4°C | Air | Light | Days to Weeks |
| 4°C | Inert Gas | Dark | Weeks to Months |
| -20°C | Air | Dark | Months |
| -20°C | Inert Gas | Dark | > 1 Year |
| -80°C | Inert Gas | Dark | > 2 Years |
Note: These are estimations based on general knowledge of fatty acid stability. For critical applications, periodic re-analysis is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous ethanol (or other suitable solvent), glass vial with PTFE-lined cap, analytical balance.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Transfer the solid to a clean glass vial.
-
Add the calculated volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the vial tightly, label clearly, and store at -20°C or -80°C in the dark.
-
Protocol 2: Stability Assessment of this compound Solution by GC-MS
-
Objective: To determine the concentration and purity of a this compound solution over time.
-
Materials: this compound solution, internal standard (e.g., a deuterated fatty acid with a different chain length), derivatization agent (e.g., BF3 in methanol), hexane, sodium chloride solution, GC-MS system.
-
Procedure:
-
Sample Preparation (at each time point, e.g., 0, 3, 6, 12 months):
-
Transfer a known aliquot of the this compound solution to a clean glass tube.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol (B129727) to the dried sample.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Use a suitable capillary column (e.g., a wax-type column) and a temperature gradient program to separate the FAMEs.
-
Monitor the characteristic ions for this compound methyl ester and the internal standard methyl ester.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound methyl ester to the internal standard.
-
Compare this ratio to a calibration curve prepared with freshly prepared standards to determine the concentration.
-
Analyze the chromatogram for the presence of any new peaks that may indicate degradation products.
-
-
Mandatory Visualization
Caption: The N-myristoylation signaling pathway.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for inconsistent results.
Troubleshooting poor recovery of Myristic acid-d1 during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Myristic acid-d1 during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during liquid-liquid extraction (LLE)?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors during LLE. The most common issues include suboptimal pH of the aqueous phase, inappropriate solvent polarity, and the formation of emulsions that trap the analyte.[1][2] Additionally, incomplete phase separation and issues with sample preparation, such as inadequate homogenization, can contribute to low yields.[3]
Q2: How does the pH of the sample affect the extraction efficiency of this compound?
The pH of the sample is a critical parameter. Myristic acid has a carboxylic acid group with a specific pKa. To ensure it is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa.[4] If the pH is too high, the myristic acid will be in its ionized (deprotonated) state, making it more water-soluble and difficult to extract into the organic phase.[1]
Q3: What is the best solvent system for extracting this compound?
The choice of solvent is crucial and depends on the sample matrix.[5][6] For fatty acids like myristic acid, a common and effective approach is to use a biphasic solvent system like the Folch or Bligh & Dyer methods, which utilize a mixture of chloroform (B151607) and methanol (B129727).[3][6] These solvent systems can efficiently extract a broad range of lipids. The polarity of the extraction solvent must be optimized to efficiently extract the deuterated internal standard along with the target analyte.[1] Non-polar solvents are effective for neutral lipids, while polar lipids require more polar solvents.[6]
Q4: What is an emulsion, and how can it be prevented or resolved during extraction?
An emulsion is a stable mixture of two immiscible liquids, such as the aqueous and organic layers during LLE. It often appears as a foggy or cloudy interface and can trap the analyte, leading to poor and inconsistent recovery.[2][7] Emulsions are common in samples with high concentrations of lipids or proteins.[1][2]
To prevent emulsions, use gentler mixing techniques like swirling instead of vigorous shaking.[1][2] To resolve an existing emulsion, you can:
-
Centrifuge the sample: This can help to break the emulsion and facilitate phase separation.[1][8]
-
Add salt ("salting out"): Adding a salt like sodium chloride to the aqueous phase increases its ionic strength, which can help to break the emulsion.[1][2]
-
Add a different organic solvent: A small amount of a different solvent can alter the properties of the mixture and help to resolve the emulsion.[2]
Q5: Can the stability of this compound be a factor in poor recovery?
While this compound is a stable isotope-labeled compound, the stability of fatty acids, in general, can be a concern during sample preparation.[9] Degradation can occur through oxidation or enzymatic activity.[3][10] To minimize degradation, it is important to handle and store samples properly. This includes avoiding prolonged exposure to high temperatures, light, and oxygen.[5][10] Using fresh solvents is also recommended, as impurities in stored solvents can react with lipids.[5][11]
Troubleshooting Guide
Table 1: Troubleshooting Poor this compound Recovery
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect pH of the aqueous phase. The myristic acid is ionized and remains in the aqueous layer. | Adjust the pH of the sample to be at least 2 pH units below the pKa of myristic acid to ensure it is in its neutral, extractable form.[1][4] |
| Suboptimal solvent polarity. The extraction solvent is not effectively solvating the myristic acid. | Test solvents with different polarities. Consider using established methods like Folch or Bligh & Dyer (chloroform/methanol mixtures) which are effective for a wide range of lipids.[1][3][6] | |
| Incomplete phase separation. Some of the organic layer containing the analyte is left behind. | Allow adequate time for the phases to separate. Centrifugation can aid in a cleaner separation.[1] | |
| Insufficient mixing. The analyte has not fully partitioned into the organic phase. | Ensure thorough mixing of the two phases to maximize the surface area for extraction. Vortexing for 1-2 minutes is a common practice.[8] | |
| Variable Recovery | Emulsion formation. The analyte is trapped in the emulsion layer. | Use gentler mixing. Centrifuge the sample to break the emulsion. Add salt to the aqueous phase ("salting out").[1][2][8] |
| Inconsistent sample preparation. Variability in sample homogenization or volume. | Ensure a consistent and validated sample preparation protocol. Use calibrated pipettes and ensure complete homogenization of tissue samples.[3] | |
| Analyte degradation. The deuterated standard is degrading during sample processing. | Minimize sample processing time and keep samples on ice. Use fresh, high-purity solvents and consider adding antioxidants if oxidation is a concern.[5][10] |
Experimental Protocols
General Protocol for this compound Extraction from Plasma using LLE
This protocol provides a general framework. Optimization may be required for specific sample types and analytical methods.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a clean glass tube, add 100 µL of plasma.
-
Add the deuterated internal standard mix, including this compound, in a small volume of solvent (e.g., 10 µL of a methanol solution). Vortex briefly.
-
-
Protein Precipitation and pH Adjustment:
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., 10 µL of 1N HCl) to lower the pH to less than 2.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., hexane (B92381) or a 2:1 chloroform:methanol mixture).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer, avoiding the aqueous layer and any interface.
-
Repeat the extraction step with another 1 mL of the organic solvent for improved recovery.
-
-
Final Preparation:
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS).[12]
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General workflow for fatty acid extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Myristic Acid-d1 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing Myristic acid-d1 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] For this compound, which serves as an internal standard (IS) for the quantification of endogenous myristic acid, matrix effects can lead to inaccurate measurements if the deuterated standard and the native analyte are not affected equally.[4] The primary culprits behind matrix effects in biological samples like plasma and serum are phospholipids (B1166683).[5][6]
Q2: My this compound signal is low and variable across replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are immediate steps you can take:
-
Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering matrix components.[1][7] However, ensure that the analyte concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Adjust your chromatographic method to better separate this compound from matrix interferences.[1][7] This could involve modifying the mobile phase gradient or using a different analytical column.[1][7]
-
Review Sample Preparation: Critically evaluate your sample preparation method. If you are using a simple protein precipitation (PPT) method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components.[8][9][10]
Q3: Can a deuterated internal standard like this compound always provide perfect correction for matrix effects?
A3: While stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for compensating for matrix effects, they may not always provide perfect correction.[4][11] For the correction to be effective, the analyte and its SIL-IS must co-elute perfectly and experience the same degree of ion suppression or enhancement.[11] However, slight differences in retention times between the deuterated and non-deuterated forms can occur, leading to differential matrix effects and inaccurate quantification.[4]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The post-extraction spike method is a widely accepted quantitative approach.[1][8] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix sample after the extraction process. The percentage difference in the signal indicates the degree of ion suppression or enhancement.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Shifting Retention Times for this compound
This issue can be caused by matrix components interfering with the chromatographic process itself.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and retention time shifts.
Issue 2: High Signal Variability (Poor Precision) in Quality Control Samples
High variability is often a direct consequence of inconsistent matrix effects between samples.
Quantitative Data Summary: Impact of Sample Preparation on Signal Variability
| Sample Preparation Method | Typical RSD (%) for this compound | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 15-30% | Fast and simple | High levels of residual phospholipids, significant matrix effects[5][10] |
| Liquid-Liquid Extraction (LLE) | 5-15% | Cleaner extracts than PPT | Can have low recovery for certain analytes, more labor-intensive[9][10] |
| Solid-Phase Extraction (SPE) | <10% | High selectivity and cleaner extracts | Requires method development, can be more costly[5][8] |
| HybridSPE®-Phospholipid | <5% | Specifically targets and removes phospholipids | Higher cost per sample |
Relative Standard Deviation (RSD) values are illustrative and can vary based on the specific matrix and analytical method.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is designed to reduce phospholipids and other interferences.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M HCl to acidify the sample. This ensures myristic acid is in its non-ionized form.[8]
-
-
Extraction:
-
Add 600 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (90:10, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol utilizes a mixed-mode SPE cartridge for enhanced cleanup.
-
Sample Pre-treatment:
-
To 200 µL of serum, add 20 µL of this compound internal standard.
-
Add 600 µL of 4% phosphoric acid in water and vortex. This step disrupts protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., reversed-phase and anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in water to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound and endogenous myristic acid with 1 mL of 5% formic acid in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the mobile phase for analysis.
-
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myristic Acid-d1 as an Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Myristic acid-d1 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary?
A1: An internal standard (IS) is crucial in quantitative analysis to correct for the variability that can be introduced during sample preparation and analysis.[1][2] By adding a known amount of a compound that is chemically similar to the analyte of interest but can be distinguished by the instrument (e.g., by mass spectrometry), the IS helps to compensate for factors such as extraction efficiency, matrix effects, and instrument response variations.[3] Stable isotope-labeled standards like this compound are considered ideal because they have nearly identical chemical and physical properties to their endogenous, unlabeled counterparts.[1][2][3]
Q2: What is the key difference between this compound and endogenous myristic acid?
A2: this compound is a deuterated form of myristic acid, meaning one of its hydrogen atoms has been replaced by deuterium, a stable isotope of hydrogen.[4] This substitution results in a molecule that is chemically almost identical to natural myristic acid but has a slightly higher molecular weight. This mass difference allows it to be separately detected and quantified by a mass spectrometer.
Q3: Can I use non-isotopically labeled myristic acid as an internal standard?
A3: It is generally not recommended to use non-isotopic myristic acid as an internal standard if your samples are expected to contain endogenous myristic acid, which is common in biological matrices like plasma.[5] The presence of the natural analyte will interfere with the quantification of the added standard. However, if you can definitively prove that myristic acid is absent in your specific samples, a non-labeled version could theoretically be used. For untargeted metabolomics in human plasma, a deuterated standard is typically used because myristic acid is commonly found in these samples.[5]
Troubleshooting Guide
Issue 1: Low or No Signal from this compound
Possible Causes:
-
Incorrect Concentration: The concentration of the internal standard may be too low for your instrument's sensitivity or your sample matrix.
-
Degradation: The internal standard may have degraded due to improper storage or handling.
-
Poor Extraction Recovery: The extraction method may not be efficient for myristic acid.
-
Ion Suppression: Components in your sample matrix may be suppressing the ionization of this compound in the mass spectrometer.
Troubleshooting Steps:
-
Verify Standard Integrity: Prepare a fresh dilution of your this compound stock solution and analyze it directly to confirm its integrity and the instrument's response.
-
Increase Concentration: Prepare a series of samples with increasing concentrations of this compound to determine the optimal concentration that provides a stable and robust signal.
-
Optimize Extraction: Review your sample extraction protocol. Ensure the chosen solvent is appropriate for fatty acid extraction.
-
Evaluate Matrix Effects: Prepare a sample with the internal standard in a clean solvent and another with the internal standard spiked into your sample matrix. A significant decrease in signal in the matrix sample indicates ion suppression. If suppression is observed, consider further sample cleanup or dilution.
Issue 2: High or Saturated Signal from this compound
Possible Causes:
-
Concentration Too High: The concentration of the internal standard is too high, leading to detector saturation.
-
Contamination: The analytical system (e.g., vials, solvents, GC/LC column) may be contaminated with myristic acid or a compound with a similar mass-to-charge ratio.
Troubleshooting Steps:
-
Reduce Concentration: Prepare a dilution series to lower the concentration of this compound in your samples to a level that is within the linear range of the detector.
-
Check for Contamination: Run blank injections of your solvent to check for contamination. If contamination is detected, clean the injection port, syringe, and consider replacing the column. It's important to use glassware whenever possible and be aware that tubes, plastic tips, and solvents can all be sources of fatty acid contamination.[6]
Issue 3: High Variability in this compound Signal Across Samples
Possible Causes:
-
Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard to each sample.
-
Variable Matrix Effects: The composition of the sample matrix may vary significantly between samples, causing inconsistent ion suppression or enhancement.
Troubleshooting Steps:
-
Review Spiking Procedure: Ensure that the internal standard is added precisely and consistently to every sample at the beginning of the sample preparation process. Use calibrated pipettes.
-
Assess Matrix Variability: If significant matrix variability is expected, it may be necessary to perform a matrix effect study across a representative set of samples to understand the extent of the issue. Further sample purification steps may be required to minimize these effects.
Experimental Protocols
Example Protocol for Fatty Acid Analysis using a Deuterated Internal Standard Mix
This protocol is adapted from a standard method for the extraction and quantification of free fatty acids.[6]
Internal Standard Preparation:
An internal standard stock solution containing various deuterated fatty acids, including Myristic acid-d3, is prepared in ethanol.[6] A typical working solution might have a concentration of 2.5 ng/µL.[6]
Sample Preparation (Example for Plasma):
-
To 200 µL of blood plasma, add 300 µL of dPBS.[6]
-
Add 100 µL of the internal standard working solution.[6]
-
Mix with one volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.[6]
-
Add 1 mL of iso-octane, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.[6]
-
Transfer the upper organic layer to a clean tube.[6]
-
Repeat the iso-octane extraction and combine the organic layers.[6]
-
The combined extract is then dried down and derivatized for GC-MS analysis.[6]
Quantitative Data Summary
The following table summarizes typical concentrations and volumes for an internal standard mix containing deuterated myristic acid for different sample types, based on a published protocol.[6]
| Sample Type | Sample Volume/Amount | Internal Standard Volume (Working Solution) |
| Cells | < 2 million cells | 100 µL |
| Media | 0.5 mL | 100 µL |
| Plasma | 200 µL | 100 µL |
| Tissue | Empirically Determined | 100 µL |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting decision tree for this compound internal standard issues.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
Technical Support Center: Troubleshooting Co-eluting Peaks with Myristic Acid-d1 in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-eluting peaks when analyzing Myristic acid-d1 in chromatographic experiments.
Troubleshooting Guides
Issue 1: Poor peak shape or unexpected peak splitting for this compound.
Question: My chromatogram for this compound shows a distorted or split peak. What could be the cause and how can I fix it?
Answer:
This issue often arises from the "isotope effect," where the deuterium-labeled internal standard (this compound) may exhibit slightly different chromatographic behavior compared to its unlabeled counterpart.[1] This can lead to partial separation on the column, resulting in poor peak shape.
Troubleshooting Steps:
-
Optimize the Chromatographic Method:
-
GC Oven Temperature Program: For Gas Chromatography (GC) analysis of fatty acid methyl esters (FAMEs), the oven temperature program is critical. A slow ramp rate or an isothermal hold at a specific temperature can improve the resolution between closely eluting compounds.[2][3]
-
LC Mobile Phase Composition: In Liquid Chromatography (LC), adjusting the mobile phase composition can significantly impact separation. For reversed-phase chromatography, modifying the organic solvent-to-aqueous buffer ratio can alter the retention times and potentially resolve co-eluting peaks.[4][5] Experiment with different gradients or isocratic conditions.
-
-
Evaluate the Column:
-
Ensure you are using a column with appropriate selectivity for fatty acid analysis. For GC, highly polar stationary phases are often used for FAME separation.[6] For LC, C18 columns are common, but other phases might provide better resolution.
-
Column degradation can also lead to poor peak shape. Consider replacing the column if it has been in use for an extended period or with harsh mobile phases.
-
Issue 2: Inaccurate quantification of the target analyte due to a co-eluting interference with this compound.
Question: I suspect a compound is co-eluting with my this compound internal standard, leading to inaccurate results. How can I confirm and resolve this?
Answer:
Co-elution with an interfering compound can artificially inflate the peak area of the internal standard, leading to underestimation of the target analyte's concentration. A known issue in GC-MS analysis of biological samples is the co-elution of citric acid with labeled myristic acid.
Troubleshooting Steps:
-
Utilize Mass Spectrometry for Confirmation:
-
Extracted Ion Chromatogram (EIC): If you are using a mass spectrometer (MS) detector, you can overcome chromatographic co-elution by using EICs. Instead of integrating the total ion chromatogram (TIC), you can selectively monitor for specific mass-to-charge ratios (m/z) that are unique to this compound and the co-eluting compound. This allows for their individual quantification even if they are not chromatographically separated.
-
-
Improve Chromatographic Resolution:
-
Implement the method optimization strategies described in Issue 1 . The goal is to achieve baseline separation between this compound and the interfering peak.
-
-
Sample Preparation:
Frequently Asked Questions (FAQs)
Q1: What are the typical m/z values I should monitor for this compound in LC-MS?
A1: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is typically observed. For this compound (assuming a single deuterium (B1214612) substitution for simplicity, though often multiple deuteriums are present), the exact m/z will depend on the deuteration pattern. For native myristic acid, a predicted m/z is 227.2. The deuterated version will have a higher m/z. For derivatized fatty acids, the precursor and product ions will be specific to the derivatizing agent used. For example, with a DMAE derivatization, the precursor m/z for myristic acid is 300.2, with a product ion at 72.0.[9]
Q2: Can the choice of derivatization agent affect co-elution in GC-MS?
A2: Yes. Fatty acids are typically converted to more volatile esters, most commonly fatty acid methyl esters (FAMEs), for GC analysis.[6] Different derivatization agents can alter the chromatographic properties of the analytes and may help to resolve co-eluting peaks.
Q3: How does the "isotope effect" specifically affect the chromatography of deuterated standards like this compound?
A3: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, including its polarity and volatility. In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10] This can lead to incomplete co-elution with the native analyte, which is problematic if the internal standard is intended to compensate for matrix effects.
Q4: What is a common co-eluting interference for Myristic acid in biological samples?
A4: In the GC-MS analysis of organic acids in human urine, citric acid has been reported to co-elute with C13-labeled Myristic acid.
Quantitative Data Summary
Table 1: Example GC-MS Retention Times for FAMEs
| Compound | Retention Time (min) |
| Lauric acid (C12:0) | 16.55 |
| Myristic acid (C14:0) | 19.93 |
| Palmitic acid (C16:0) | 23.72 |
| Stearic acid (C18:0) | 28.13 |
| Oleic acid (C18:1) | 29.85 |
| Linoleic acid (C18:2) | 32.19 |
Data is illustrative and will vary based on the specific GC column and oven temperature program used.[11]
Table 2: Example LC-ESI-MS/MS Parameters for Derivatized Fatty Acids
| Fatty Acid Derivative | Precursor m/z | Product m/z | Retention Time (min) |
| Lauric acid-DMAE | 272.1 | 72.0 | 0.95 |
| Myristic acid-DMAE | 300.2 | 72.0 | 1.03 |
| Palmitic acid-DMAE | 328.1 | 72.0 | 1.13 |
| Stearic acid-DMAE | 356.2 | 72.0 | 1.26 |
| Oleic acid-DMAE | 354.2 | 72.0 | 1.16 |
These parameters are for a specific UPLC-ESI-MS/MS method and will require optimization for different instruments and conditions.[9]
Experimental Protocols
Protocol 1: GC-MS Method Optimization for FAMEs to Resolve Co-eluting Peaks
-
Initial Analysis:
-
Inject a standard mix containing this compound FAME and the suspected co-eluting compound.
-
Use a standard GC oven program (e.g., ramp from 100°C to 240°C at 10°C/min).
-
-
Modify Oven Temperature Program:
-
If co-elution is observed, decrease the ramp rate in the temperature region where the peaks elute (e.g., from 10°C/min to 3°C/min).
-
Alternatively, introduce an isothermal hold for 2-5 minutes at a temperature just below the elution temperature of the co-eluting pair.[2]
-
-
Evaluate Resolution:
-
Inject the standard mix again with the modified program and assess the peak resolution. The goal is to achieve baseline separation (Resolution > 1.5).
-
Protocol 2: LC-MS Mobile Phase Optimization for Fatty Acid Analysis
-
Initial Analysis:
-
Analyze the sample containing this compound using a standard reversed-phase gradient (e.g., 50-95% acetonitrile (B52724) in water with 0.1% formic acid over 10 minutes).
-
-
Adjust Mobile Phase Gradient:
-
If co-elution occurs, flatten the gradient in the region where the peaks of interest elute. For example, if the peaks elute between 4 and 6 minutes, slow the rate of increase of the organic solvent during this time.
-
Alternatively, try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) as this can alter the selectivity of the separation.[5]
-
-
Assess Separation:
-
Re-inject the sample with the new mobile phase conditions and evaluate the separation of this compound from any interfering peaks.
-
Visualizations
Caption: A logical workflow for identifying and resolving co-eluting peaks.
Caption: The role of myristic acid in the protein N-myristoylation signaling pathway.[1][12][13]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 13. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Potential for deuterium exchange in Myristic acid-d1 under certain conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling and use of Myristic acid-d1, with a focus on maintaining its isotopic integrity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common concerns and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the deuterium (B1214612) label located?
A1: this compound is a stable isotope-labeled version of myristic acid, a saturated 14-carbon fatty acid. In this specific isotopologue, a single deuterium atom has been substituted for a hydrogen atom. The location of this deuterium is critical for its stability and is typically on the carboxylic acid group (-COOD), making it this compound (Carboxyl-d). However, other labeling patterns exist, such as at the alpha-carbon (Myristic acid-2-d1). The stability of the deuterium label is highly dependent on its position. A carboxyl-deuterium is highly labile and will rapidly exchange with protons in any protic solvent. Deuterium on the carbon skeleton is generally more stable. This guide will focus on the stability of deuterium on the carbon chain, which is more relevant for tracer studies where the label is intended to be stable.
Q2: What are the primary factors that can lead to the loss of the deuterium label (deuterium exchange)?
A2: The stability of a deuterium atom on a carbon atom (a non-exchangeable position in theory) can be compromised under certain conditions. The primary factors influencing this exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to a carbonyl group (α-protons).[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[2]
-
Solvent: Protic solvents (e.g., water, methanol (B129727), ethanol) can act as a source of protons to replace the deuterium.
-
Catalysts: The presence of certain metal catalysts or enzymes can facilitate deuterium exchange.
Q3: Under what pH conditions is this compound most stable?
A3: For carboxylic acids deuterated at the α-position, the deuterium label is most stable in a slightly acidic environment. The rate of hydrogen-deuterium exchange is at its minimum in the pH range of 2 to 3.[1] In strongly acidic or basic solutions, the rate of exchange increases significantly due to the formation of enol or enolate intermediates, which facilitates the exchange.
Q4: Can I use standard aqueous buffers with this compound?
A4: Caution should be exercised when using standard (protonated) aqueous buffers, as they can be a significant source of protons, leading to the gradual loss of the deuterium label over time. If a buffer is required, consider using a deuterated buffer system to maintain isotopic enrichment. If this is not feasible, experiments should be conducted at a pH where the exchange rate is minimized (pH 2-3) and for the shortest duration possible.
Q5: How should I store solutions of this compound to ensure its stability?
A5: For long-term stability, it is recommended to store this compound in an aprotic, anhydrous solvent (e.g., acetonitrile (B52724), DMSO, or dichloromethane) at low temperatures (-20°C or below).[3] Avoid storing it in protic solvents like methanol or water for extended periods, especially at room temperature or higher. If working with aqueous solutions is necessary, prepare them fresh and use them promptly.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity in Experimental Samples
-
Symptom: Mass spectrometry analysis shows a lower than expected mass for your this compound, or the appearance of a significant M+0 peak where M+1 is expected.
-
Potential Causes & Solutions:
-
pH of the Medium: Your experimental medium may be too acidic or basic.
-
Solution: Measure the pH of your medium. If possible, adjust the pH to be within the 2-3 range. If the experimental conditions require a different pH, minimize the incubation time.
-
-
High Temperature: The experiment might be running at an elevated temperature.
-
Solution: If the protocol allows, reduce the temperature of the incubation. For every 10°C increase, reaction rates can roughly double.
-
-
Protic Solvent: The solvent system contains exchangeable protons.
-
Solution: If possible, switch to an aprotic solvent. If a protic solvent is necessary, consider using its deuterated counterpart (e.g., D₂O instead of H₂O, CD₃OD instead of CH₃OH).
-
-
Extended Incubation Times: The longer the exposure to destabilizing conditions, the greater the deuterium loss.
-
Solution: Design experiments to be as short as possible. Include time-course studies to quantify the rate of deuterium loss under your specific conditions.
-
-
Issue 2: Inconsistent Results Between Experimental Replicates
-
Symptom: Significant variability in the measured deuterium content of this compound across identical experimental setups.
-
Potential Causes & Solutions:
-
Inconsistent pH: Small variations in the pH of buffers or solutions between replicates can lead to different rates of exchange.
-
Solution: Prepare a large batch of buffer/medium for all replicates to ensure pH consistency. Verify the pH of each replicate before starting the experiment.
-
-
Temperature Fluctuations: Inconsistent temperature control can affect the rate of deuterium exchange.
-
Solution: Use a calibrated incubator or water bath to ensure precise and stable temperature control for all samples.
-
-
Contamination: Contamination with acids, bases, or metal ions can catalyze the exchange.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed.
-
-
Data Presentation
Table 1: Factors Affecting the Stability of Deuterium on this compound
| Parameter | Condition | Expected Impact on Deuterium Stability | Recommendation |
| pH | < 2 or > 4 | Increased rate of deuterium exchange | Maintain pH in the optimal range of 2-3 |
| 2 - 3 | Minimal rate of deuterium exchange | Ideal for experiments in aqueous media | |
| Temperature | Elevated (> 37°C) | Significantly increased rate of exchange | Conduct experiments at the lowest feasible temperature |
| Room Temp (20-25°C) | Moderate rate of exchange (risk over long periods) | Minimize incubation times | |
| Refrigerated (4°C) | Slow rate of exchange | Suitable for short-term storage of solutions | |
| Frozen (≤ -20°C) | Negligible exchange | Recommended for long-term storage | |
| Solvent | Protic (Water, Methanol) | High potential for deuterium back-exchange | Use deuterated solvents or aprotic solvents |
| Aprotic (Acetonitrile, DMSO) | Low potential for deuterium back-exchange | Recommended for stock solutions and long-term storage | |
| Catalysts | Acid/Base, Metal Ions | Can significantly increase the rate of exchange | Use high-purity reagents and clean glassware |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to quantify the rate of deuterium loss from this compound under specific experimental conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Test medium (e.g., cell culture medium, buffer at a specific pH)
-
Quenching solution (e.g., cold acetonitrile with 0.1% formic acid)
-
Internal standard (e.g., Myristic acid-¹³C₁₄)
-
High-purity solvents for extraction and LC-MS analysis
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an aprotic, anhydrous solvent (e.g., 10 mg/mL in acetonitrile).
-
Spike into Test Medium: Spike a known concentration of the this compound stock solution into the pre-warmed test medium to a final desired concentration (e.g., 10 µM).
-
Incubation: Incubate the sample at the desired experimental temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" sample should be quenched immediately after spiking.
-
Sample Quenching and Extraction:
-
To each aliquot, add 3 volumes of ice-cold quenching solution containing the internal standard. This will stop enzymatic activity and precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS. Use a suitable reversed-phase column for fatty acid analysis.
-
Monitor the ion signals for unlabeled Myristic acid (M+0), this compound (M+1), and the internal standard.
-
-
Data Interpretation:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound against time to determine the rate of deuterium loss.[3]
-
Mandatory Visualizations
Caption: Mechanism of acid- and base-catalyzed α-deuterium exchange in carboxylic acids.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of the deuterium label on this compound.
References
Impact of Myristic acid-d1 on ionization efficiency in ESI-MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing myristic acid-d1 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard in my ESI-MS analysis of fatty acids?
A1: this compound is an isotopic variant of myristic acid, a common saturated fatty acid. Using a deuterated internal standard like this compound is a widely accepted practice in quantitative mass spectrometry for several reasons:
-
Correction for Sample Loss: It compensates for the loss of analyte during sample preparation and extraction.[1]
-
Minimizing Matrix Effects: It helps to correct for variations in ionization efficiency caused by co-eluting matrix components, a phenomenon known as ion suppression or enhancement.[1]
-
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the internal standard, the accuracy and precision of quantification are significantly improved.[2]
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, ensuring it behaves similarly during chromatography and ionization.[1]
Q2: Will the deuterium (B1214612) label on this compound affect its ionization efficiency compared to the unlabeled myristic acid?
A2: While deuterated standards are designed to mimic the behavior of their native counterparts, subtle differences, known as isotope effects, can sometimes be observed. The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in chromatographic retention time and fragmentation patterns.[3] However, in most well-developed methods, the ionization efficiency is considered to be very similar, and any minor differences are accounted for during method validation. For robust quantification, it is crucial to use a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Q3: Can I use this compound for both positive and negative ion mode ESI-MS?
A3: Fatty acids like myristic acid are typically analyzed in negative ion mode ESI-MS, where they are readily deprotonated to form [M-H]⁻ ions.[4] While analysis in positive ion mode is possible, it often requires derivatization to introduce a readily ionizable functional group, as the proton affinity of the carboxylic acid is low.[4] this compound can be used in either mode, provided the appropriate sample preparation and MS conditions are employed.
Q4: What is the recommended concentration of this compound to use as an internal standard?
A4: The optimal concentration of the internal standard depends on the expected concentration of the endogenous analyte in your samples and the sensitivity of your mass spectrometer. A general guideline is to add the internal standard at a concentration that is in the mid-range of your calibration curve and similar to the expected analyte concentration. This ensures a robust and reproducible analyte-to-internal standard ratio.
Troubleshooting Guides
Issue 1: Poor Signal or No Signal for this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Polarity | Verify that the mass spectrometer is operating in the correct polarity mode. For underivatized myristic acid, this is typically negative ion mode. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound. |
| Inefficient Ionization | For improved sensitivity, especially in positive ion mode, consider derivatization. Reagents like 2-picolylamine can be used to introduce a permanently charged group, significantly enhancing ionization efficiency.[5] |
| Sample Preparation Issues | Ensure complete extraction of this compound from the sample matrix. Review your lipid extraction protocol for efficiency. |
| Degradation of Standard | Verify the integrity of your this compound stock solution. Improper storage can lead to degradation. Store at -20°C or below in an appropriate solvent. |
Issue 2: High Variability in Analyte/Internal Standard Ratio
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | Significant matrix effects can disproportionately affect the analyte and internal standard if they do not co-elute perfectly.[6] Improve chromatographic separation to move the analytes away from interfering matrix components. Enhance sample clean-up using techniques like solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interfering substances.[7] |
| In-source Fragmentation | The deuterated internal standard might undergo fragmentation in the ion source, leading to a decreased signal.[8] Optimize the cone voltage and other source parameters to minimize in-source fragmentation. |
| Inconsistent Internal Standard Addition | Ensure precise and consistent addition of the this compound internal standard to all samples, standards, and quality controls. Use a calibrated pipette and add the standard early in the sample preparation workflow. |
| Carryover | Residual myristic acid or this compound from a previous high-concentration sample may be present in the LC system.[8] Implement a robust wash method between injections, including strong organic solvents. |
| Non-linearity of Detector Response | If the concentration of the analyte or internal standard is too high, it can saturate the detector. Dilute the samples to bring the concentrations within the linear range of the instrument. |
Quantitative Data Summary
While direct experimental data for the ionization efficiency of this compound versus its native counterpart is not widely published, the following table provides an illustrative comparison of expected mass spectrometric responses based on general principles of using deuterated internal standards. The key takeaway is the mass shift, which allows for differentiation, while the response is expected to be similar.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (m/z) | Relative Response (Illustrative) |
| Myristic Acid | C₁₄H₂₈O₂ | 228.2089 | 227.2017 | 100% |
| This compound | C₁₄H₂₇DO₂ | 229.2152 | 228.2080 | 98% - 102% |
Note: The relative response is illustrative and can be influenced by instrument conditions and matrix effects. The primary purpose of the deuterated standard is to provide a consistent reference for quantification, not necessarily to have an identical response.
Experimental Protocols
Protocol 1: Lipid Extraction and Sample Preparation
This protocol outlines a general procedure for the extraction of total lipids from a biological sample, such as plasma, prior to ESI-MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration and instrument sensitivity).
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 90:10 acetonitrile:isopropanol).
Protocol 2: Derivatization for Enhanced Positive Ion Mode Detection (Optional)
For enhanced sensitivity in positive ion mode, derivatization of the carboxylic acid group is recommended. This protocol uses 2-picolylamine.
-
Reagent Preparation: Prepare a solution of 2-picolylamine and a coupling agent (e.g., EDC/NHS) in a suitable aprotic solvent like acetonitrile.
-
Derivatization Reaction: To the dried lipid extract from Protocol 1, add 50 µL of the derivatization reagent mixture.
-
Incubation: Incubate the mixture at 60°C for 30 minutes.
-
Drying: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase conditions for LC-MS analysis.
Visualizations
Caption: General experimental workflow for fatty acid analysis using this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Avoiding contamination when working with deuterated standards.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination when working with deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when working with deuterated standards?
A1: The most common sources of contamination include:
-
Water (H₂O or HDO): Many deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere. This can be a significant issue in NMR spectroscopy, leading to large residual water peaks that can obscure analyte signals.[1][2][3]
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium (B1214612) atoms can exchange with hydrogen atoms from the environment, particularly from moisture, acidic, or basic conditions.[4][5] This is more likely to occur with deuterium atoms attached to heteroatoms (e.g., O-D, N-D, S-D).[4]
-
Cross-Contamination from Unlabeled Analyte: The "heavy" deuterated standard can be contaminated with its "light" unlabeled counterpart.[5][6] This can occur due to incomplete labeling during synthesis or contamination during purification and handling.[6]
-
Solvent Residues: Residual solvents from cleaning procedures, such as acetone (B3395972) from pipette bulbs, can introduce impurities.[1][3]
-
Plasticizers and other Leachables: Phthalates and other plasticizers can leach from laboratory consumables like pipette tips and tubes, causing interference in LC-MS analysis.[7]
-
Keratin (B1170402) Contamination: Keratins from skin, hair, and dust are a common source of background contamination in sensitive mass spectrometry analyses.[8][9]
Q2: How can I prevent hydrogen-deuterium (H/D) back-exchange?
A2: To prevent H/D back-exchange, consider the following best practices:
-
Proper Storage: Store deuterated compounds in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dry environment like a desiccator.[4]
-
Solvent Choice: Use aprotic and anhydrous solvents for stock solutions and dilutions whenever possible.[4]
-
pH Control: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze H/D exchange.[4][10]
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of exchange.[4][5] Avoid repeated freeze-thaw cycles.[4]
-
Label Position: Be aware that deuterium atoms on heteroatoms or at acidic/basic sites are more prone to exchange.[4][5]
Q3: What are the best practices for storing deuterated compounds?
A3: Proper storage is crucial for maintaining the isotopic and chemical purity of deuterated standards:
-
Protection from Moisture: As many deuterated compounds are hygroscopic, store them in tightly sealed containers in a desiccator or under a dry, inert atmosphere.[3][4]
-
Protection from Light: Store compounds in amber vials or other light-protecting containers to prevent light-catalyzed degradation.[4]
-
Controlled Temperature: Many deuterated compounds should be stored at low temperatures (e.g., refrigerated at 4°C or frozen). Always follow the manufacturer's specific recommendations.[4] For certain solvents like Chloroform-d and Methylene Chloride-d₂, storage below 4°C is recommended to prevent degradation from UV light and oxidation.[1]
-
Upright Storage: It is recommended to store bottles upright.[1]
Q4: How do I properly clean laboratory equipment to avoid contamination?
A4: Thorough cleaning of all equipment is essential.
-
Glassware:
-
Scrub with a mild detergent solution in hot tap water.[11]
-
Rinse thoroughly with tap water, followed by multiple rinses with high-purity water (e.g., Milli-Q).[11]
-
For trace analysis, a final rinse with a high-purity organic solvent like methanol (B129727) or acetonitrile (B52724) is recommended.[12]
-
Dry glassware in an oven at a high temperature (e.g., 150°C for at least 4 hours) and allow it to cool in a desiccator or under an inert atmosphere.[1][3]
-
-
Mass Spectrometer Components: The ion source should be cleaned when symptoms like poor sensitivity or high background noise appear.[13] Cleaning procedures vary by instrument but generally involve disassembly, cleaning of metal parts with abrasive polishing and sonication in solvents, and bake-out.[13] Always handle cleaned parts with powder-free gloves or clean tweezers.[13]
Troubleshooting Guides
Issue 1: High Background Signal of Unlabeled Analyte in Blanks
Possible Cause: The deuterated internal standard is contaminated with the unlabeled ("light") analyte.[6] This will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unlabeled analyte contamination in a deuterated standard.
Issue 2: Drifting Internal Standard Signal During an LC-MS/MS Run
Possible Causes:
-
Hydrogen-Deuterium Back-Exchange: Deuterium atoms on the internal standard are exchanging with protons from the solvent, changing the concentration of the deuterated standard over time.[5]
-
System Carryover or Adsorption: The internal standard may adsorb to parts of the LC system, leading to carryover between injections.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a drifting internal standard signal in LC-MS/MS.
Data Presentation
Table 1: Recommended Purity Specifications for Deuterated Internal Standards
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99%[5] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[5] |
| Isotopic Enrichment | ≥98%[5] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[5] |
| Number of Deuterium Atoms | 2 to 10[5] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte to avoid interference.[5] |
| Position of Deuterium Label | Stable, non-exchangeable positions[5] | Placing labels on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard.[5] |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of a Deuterated Standard
Objective: To determine the level of unlabeled ("light") contamination in a "heavy" deuterated standard using high-resolution mass spectrometry.[6]
Methodology:
-
Standard Preparation: Prepare a stock solution of the deuterated standard at a concentration of 1 mg/mL in a suitable high-purity solvent.[6] Further dilute this stock to a working concentration appropriate for direct infusion into the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Infuse the prepared standard solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[6]
-
Acquire data in full scan mode over a mass range that encompasses both the "light" and "heavy" species.[6]
-
Ensure the mass resolution is sufficient to clearly distinguish between the different isotopic peaks.[6]
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[6]
-
Calculate the percentage of the "light" contaminant relative to the "heavy" standard by comparing the peak areas or intensities. This information can be used to correct subsequent measurements.[6]
-
Protocol 2: Keratin-Free Sample Preparation
Objective: To minimize keratin contamination during sample preparation for sensitive mass spectrometry analysis.[8]
Methodology:
-
Work Area Preparation:
-
Thoroughly clean a laminar flow hood with 70% ethanol (B145695) and water.[8]
-
Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.[8]
-
-
Personal Protective Equipment (PPE):
-
Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.[8]
-
-
Reagent and Consumable Handling:
-
Sample Handling:
Experimental Workflow for Keratin-Free Sample Preparation:
Caption: Workflow for minimizing keratin contamination during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. researchgate.net [researchgate.net]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
Myristic acid-d1 peak shape issues in reversed-phase chromatography.
Topic: Troubleshooting Peak Shape Issues in Reversed-Phase Chromatography for Myristic Acid-d1
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common chromatographic issues encountered during the analysis of this compound and other fatty acids using reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems I might see with this compound?
The most common issues are peak tailing, peak fronting, broad peaks, and split peaks.[1] Poor peak shapes can compromise data integrity by reducing resolution between analytes, affecting quantification due to inaccurate integration, and lowering detection limits.[1][2]
Q2: Why is the mobile phase pH so critical for analyzing this compound?
Myristic acid is a carboxylic acid. The pH of the mobile phase dictates its ionization state, which significantly impacts retention time, selectivity, and peak shape.[3][4][5][6] If the mobile phase pH is too close to the pKa of myristic acid, both its ionized (more polar) and non-ionized (more hydrophobic) forms will exist, which can lead to distorted or split peaks.[3][4][7] For acidic analytes like myristic acid, using a low pH mobile phase (e.g., pH 2.5-3.0) suppresses the ionization of the carboxyl group, leading to better retention and more symmetrical peaks.[8][9]
Q3: Can my sample solvent affect the peak shape?
Absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and splitting.[8] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8]
Q4: Does the choice of a C8 vs. a C18 column matter for myristic acid analysis?
Yes, it can. C18 columns are more hydrophobic and will be more retentive for fatty acids like myristic acid.[10] This increased interaction can sometimes lead to peak tailing.[10] A C8 column is less retentive and may sometimes result in peak fronting.[10] While both can be used, the choice may depend on the specific separation goals and the other components in the sample mixture.[10] Very long-chain fatty acids may show intense adhesion to C18 stationary phases, making C8 or C4 columns more suitable.[11]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a very common issue when analyzing acidic compounds.[1][12]
Common Causes and Solutions for Peak Tailing
| Cause | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | The negatively charged carboxyl group of myristic acid can interact with residual ionized silanol groups on the silica-based stationary phase.[12][13][14] |
| 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 using an additive like 0.1% formic acid or phosphoric acid. This protonates the silanol groups, minimizing secondary interactions.[8][14] | |
| 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, leading to more symmetrical peaks.[8] | |
| 3. Add a Buffer: Incorporate a buffer (e.g., phosphate, acetate) at a concentration of 10-50 mM to maintain a consistent low pH.[8][9] | |
| Sample Overload | Injecting too much sample can saturate the stationary phase.[1][12] |
| 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[1] | |
| 2. Dilute the Sample: Lower the concentration of the sample before injection.[1][12] | |
| Extra-Column Dead Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak dispersion.[1][8] |
| 1. Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005") to reduce dead volume.[8] | |
| Column Contamination/Aging | An old or contaminated column will lose efficiency and performance.[1][9] |
| 1. Flush the Column: Use a strong solvent to wash the column (see Protocol 2).[15] | |
| 2. Replace the Column: If flushing does not restore performance, the column may need to be replaced.[1][9] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the tailing edge.
Common Causes and Solutions for Peak Fronting
| Cause | Recommended Solution(s) |
| Sample Overload | Injecting a highly concentrated sample is a common cause of fronting.[1] |
| 1. Dilute the Sample: Reduce the concentration of the analyte in your sample.[1] | |
| 2. Reduce Injection Volume: Decrease the volume of sample injected.[1] | |
| Poor Sample Solubility / Incorrect Solvent | If the fatty acid is not fully dissolved or if the sample solvent is stronger than the mobile phase, fronting can occur.[1][8] |
| 1. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[8] If solubility is an issue, use a solvent that is weaker than the mobile phase. |
Issue 3: Split Peaks
A single compound appearing as two or more distinct peaks is a significant issue that complicates quantification.[1][2]
Common Causes and Solutions for Split Peaks
| Cause | Recommended Solution(s) |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit, causing the sample band to split.[1][8][16] |
| 1. Filter: Filter all samples and mobile phases before use with a 0.22 µm or 0.45 µm filter.[1][8] | |
| 2. Back-flush Column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent to dislodge particulates.[8] If this fails, the frit or column may need replacement.[1] | |
| Column Void or Contamination | A void at the head of the column or contamination can cause the sample to enter the column unevenly.[8][16] |
| 1. Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained contaminants.[14] | |
| 2. Replace Column: If a void has formed, the column must be replaced.[8][16] | |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is too close to the pKa of myristic acid, both ionized and non-ionized forms can be present, leading to peak splitting.[3][4] |
| 1. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[7][17] For myristic acid, a pH of ≤ 3 is recommended. | |
| Sample Solvent Stronger than Mobile Phase | Using a sample solvent with higher elution strength can cause the peak to split.[8] |
| 1. Change Sample Solvent: Prepare the sample in the mobile phase or a weaker solvent.[8] |
Visual Troubleshooting and Workflows
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Caption: Effect of mobile phase pH on myristic acid and the silica (B1680970) stationary phase.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Myristic Acid Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: Use a modern, end-capped C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (adjust to pH ~2.5-3.0).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Filter the mobile phase through a 0.22 µm membrane filter before use.[1]
-
-
Gradient Elution (Example):
-
Start with a composition that provides good retention for myristic acid (e.g., 70-80% B).[10]
-
Increase the percentage of B to elute more hydrophobic compounds. A gradient may be necessary to resolve mixtures of fatty acids.[10]
-
Note: Isocratic conditions can also be used if separating a simple mixture.[10]
-
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: Maintain at a constant temperature, e.g., 30-40°C, for reproducibility.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample.
-
Crucially, dissolve the sample in the initial mobile phase composition. If solubility is low, use a solvent weaker than the mobile phase.[8] For complex matrices, sample cleanup using Solid Phase Extraction (SPE) may be necessary to remove interferences.[12]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8]
-
-
Injection Volume: 5-20 µL. Start with a low volume to avoid overload.
-
Detection:
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing peak shape issues, follow this general procedure.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.[15]
-
Set Low Flow Rate: Set the pump flow rate to a low value (e.g., 0.5 mL/min).[15]
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of a mobile phase mixture that is free of any salts or buffers (e.g., water/acetonitrile).[15]
-
Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. For a reversed-phase column, a typical sequence is:
-
100% Methanol
-
100% Acetonitrile
-
75% Acetonitrile / 25% Isopropanol
-
100% Isopropanol
-
-
Return to Mobile Phase: Gradually re-introduce the analytical mobile phase.
-
Equilibrate: Allow the column to equilibrate fully before running samples.
Caption: A standard experimental workflow for RP-HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. jsbms.jp [jsbms.jp]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. benchchem.com [benchchem.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. aocs.org [aocs.org]
- 19. agilent.com [agilent.com]
- 20. cerealsgrains.org [cerealsgrains.org]
Calculating and compensating for Myristic acid-d1 isotopic contribution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calculating and compensating for the isotopic contribution of Myristic acid-d1 in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I need to correct for the isotopic contribution of this compound?
A1: When using this compound as an internal standard or tracer, it is crucial to account for its isotopic distribution for several reasons:
-
Natural Isotope Abundance: All molecules, including your analyte and the deuterated standard, contain naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). These natural isotopes contribute to the mass spectrum, creating satellite peaks (M+1, M+2, etc.) that can overlap with the signal of your isotopically labeled standard.[1][2][3]
-
Isotopic Purity of the Standard: Deuterated standards are never 100% pure.[4][5] They contain a small percentage of the unlabeled (d0) form and other isotopologues (d2, d3, etc.). This isotopic impurity can interfere with the quantification of the native analyte.
-
Accurate Quantification: Failure to correct for these isotopic contributions can lead to an overestimation of the analyte concentration or incorrect interpretation of metabolic flux data.[2][6]
Q2: How do I determine the isotopic purity of my this compound standard?
A2: The isotopic purity of your standard can be determined using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7]
-
High-Resolution Mass Spectrometry (HR-MS):
-
Prepare a solution of your this compound standard.
-
Infuse the solution directly into the mass spectrometer or analyze it via liquid chromatography-mass spectrometry (LC-MS).[8]
-
Acquire a full scan mass spectrum in high-resolution mode.
-
Extract the ion chromatograms for the unlabeled myristic acid (d0) and the deuterated myristic acid (d1) and any other significant isotopologues.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the this compound standard in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
The presence and integration of a signal at the position of the deuterium (B1214612) label will indicate the amount of unlabeled impurity.
-
Q3: What is a mass isotopomer distribution (MID) and why is it important?
A3: A mass isotopomer distribution (MID) refers to the relative abundance of all isotopic variants of a molecule.[1][9] For this compound, this includes the d1 isotopologue (the intended labeled molecule), the d0 isotopologue (unlabeled impurity), and any other isotopologues present. Understanding the MID of your tracer is essential for accurate correction of your experimental data. It allows you to subtract the contribution of the tracer's isotopologues from the measured signals of your analyte.
Q4: I am seeing a peak at the mass of my unlabeled analyte even in my standard-only sample. What should I do?
A4: This is a common observation and is due to the isotopic impurity of your this compound standard. The standard contains a certain percentage of the unlabeled (d0) form.
Troubleshooting Steps:
-
Confirm Isotopic Purity: Analyze your this compound standard alone using HR-MS to determine the exact percentage of the d0 isotopologue.
-
Correction Calculation: Use the determined isotopic purity to mathematically correct for this contribution in your samples. This involves subtracting the signal intensity of the d0 peak that originates from the standard from the total measured d0 signal in your samples.
-
Software Solutions: Several software packages and algorithms are available to automate the correction for natural isotope abundance and tracer impurity, such as IsoCorrectoR and PolyMID.[2][10]
Q5: How do I correct for the natural abundance of isotopes in my unlabeled myristic acid?
A5: The natural abundance of heavy isotopes in your unlabeled analyte can contribute to the signal at the mass of your this compound standard (M+1).
Correction Approach:
-
Analyze Unlabeled Standard: Inject a pure, unlabeled myristic acid standard and measure the relative intensities of the monoisotopic peak (M) and the M+1 peak. The M+1 peak intensity relative to the M peak represents the natural isotopic contribution.
-
Calculate Correction Factor: The ratio of the M+1 to M peak intensities provides a correction factor.
-
Apply Correction: In your experimental samples, multiply the measured intensity of your unlabeled myristic acid (M peak) by this correction factor. Then, subtract this calculated value from the measured intensity of your this compound (M+1) peak.
Quantitative Data Summary
The following table summarizes the natural isotopic abundances of elements found in Myristic Acid (C₁₄H₂₈O₂), which are essential for accurate correction calculations.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 |
Note: These are average natural abundances and can vary slightly.
Experimental Protocols
Protocol 1: Determination of this compound Isotopic Purity by LC-HR-MS
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Serially dilute the stock solution to a working concentration of 1 µg/mL.
-
LC-MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column suitable for fatty acid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan from m/z 200-300 with a resolution of at least 70,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of unlabeled myristic acid (C₁₄H₂₈O₂) and this compound (C₁₄H₂₇DO₂).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as: Purity (%) = (Area_d1 / (Area_d0 + Area_d1)) * 100.
-
Visualizations
Caption: Workflow for isotopic correction in this compound experiments.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. en-trust.at [en-trust.at]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Myristic Acid-d1 Derivatization for GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions to ensure the complete and successful derivatization of Myristic acid-d1 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
Q1: I am seeing a peak for underivatized this compound in my GC-MS chromatogram. What are the likely causes and how can I fix this?
A1: Incomplete derivatization is a common issue that can arise from several factors. The primary reasons are often related to reaction conditions and reagent quality. Here are the key areas to troubleshoot:
-
Moisture Contamination: Derivatization reagents, particularly silylating agents like MSTFA and BSTFA, are highly sensitive to moisture.[1][2] Water will preferentially react with the reagent, reducing its availability to derivatize your analyte.
-
Suboptimal Reaction Temperature and Time: The derivatization reaction may not have proceeded to completion if the temperature was too low or the reaction time was too short.
-
Solution: Optimize the reaction temperature and time. A good starting point for many methods is heating at 60-70°C for 30-60 minutes.[2] To determine the optimal time, you can analyze aliquots at different time points and plot the peak area of the derivatized myristic acid against time. The optimal time is reached when the peak area no longer increases.
-
-
Insufficient Reagent: An inadequate amount of derivatization reagent will lead to an incomplete reaction.
-
Poor Sample Solubility: If your dried this compound sample does not fully dissolve in the reaction solvent, the derivatization will be inefficient.[5]
-
Solution: Ensure the sample is fully dissolved before proceeding with the derivatization. Pyridine (B92270) is a common solvent for silylation reactions that aids in dissolving fatty acids.[5]
-
A troubleshooting workflow for incomplete derivatization is presented below:
Q2: My GC-MS analysis shows broad or tailing peaks for derivatized this compound. What could be the cause?
A2: Peak tailing for derivatized fatty acids can be indicative of several issues, often related to the GC system itself or interactions between the analyte and the column.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the derivatized analyte, causing peak tailing.
-
Solution: Use a deactivated injector liner. If the column is old, consider conditioning it or replacing it.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Inappropriate GC Conditions: Suboptimal oven temperature ramp rates or flow rates can affect peak shape.
-
Solution: Optimize your GC method, including the temperature program and carrier gas flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for Myristic acid for GC-MS analysis?
A1: The two most prevalent methods for derivatizing fatty acids like myristic acid are silylation and methylation (esterification).[1]
-
Silylation: This method converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[1] Common silylating reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1]
-
Methylation (Esterification): This process converts the fatty acid into its fatty acid methyl ester (FAME). A common reagent for this is Boron Trifluoride (BF3) in methanol.[1][6]
Q2: How do I choose between silylation and methylation for my this compound analysis?
A2: The choice of derivatization method can depend on your specific experimental needs and the other analytes in your sample.
| Feature | Silylation (e.g., MSTFA) | Methylation (e.g., BF3-Methanol) |
| Reaction Speed | Generally fast. | Can be slower, but effective. |
| Reaction Conditions | Typically mild (e.g., 37-60°C).[1][7] | Mild to moderate heating (e.g., 60-70°C).[1][8] |
| Reagent Handling | Highly moisture sensitive.[2] | Moisture sensitive, and BF3 is toxic.[6] |
| Derivative Stability | TMS derivatives can be less stable and should be analyzed promptly (e.g., within 24 hours).[1][7] | FAMEs are generally stable. |
| Specificity | Can also derivatize other functional groups like hydroxyls and amines.[1] | More specific to carboxylic acids. |
Q3: Can I use Myristic acid-d27 as an internal standard?
A3: Yes, deuterated myristic acid, such as myristic acid-d27, is commonly used as an internal standard for GC-MS based metabolomics.[7][9] It will be derivatized alongside the other analytes in your sample.[9]
Q4: What are the expected mass spectral characteristics of derivatized Myristic acid?
A4: The mass spectrum will depend on the derivatization method used. For the trimethylsilyl (TMS) derivative of myristic acid, the molecular formula is C17H36O2Si, with a molecular weight of 300.55 g/mol .[10] You would expect to see a molecular ion peak (M+) at m/z 300.
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA
This protocol is a general guideline and may require optimization for your specific sample and instrumentation.
Materials:
-
Dried this compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
GC vial with a V-bottom and screw cap
-
Heating block or oven
-
Microsyringes
Procedure:
-
Ensure all glassware is clean and thoroughly dried in an oven.
-
In a fume hood, add 10 µL of anhydrous pyridine to the GC vial containing the dried this compound sample. Cap the vial to prevent evaporation.[7]
-
Vortex briefly to ensure the sample is fully dissolved.
-
Add 80 µL of MSTFA with 1% TMCS to the vial.[7] Cap the vial tightly.
-
Vortex the mixture for approximately 10 seconds.
-
Incubate the vial at 37°C for 30 minutes.[7]
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. It is recommended to analyze the derivatized sample within 24 hours.[7]
Protocol 2: Methylation of this compound using BF3-Methanol
This protocol is a general guideline and may require optimization.
Materials:
-
Dried this compound sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
GC vial with a screw cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
To the dried this compound sample in a vial, add 50 µL of 14% BF3-Methanol.[1]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes.[1]
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
-
The sample is now ready for GC-MS analysis.
Visualization of Experimental Workflow
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Myristic acid, TMS derivative [webbook.nist.gov]
Linearity issues with Myristic acid-d1 calibration curves.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address linearity issues and other common challenges encountered during the quantitative analysis of Myristic acid using Myristic acid-d1 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound, a deuterated form of myristic acid, is used as an internal standard (IS) in quantitative mass spectrometry to improve the accuracy and precision of measurements.[1][2] Since it is chemically almost identical to the analyte (myristic acid), it experiences similar variations during sample preparation, chromatography, and ionization.[1][2] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's signal to the IS's signal is used for quantification. This normalization corrects for sample loss, matrix effects, and instrument variability.[1][2]
Q2: What are the ideal characteristics of a this compound internal standard?
For reliable quantification, the this compound internal standard should have:
-
High Chemical Purity: Typically greater than 99% to ensure no other compounds interfere with the analysis.[2]
-
High Isotopic Enrichment: Generally ≥98% to minimize the contribution of the unlabeled myristic acid in the internal standard solution, which can lead to an overestimation of the analyte's concentration.[2]
-
Appropriate Deuterium (B1214612) Labeling: A sufficient number of deuterium atoms (Myristic acid-d27 is commonly used) is necessary to ensure the mass-to-charge ratio (m/z) is well-resolved from the natural isotopic distribution of myristic acid, preventing analytical interference.[2][3][4]
-
Stable Label Position: Deuterium atoms should be on stable, non-exchangeable positions of the molecule to prevent hydrogen-deuterium exchange with the solvent.[2]
Q3: What is a typical linear range and correlation coefficient (R²) for a Myristic acid calibration curve?
For quantitative methods, a correlation coefficient (R²) of >0.99 is generally considered acceptable.[5][6] The linear range can vary depending on the sample type, preparation method, and instrument sensitivity, but for fatty acids, it can span several orders of magnitude. For instance, a validated LC-MS/MS method for various fatty acids showed a linearity range of 0.003–14.88 ng/mL with R² values between 0.95 and 1.00.[5]
Troubleshooting Guide for Linearity Issues
Poor linearity in your Myristic acid calibration curve can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Non-linear response at high concentrations (Curve flattening)
-
Possible Cause 1: Detector Saturation.
-
Symptom: The detector response does not increase proportionally with increasing analyte concentration at the upper end of the calibration curve.
-
Solution: Dilute the higher concentration standards to fall within the linear dynamic range of the detector.
-
-
Possible Cause 2: Ion Suppression in the Mass Spectrometer Source.
-
Symptom: A decrease in ionization efficiency at higher concentrations due to an excess of analyte and matrix components competing for ionization.
-
Solution:
-
Dilute the samples and calibration standards.
-
Optimize the sample preparation to remove more matrix components.
-
Adjust chromatographic conditions to separate myristic acid from co-eluting matrix components.
-
-
Problem 2: Non-linear response at low concentrations
-
Symptom: The response at the lower end of the calibration curve deviates from linearity, often showing a positive bias.
-
Possible Cause 1: Isotopic Contribution from the Internal Standard.
-
Explanation: The deuterated internal standard may contain a small percentage of the unlabeled analyte (myristic acid). This impurity contributes to the analyte signal, causing a disproportionately higher response at low concentrations.[7][8]
-
Solution:
-
Verify the isotopic purity of your this compound standard.[8][9]
-
Prepare a sample containing only the internal standard and check for a signal at the myristic acid transition.
-
If significant, subtract the contribution of the unlabeled analyte from your measurements or use a higher purity internal standard.
-
-
-
Possible Cause 2: Adsorption of the Analyte.
-
Symptom: Poor response and reproducibility for the lowest concentration standards.
-
Solution:
-
Use silanized glassware and vials to prevent adsorption of the fatty acid.
-
Ensure the GC inlet liner is deactivated and the column is properly conditioned.
-
-
Problem 3: Inconsistent or Drifting Internal Standard Response
-
Symptom: The peak area of this compound varies significantly across the calibration curve and samples.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Explanation: Variations in extraction efficiency or derivatization yield can lead to inconsistent IS response.
-
Solution:
-
Ensure precise and consistent addition of the internal standard to all vials.
-
Optimize and standardize the extraction and derivatization protocols.
-
-
-
Possible Cause 2: Deuterium-Hydrogen Exchange.
-
Explanation: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly if the mobile phase pH is not controlled.[7]
-
Solution:
-
Ensure the deuterium label is on a stable part of the molecule.
-
Control the pH of your mobile phase and sample diluent.
-
Analyze samples shortly after preparation.
-
-
Data Presentation
The following tables provide examples of expected calibration curve data for Myristic acid quantification.
Table 1: Example Calibration Curve Data for Myristic Acid by LC-MS/MS
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,500 | 0.0248 |
| 1.0 | 2,600 | 51,000 | 0.0510 |
| 5.0 | 13,500 | 50,800 | 0.2657 |
| 10.0 | 27,500 | 51,200 | 0.5371 |
| 50.0 | 140,000 | 50,900 | 2.7505 |
| 100.0 | 285,000 | 51,100 | 5.5773 |
Table 2: Typical Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Regression Equation | y = 0.055x + 0.001 |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol describes the conversion of myristic acid to its more volatile trimethylsilyl (B98337) (TMS) ester for GC-MS analysis.
-
Internal Standard Spiking: Add a known amount of Myristic acid-d27 (e.g., 5 µL of a stock solution) to each sample, calibration standard, and quality control.
-
Drying: Evaporate the samples to complete dryness under a stream of nitrogen. It is crucial to remove all water as derivatization reagents are moisture-sensitive.
-
Methoximation (Optional, for samples containing keto-acids): Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes.
-
Silylation: Add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS). Incubate at 37°C for 30 minutes.[3]
-
Analysis: After cooling to room temperature, the derivatized samples are ready for GC-MS analysis. Derivatized samples should be analyzed within 24 hours.[3]
Protocol 2: LC-MS/MS Analysis of Myristic Acid
This protocol provides a general procedure for the direct analysis of myristic acid without derivatization.
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) containing the this compound internal standard. Vortex and centrifuge.
-
Liquid-Liquid Extraction (LLE): For more complex matrices, perform an LLE using a suitable organic solvent like methyl tert-butyl ether (MTBE) after acidification of the sample.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm) is commonly used.[2]
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like 20 mM ammonium (B1175870) formate.[2]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 40:60, v/v) with 0.1% formic acid.[2]
-
Gradient: A gradient elution is typically used, starting with a lower percentage of mobile phase B and ramping up to elute the fatty acids.
-
Flow Rate: A typical flow rate is 0.45 mL/min.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.
-
MS/MS Transitions:
-
Myristic Acid: Monitor the transition from the deprotonated molecule [M-H]⁻.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Visualizations
Caption: Troubleshooting workflow for linearity issues.
Caption: General experimental workflow for Myristic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. iris.unitn.it [iris.unitn.it]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Different Sample Matrices on Myristic Acid-d1 Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Myristic acid-d1 as an internal standard in mass spectrometry-based assays. The following information addresses common issues related to the impact of different sample matrices on the signal intensity and stability of this compound.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unanalyzed components in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] The complexity and variability of biological matrices make them particularly prone to causing significant matrix effects.[4]
This compound, a deuterated form of myristic acid, is commonly used as an internal standard to compensate for these matrix effects.[5] Ideally, a deuterated internal standard co-elutes with the analyte of interest and experiences the same degree of ion suppression or enhancement.[1] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix can be normalized, leading to more accurate quantification.[1] However, even deuterated standards may not always provide perfect correction for severe matrix effects.[6]
Experimental Protocols
General Lipid and Fatty Acid Extraction from Biological Samples
This protocol is a general guideline for the extraction of lipids, including myristic acid, from various biological samples.
Materials:
-
Methanol (B129727) (MeOH), chilled
-
Water (HPLC-grade)
-
Internal standard spiking solution (containing this compound)
-
Glass vials and syringes (to avoid plastic contaminants)
-
Centrifuge
-
Nitrogen gas stream or speed vacuum for drying
Procedure:
-
To your sample (e.g., 10^6 cells, 25 mg tissue), add 200 µL of cold methanol containing the this compound internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Add 500 µL of chloroform and vortex. Keep the sample in a cold environment for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex again and keep cold for another 10 minutes.
-
Centrifuge at a low speed (e.g., 600 rpm) for 5 minutes to separate the layers.
-
Carefully collect the bottom chloroform layer (approximately 300 µL) using a glass syringe and transfer it to a new glass vial.
-
Dry the extracted lipid fraction under a gentle stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried extract in an appropriate solvent for your LC-MS analysis (e.g., a mixture of isopropanol (B130326) and methanol).
Sample Preparation for Specific Matrices
a) Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 300 µL of cold methanol containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Proceed with either direct injection if the sample is clean enough or perform a lipid extraction as described in the general protocol.
b) Urine:
-
Centrifuge the urine sample to pellet any particulate matter.
-
To 200 µL of the supernatant, add 400 µL of cold methanol containing this compound.
-
Vortex thoroughly.
-
Due to the lower complexity of urine compared to plasma, a simple protein precipitation and dilution may be sufficient. However, for more accurate results, a liquid-liquid extraction is recommended.
-
Proceed with the general lipid extraction protocol.
c) Cell Culture Media:
-
Collect the cell culture media and centrifuge to remove any cells or debris.
-
To 500 µL of the media, add 1 mL of cold methanol containing this compound.[7]
-
Vortex thoroughly.
-
Proceed with the general lipid extraction protocol.[7]
Quantitative Data Summary
The following table summarizes the expected impact of different sample matrices on the this compound signal. The matrix effect is expressed qualitatively due to the high variability between experiments and laboratories.
| Sample Matrix | Expected Complexity | Predominant Matrix Effect | Expected this compound Signal Variability | Mitigation Strategies |
| Simple Buffer/Solvent | Low | Minimal | Low | Standard calibration curve. |
| Cell Culture Media | Moderate | Suppression or Enhancement | Moderate | Use of this compound internal standard, matrix-matched calibrants. |
| Urine | Moderate to High | Suppression | Moderate to High | Dilution, use of this compound internal standard, solid-phase extraction (SPE). |
| Plasma/Serum | High | Suppression | High | Protein precipitation, liquid-liquid extraction, SPE, use of this compound internal standard. |
| Tissue Homogenate | Very High | Strong Suppression | Very High | Extensive sample cleanup (e.g., SPE), use of this compound internal standard, matrix-matched calibrants. |
Visualizations
Troubleshooting Guide & FAQs
Q1: Why is my this compound signal low or inconsistent across different samples?
A1: Low or inconsistent signal is often a direct consequence of matrix effects, particularly ion suppression. The complexity of biological matrices like plasma can significantly reduce the ionization efficiency of this compound.[1] Inconsistent sample cleanup can also lead to varying levels of matrix components in your final extracts, causing signal variability. Additionally, ensure that your extraction procedure is efficient and reproducible for all sample types.
Q2: I see a high variability in the this compound signal even within the same batch of plasma samples. What could be the cause?
A2: Inter-individual differences in plasma composition can lead to variable matrix effects and extraction recovery.[8][9] Even with a deuterated internal standard, significant variations in the lipid or protein content between patient or animal samples can affect the extraction efficiency and the degree of ion suppression.[8] It is crucial to validate your method with multiple individual donor samples to assess the impact of this variability.[8][9]
Q3: Can the this compound internal standard perfectly correct for all matrix effects?
A3: While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect correction, especially in cases of severe ion suppression.[1][6] Differences in the physicochemical properties between the analyte and the deuterated standard, although minimal, can sometimes lead to slight chromatographic separation, causing them to experience different matrix environments as they elute.[6]
Q4: My this compound signal is strong in my standards but very low in my urine samples. How can I improve it?
A4: Urine can contain high concentrations of salts and other endogenous molecules that cause ion suppression.[10] Consider diluting your urine samples before extraction to reduce the concentration of these interfering components. Additionally, incorporating a solid-phase extraction (SPE) step can help in removing a significant portion of the interfering matrix components.
Q5: Are there any specific issues to be aware of when using this compound in cell culture media?
A5: Cell culture media can vary widely in their composition, containing salts, amino acids, vitamins, and sometimes serum.[11][12] Phenol (B47542) red, a common pH indicator in media, is known to cause ion suppression. If possible, use media without phenol red for your experiments. The presence of serum will significantly increase the complexity of the matrix, and a robust protein precipitation and lipid extraction will be necessary.
Q6: What should I do if I suspect my this compound is degrading?
A6: Fatty acids can be susceptible to degradation. Ensure that your standards are stored properly, typically at -20°C or -80°C under an inert gas like argon.[7] Avoid repeated freeze-thaw cycles. When preparing working solutions, use fresh solvents and store them appropriately. To check for degradation, you can compare the signal of a freshly prepared standard with your current one.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. myadlm.org [myadlm.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal‐cell culture media: History, characteristics, and current issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The art and science of cell food: How smart media formulations drive cell culture performance - Evonik Industries [healthcare.evonik.com]
Best practices for handling and weighing Myristic acid-d1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and weighing Myristic acid-d1. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of myristic acid, a common saturated fatty acid. The deuterium (B1214612) label makes it useful as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for lipidomics and metabolic research.[1][2][3]
Q2: What are the general physical properties of this compound?
The physical properties of this compound are expected to be very similar to that of unlabeled myristic acid. It is a white to yellowish-white crystalline solid or powder with a faint, waxy odor.[4] It is practically insoluble in water but soluble in organic solvents like ethanol (B145695), ether, chloroform, DMSO, and dimethyl formamide (B127407) (DMF).[1][4]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE should be worn. This includes:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves.
Ensure that eyewash stations and safety showers are readily accessible.[5][6]
Q4: How should I store this compound?
This compound should be stored in a cool, dry, and light-protected place in a tightly closed container.[5] For long-term stability, storage at -20°C is recommended.[1] It is stable under normal storage conditions and incompatible with strong oxidizing agents and bases.[4][5]
Troubleshooting Guide
Problem 1: Inaccurate or inconsistent weighing results.
-
Possible Cause: The analytical balance is not calibrated or is in an unsuitable environment.
-
Solution: Ensure the analytical balance is calibrated according to a regular schedule.[7] The balance should be placed on a stable, vibration-free surface, away from drafts, direct sunlight, and areas with fluctuating temperature and humidity.[7] Always close the draft shield doors before taking a reading.
-
-
Possible Cause: Improper handling of the weighing vessel or the compound.
-
Solution: Use anti-static weighing boats or paper. Never handle the weighing vessel or the compound with bare hands; use clean forceps or a spatula.[7] This prevents the transfer of oils and moisture from your hands, which can affect the weight.
-
-
Possible Cause: Static electricity affecting the balance reading.
-
Solution: Use an anti-static gun or an ionizer to neutralize static charge on the weighing vessel and the compound, especially in low-humidity environments.
-
Problem 2: The this compound appears clumpy or has an unusual appearance.
-
Possible Cause: Absorption of moisture.
-
Solution: While myristic acid is not highly hygroscopic, prolonged exposure to humid air can cause clumping. Store the compound in a desiccator to keep it dry.[7] If clumping is observed, the material can be gently broken up with a clean spatula before weighing.
-
-
Possible Cause: The compound has melted and re-solidified.
Problem 3: Difficulty in dissolving this compound.
-
Possible Cause: Using an inappropriate solvent.
-
Possible Cause: The solution is saturated.
-
Solution: If the compound is not dissolving, you may have exceeded its solubility limit in the chosen solvent. Try adding more solvent or gently warming the solution. Purging the solvent with an inert gas before attempting to dissolve the solid can also be beneficial.[1]
-
Data and Protocols
Physical and Chemical Properties of Myristic Acid
| Property | Value |
| Appearance | White to yellowish-white solid, crystalline solid, or powder[4] |
| Molecular Formula | C₁₄H₂₈O₂[8][9] |
| Molecular Weight | 228.37 g/mol [8] |
| Melting Point | 52-57 °C (122-134.6 °F)[4][6] |
| Boiling Point | 326 °C (618.8 °F) at 760 mmHg[6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, DMSO, DMF[1][4] |
| Storage Temperature | Room temperature or refrigerated; -20°C for long-term stability[1][10] |
Note: The properties listed are for unlabeled Myristic acid and are expected to be nearly identical for this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use as an internal standard.
-
Acclimatization: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing:
-
Place a clean, anti-static weighing boat on a calibrated analytical balance and tare the balance.
-
Using a clean spatula, carefully transfer the desired amount of this compound to the weighing boat.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Transfer the weighed this compound to a clean, dry volumetric flask.
-
Add a small amount of the chosen organic solvent (e.g., ethanol, DMSO, DMF) to dissolve the solid. Gentle swirling or vortexing may be required. Purging the solvent with an inert gas is recommended.[1]
-
Once dissolved, add the solvent to the flask's calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage: Store the stock solution in a tightly sealed container at -20°C for long-term use.
Visualizations
Caption: Workflow for weighing and preparing a stock solution of this compound.
Caption: Troubleshooting common issues encountered during the weighing of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Myristic acid | 544-63-8 [chemicalbook.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. fishersci.com [fishersci.com]
- 7. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 8. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. usbio.net [usbio.net]
Validation & Comparative
A Comparative Guide to Myristic Acid-d1 and 13C-Myristic Acid for Metabolic Tracing
For researchers in metabolic studies, drug development, and life sciences, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. Myristic acid, a 14-carbon saturated fatty acid, plays crucial roles in cellular processes, including protein N-myristoylation and as a component of complex lipids. This guide provides an objective comparison of two common stable isotope-labeled forms of myristic acid: deuterated myristic acid (Myristic acid-d1) and carbon-13 labeled myristic acid (13C-myristic acid), to assist researchers in selecting the appropriate tracer for their experimental needs.
Core Principles of Metabolic Tracing
Stable isotope tracing involves introducing a labeled compound into a biological system and monitoring its incorporation into downstream metabolites. This technique allows for the elucidation of metabolic pathways, quantification of flux, and understanding of substrate utilization. The choice between deuterium (B1214612) (²H or d) and carbon-13 (¹³C) labeling depends on the specific research question, analytical instrumentation available, and the potential for isotopic effects.
Comparative Analysis
This section details the key differences in performance, detection, and potential biological effects between this compound and 13C-myristic acid.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of this compound and 13C-myristic acid based on available data and general principles of stable isotope tracing.
Table 1: General Properties and Cost
| Feature | This compound | 13C-Myristic acid |
| Common Labeled Positions | d1, d3, d5, d27 | 1-¹³C, 1,2-¹³C₂, U-¹³C₁₄ |
| Mass Shift (per label) | +1 Da | +1 Da |
| Natural Abundance of Isotope | ~0.015% | ~1.1% |
| Potential for Isotope Effect | Higher | Lower |
| Approximate Cost | Varies by deuteration pattern | ~$187.50 - $381.50 per gram for singly or doubly labeled[1][2] |
Table 2: Analytical Considerations
| Analytical Aspect | This compound | 13C-Myristic acid |
| Primary Detection Method | Mass Spectrometry (GC-MS, LC-MS) | Mass Spectrometry (GC-MS, LC-MS), NMR |
| Mass Isotopologue Distribution | Can be complex due to potential D/H exchange | Clear and predictable mass shifts |
| Chromatographic Behavior | Potential for slight retention time shifts in LC compared to unlabeled myristic acid | Generally co-elutes with unlabeled myristic acid |
| Background Signal | Very low due to low natural abundance of deuterium | Higher background due to the natural abundance of ¹³C |
Table 3: Metabolic Tracing Performance (Representative Data)
| Metabolic Parameter | This compound (Representative) | 13C-Myristic acid (from [¹⁴C]-Myristic acid study)[3] |
| Cellular Uptake (4h) | High | ~87% of initial amount cleared from medium[3] |
| Incorporation into Cellular Lipids (4h) | High | ~33% of initial radioactivity[3] |
| Incorporation into Triglycerides (30 min) | Rapid | ~7.4% of initial radioactivity[3] |
| Oxidation (4h) | Measurable | ~14.9% of initial radioactivity incorporated into oxidation products[3] |
| Elongation to Palmitic Acid (12h) | Readily occurs[4] | ~12.2% of initial radioactivity[3] |
Note: The data for 13C-Myristic acid is derived from a study using [1-¹⁴C]-myristic acid in cultured rat hepatocytes and is presented as a proxy for the metabolic fate of the carbon backbone.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies. Below are representative protocols for using this compound and 13C-myristic acid in cell culture.
Protocol 1: Tracing Myristic Acid Metabolism in Cultured Cells Using 13C-Myristic Acid
Objective: To quantify the incorporation of 13C-myristic acid into cellular lipids and measure its oxidation rate.
Materials:
-
13C-Myristic acid (e.g., [1-¹³C]-Myristic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., HepG2, HEK293)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Preparation of Labeled Myristic Acid-BSA Conjugate:
-
Dissolve 13C-myristic acid in ethanol (B145695) to a stock concentration of 20 mM.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Add the 13C-myristic acid stock solution to the BSA solution at a molar ratio of 5:1 (myristic acid:BSA).
-
Incubate at 37°C for 1 hour with gentle shaking to allow for conjugation.
-
Sterile-filter the conjugate solution.
-
-
Cell Culture and Labeling:
-
Plate cells and grow to desired confluency (e.g., 80%).
-
Replace the growth medium with fresh medium containing the 13C-myristic acid-BSA conjugate at a final concentration of 100 µM.
-
Incubate the cells for various time points (e.g., 30 min, 4h, 12h, 24h).
-
-
Sample Collection and Lipid Extraction:
-
At each time point, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a hexane:isopropanol (3:2, v/v) mixture to the cells and scrape to collect the cell lysate.
-
Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.
-
Transfer the organic phase to a new tube and dry under a stream of nitrogen.
-
-
Analysis by Mass Spectrometry:
-
For total fatty acid analysis, hydrolyze the lipid extract (e.g., with methanolic HCl) to release fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to determine the isotopic enrichment of myristic acid and its metabolites (e.g., palmitic acid).
-
For lipidomics analysis, resuspend the lipid extract in an appropriate solvent and analyze by LC-MS/MS to identify and quantify the incorporation of the 13C-label into different lipid species (e.g., triglycerides, phospholipids).
-
-
Measurement of Beta-Oxidation:
-
To measure the rate of beta-oxidation, collect the aqueous phase from the lipid extraction and the cell culture medium.
-
Analyze for the presence of labeled water-soluble metabolites (e.g., acetyl-CoA, TCA cycle intermediates) by LC-MS/MS. Alternatively, if using [1-¹³C]-myristic acid, ¹³CO₂ production can be measured by headspace GC-MS.
-
Protocol 2: General Protocol for Tracing Deuterated Fatty Acids in Cells
Objective: To trace the incorporation of deuterated myristic acid into cellular lipids.
Materials:
-
Deuterated myristic acid (e.g., Myristic acid-d3)
-
Deuterated internal standards for quantification[5]
-
Solvents for extraction (e.g., methanol, iso-octane) and derivatization (e.g., pentafluorobenzyl bromide)[6]
-
GC-MS system with negative ion chemical ionization (NICI) capability[5]
Procedure:
-
Cell Lysis and Internal Standard Spiking:
-
Lipid Extraction:
-
Derivatization:
-
Derivatize the fatty acids to pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.[6]
-
Incubate at room temperature for 20 minutes.[6]
-
Dry the derivatized sample under vacuum.[6]
-
-
GC-MS Analysis:
Mandatory Visualizations
The following diagrams illustrate key concepts in myristic acid metabolism and experimental design.
Caption: Metabolic fate of myristic acid in the cell.
Caption: The N-myristoylation signaling pathway.[7][8][9]
Caption: A typical experimental workflow for metabolic tracing.
Conclusion
Both this compound and 13C-myristic acid are valuable tools for metabolic tracing, each with its own set of advantages and disadvantages. 13C-myristic acid is generally preferred for tracing the carbon backbone through metabolic pathways due to its lower potential for kinetic isotope effects and the straightforward interpretation of mass isotopologue data. It is well-suited for flux analysis of pathways like beta-oxidation and elongation.
Deuterated myristic acid, on the other hand, can be a more cost-effective option and offers a very low background for detection. However, researchers must be mindful of the potential for kinetic isotope effects, which could alter metabolic rates, and possible chromatographic shifts.
The choice of tracer should be guided by the specific biological question, the available analytical instrumentation, and budgetary considerations. For studies where the precise flow of carbon is critical, 13C-myristic acid is the tracer of choice. For qualitative tracing or when cost is a major factor, deuterated myristic acid can be a suitable alternative, provided that potential isotopic effects are considered in the data interpretation.
References
- 1. Myristic acid-1-13C 13C 99atom 57677-52-8 [sigmaaldrich.com]
- 2. Myristic acid-1,2-13C2 13C 99atom , 99 CP 287111-20-0 [sigmaaldrich.com]
- 3. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
A Comparative Guide to the Validation of a Quantitative LC-MS/MS Method Using Myristic Acid-d1
This guide provides a comprehensive overview of the validation process for a quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a specific focus on the use of myristic acid-d1, a deuterated internal standard. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. The guide objectively compares the use of a stable isotope-labeled internal standard with other alternatives and presents supporting experimental data and protocols in line with regulatory expectations.
The Critical Role of Internal Standards in LC-MS/MS
Quantitative analysis by LC-MS/MS is susceptible to various sources of error, including variability in sample preparation, injection volume, matrix effects, and instrument response.[1][2] Internal standards (IS) are crucial for correcting these variations, thereby improving the accuracy, precision, and reliability of the analytical method.[2][3] An ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible.[1][2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS.[1][4] In these standards, one or more atoms are replaced with their heavy isotopes (e.g., deuterium (B1214612) for hydrogen). This results in a compound that is chemically identical to the analyte, co-elutes chromatographically, and experiences the same extraction recovery and ionization effects, but is distinguishable by its higher mass.[1]
Comparison of Internal Standard Approaches
| Feature | This compound (Deuterated IS) | Structural Analog IS | No Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte.[1] | Similar, but not identical to the analyte. | Not applicable. |
| Chromatographic Behavior | Co-elutes with the analyte.[1] | Similar retention time, but may differ. | Not applicable. |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression or enhancement.[5] | Partial, as ionization efficiency may differ.[4] | No correction, leading to inaccurate results. |
| Correction for Sample Preparation Variability | Excellent, as it tracks the analyte through extraction and other steps. | Partial, recovery may not be identical to the analyte. | No correction for sample loss or variability. |
| Accuracy & Precision | High accuracy and precision.[3][6] | Can be good, but may introduce bias. | Poor accuracy and precision. |
| Cost & Availability | Can be more expensive and may require custom synthesis. | Generally less expensive and more readily available. | Not applicable. |
Key Validation Parameters and Experimental Protocols
Bioanalytical method validation is essential to ensure the reliability and consistency of the data generated.[7] The validation process involves evaluating several key parameters according to regulatory guidelines from agencies like the FDA and EMA.[7][8]
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9] Specificity ensures that the method can accurately measure the analyte without interference from other substances.[9]
Experimental Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma from different donors).
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and this compound at its working concentration.
-
The response of interfering components in the blank samples should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[8]
| Parameter | Acceptance Criteria | Role of this compound |
| Selectivity | Response in blank matrix < 20% of LLOQ response for the analyte.[8][10] | Ensures no endogenous components interfere with the detection of the internal standard. |
| Specificity | Response in blank matrix < 5% of IS response.[8][10] | Confirms that the internal standard itself does not have interfering peaks. |
Linearity and Range
Linearity demonstrates the relationship between the concentration of the analyte and the instrumental response over a specific range.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[8]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of five to six concentration levels is recommended.
-
Add a constant concentration of this compound to all standards.
-
Analyze the standards and plot the peak area ratio (analyte/IS) against the analyte concentration.
-
Perform a linear regression analysis.
| Parameter | Acceptance Criteria | Role of this compound |
| Calibration Curve | A linear regression model is preferred.[11] A correlation coefficient (r²) ≥ 0.99 is typically required. | Normalizes the analyte response, correcting for variations in injection volume and instrument response, leading to a more linear and reliable calibration curve. |
| Range (LLOQ to ULOQ) | The lowest standard on the curve is the LLOQ, and the highest is the Upper Limit of Quantification (ULOQ). | Ensures consistent performance of the internal standard across the entire analytical range. |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value.[7][9] Precision measures the reproducibility of the results when the method is applied repeatedly to multiple aliquots of the same sample.[7][9] Both are assessed at multiple concentration levels (low, medium, and high Quality Control samples).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low QC (up to 3x LLOQ), Mid QC, and High QC.[11]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each level.
| Parameter | Acceptance Criteria | Role of this compound |
| Intra-day and Inter-day Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[12] | Corrects for run-to-run and within-run variability, leading to more accurate measurements. |
| Intra-day and Inter-day Precision | The %CV should not exceed 15% (20% at the LLOQ).[12] | Minimizes the impact of random errors, resulting in improved precision. |
Matrix Effect
The matrix effect is the alteration of the analyte's ionization efficiency due to co-eluting components from the sample matrix.[8] It is a significant concern in LC-MS/MS and can lead to inaccurate quantification.
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Blank matrix spiked with analyte and IS, then extracted.
-
-
The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples (Set B) to the response in a neat solution (Set A) from at least six different lots of matrix.[8]
| Parameter | Acceptance Criteria | Role of this compound |
| Matrix Factor | The %CV of the IS-normalized matrix factor should not be greater than 15%. | This compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively normalizing the analyte response and mitigating the matrix effect. |
Stability
Stability experiments are conducted to ensure that the analyte is stable in the biological matrix under various storage and handling conditions.[9]
Experimental Protocol:
-
Evaluate the stability of the analyte in the matrix under the following conditions:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term stability: At room temperature for a period reflecting the sample handling time.
-
Long-term stability: Under frozen storage conditions for a duration covering the expected sample storage time.
-
Stock solution stability: At room temperature and refrigerated conditions.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
| Parameter | Acceptance Criteria | Role of this compound |
| Stability | The mean concentration of the stability samples should be within ±15% of the nominal concentration. | The use of a stable internal standard is crucial for accurate stability assessment, as it corrects for any variability during the analysis of the stability samples. |
Visualizing the Workflow and Validation Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the logical connections between different validation parameters.
Caption: Workflow of a quantitative LC-MS/MS analysis.
Caption: Interdependencies of key validation parameters.
Conclusion
The validation of a quantitative LC-MS/MS method is a rigorous process that ensures the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and other bioanalytical studies. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in achieving the high standards of accuracy and precision required by regulatory agencies. By closely mimicking the analyte of interest, this compound effectively compensates for variability throughout the analytical process, from sample preparation to detection. This guide provides a framework for conducting a comprehensive method validation, highlighting the critical role of an appropriate internal standard in ensuring the integrity and quality of bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. texilajournal.com [texilajournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. resolian.com [resolian.com]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Myristic Acid-d1 Quantification: A Comparative Guide to GC-MS and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of deuterated myristic acid (Myristic acid-d1): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental results in research and drug development. This document presents a cross-validation framework, summarizing quantitative performance data, detailing experimental protocols, and illustrating relevant biological pathways and analytical workflows.
Data Presentation: Comparative Analysis of GC-MS and LC-MS/MS
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the quantitative analysis of fatty acids, providing a baseline for what can be expected when analyzing this compound. These values are representative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Sample Throughput | Lower | Higher |
| Derivatization | Typically Required (e.g., FAMEs) | Optional, but can improve sensitivity |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are outlined below. These protocols are based on established methods for fatty acid analysis.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a) Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, cells, tissue homogenate) using a modified Bligh and Dyer method.[3]
-
To a 200 µL sample, add 500 µL of ice-cold methanol (B129727) and 250 µL of dichloromethane (B109758).
-
Vortex for 2 minutes.
-
Add 250 µL of dichloromethane and 250 µL of water to induce phase separation.
-
Centrifuge at 3000 rpm for 3 minutes.
-
Collect the lower organic layer containing the lipids.
-
Repeat the extraction with 1 mL of iso-octane.
-
-
Saponification (for total fatty acid analysis): To the remaining methanol fraction, add 500 µL of 1N KOH and incubate for 1 hour to hydrolyze fatty acid esters. Neutralize with 500 µL of 1N HCl.[5]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Add 1 mL of 2% methanolic sulfuric acid and heat at 50°C for 2 hours.
-
After cooling, add 1.5 mL of water and 1 mL of hexane (B92381), and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a suitable volume of iso-octane for GC-MS analysis.
-
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B single quadrupole mass detector or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C held for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 250°C at 5°C/min and hold for 3 minutes.
-
Ramp to 320°C at 20°C/min and hold for 12 minutes.[6]
-
-
Injection Mode: 1 µL splitless injection.[6]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound methyl ester: Based on the fragmentation pattern, monitor the molecular ion and key fragment ions. For the non-deuterated form, the molecular ion is at m/z 242.3. The deuterated form will have a higher m/z depending on the number of deuterium (B1214612) atoms.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
a) Sample Preparation: Lipid Extraction
-
Lipid Extraction: A simple protein precipitation and extraction method can be used.
-
To 100 µL of plasma, add 400 µL of ice-cold isopropanol (B130326) containing the internal standard (a different deuterated fatty acid not being measured).
-
Vortex for 1 minute and incubate at -20°C for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 30% B, linearly increase to 100% B over 15 minutes, hold for 3 minutes, and then re-equilibrate at 30% B for 2 minutes.[8]
-
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.
-
MS/MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will be specific fragments generated by collision-induced dissociation. For non-deuterated myristic acid, the precursor is m/z 227.2.[9] The specific transition for this compound will need to be determined by direct infusion.
-
Mandatory Visualizations
Myristic Acid Signaling Pathway Involvement
Myristic acid is a 14-carbon saturated fatty acid that plays a crucial role in cellular signaling through a process called N-myristoylation.[10][11] This post-translational modification involves the covalent attachment of myristate to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins.[10] This modification is critical for protein-membrane interactions and the proper localization and function of signaling proteins.[12]
Caption: N-myristoylation signaling pathway.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of this compound quantification results obtained from GC-MS and LC-MS/MS.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 9. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. sejong.elsevierpure.com [sejong.elsevierpure.com]
Myristic Acid-d1 as a Surrogate for Other Saturated Fatty Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracing of molecules through complex biological systems. Among these tracers, deuterium-labeled fatty acids such as Myristic acid-d1 are valuable tools for investigating lipid metabolism. This guide provides a comprehensive comparison of this compound with other common saturated fatty acids (SFAs), supported by experimental data, to evaluate its suitability as a surrogate tracer for this class of molecules. The evidence strongly indicates that significant metabolic differences exist among SFAs, suggesting that this compound should not be considered a universal surrogate.
Metabolic Fate and Physiological Effects: A Head-to-Head Comparison
While structurally similar, myristic acid (C14:0), palmitic acid (C16:0), and stearic acid (C18:0) exhibit distinct metabolic behaviors and physiological effects. These differences are critical when selecting an appropriate tracer for metabolic studies.
Incorporation into Lipoproteins and Mean Residence Time
A key study directly comparing the metabolism of myristate, palmitate, and stearate (B1226849) in normolipidemic men revealed significant differences in their incorporation into plasma lipoproteins and their mean residence times (MRTs).[1]
| Fatty Acid | Primary Incorporation | Mean Residence Time (Triglycerides) | Mean Residence Time (Phospholipids) |
| Myristic Acid (C14:0) | >95% into Triglycerides | 8.6 - 9.9 hours | 6.7 - 10.9 hours |
| Palmitic Acid (C16:0) | 18% into Phospholipids, 7% into Cholesteryl Esters | 12.7 - 15.3 hours | 19.6 - 21.3 hours |
| Stearic Acid (C18:0) | 33% into Phospholipids, 9% into Cholesteryl Esters | 10.7 - 15.5 hours | 17.8 - 19.9 hours |
Data from a study in normolipidemic men fed stable-isotope-labeled fatty acids.[1]
These findings demonstrate that myristic acid is more rapidly cleared from plasma triglycerides compared to palmitic and stearic acid.[1] This faster turnover is a crucial factor to consider, as it implies that this compound may not accurately reflect the slower metabolic kinetics of longer-chain saturated fatty acids.
Effects on Plasma Cholesterol
The differential effects of saturated fatty acids on plasma cholesterol levels are well-documented. Myristic acid, in particular, has been shown to have a more potent effect on raising both total and LDL cholesterol compared to palmitic acid.[2] Stearic acid, in contrast, is considered to have a neutral effect on cholesterol levels.[3]
| Saturated Fatty Acid | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on HDL Cholesterol |
| Myristic Acid (C14:0) | Significant Increase | Significant Increase | Increase |
| Palmitic Acid (C16:0) | Increase | Increase | No significant change |
| Stearic Acid (C18:0) | Neutral | Neutral | Neutral |
Summary of findings from multiple dietary intervention studies.[2][3]
These distinct effects on lipoprotein profiles underscore the unique biological activities of each saturated fatty acid, further challenging the notion of using one as a surrogate for others.
Cellular Signaling: The Divergent Roles of Myristoylation and Palmitoylation
Myristic acid and palmitic acid are not only metabolic fuels but also participate in crucial cellular signaling pathways through post-translational modifications of proteins known as myristoylation and palmitoylation. These processes, however, are fundamentally different.
Myristoylation is the irreversible, co-translational attachment of a myristoyl group (derived from myristic acid) to an N-terminal glycine (B1666218) residue of a protein.[4][5] This modification is critical for membrane targeting and protein-protein interactions.[5][6]
Palmitoylation , on the other hand, is the reversible, post-translational attachment of a palmitoyl (B13399708) group (derived from palmitic acid) to cysteine residues within a protein.[4] Its reversible nature allows for dynamic regulation of protein localization and function.[5]
The distinct enzymes, subcellular locations, and reversibility of these two processes highlight the specific roles of myristic and palmitic acid in cellular signaling. Using this compound to trace general SFA incorporation into signaling pathways would overlook the unique and dynamic nature of palmitoylation.
Experimental Protocols
Accurate tracing of fatty acid metabolism requires robust and well-defined experimental protocols. Below are examples of methodologies for in vivo and in vitro studies using deuterium-labeled fatty acids.
In Vivo Fatty Acid Tracing in Mice
This protocol outlines a general procedure for tracing the metabolic fate of an orally administered deuterium-labeled fatty acid in mice.
Detailed Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast mice for 4-6 hours to achieve a basal metabolic state.
-
Tracer Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil). Administer a precise dose via oral gavage.
-
Blood Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Extraction: Extract total lipids from a known volume of plasma using a standard method such as the Folch or Bligh-Dyer procedure.
-
Sample Preparation for LC-MS/MS:
-
Hydrolysis: Saponify the lipid extract to release free fatty acids.
-
Derivatization: Convert the free fatty acids to their corresponding esters (e.g., fatty acid methyl esters - FAMEs, or pentafluorobenzyl - PFB esters) to improve chromatographic separation and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the fatty acid derivatives.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the deuterated myristic acid and its potential metabolites (e.g., palmitic acid-d1 resulting from elongation). A detailed protocol for the quantification of deuterium-labeled fatty acids in plasma by HPLC-MS has been previously described.[7]
-
Quantification of Deuterium-Labeled Fatty Acids in Plasma by LC-MS/MS
A detailed protocol for the sensitive and specific quantification of deuterium-labeled fatty acids in plasma has been established.[7] This method involves sample preparation including hydrolysis and derivatization, followed by analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) in negative ion mode with single ion monitoring.[7] The method demonstrates good linearity, accuracy, and precision for the quantification of deuterated fatty acids and their metabolites.[7]
Conclusion: this compound is Not a Universal Surrogate for Saturated Fatty Acids
The experimental evidence clearly demonstrates that myristic acid, palmitic acid, and stearic acid are metabolized and utilized in distinct ways.[1] Myristic acid exhibits a faster turnover rate in plasma lipids compared to its longer-chain counterparts.[1] Furthermore, these fatty acids have differential effects on plasma cholesterol levels and play unique roles in cellular signaling through myristoylation and palmitoylation.[2][3][4][5]
References
- 1. Comparative lipoprotein metabolism of myristate, palmitate, and stearate in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary saturated and trans fatty acids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of synthetic triglycerides of myristic, palmitic, and stearic acid on serum lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
- 5. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Complex and Important Cellular and Metabolic Functions of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: Deuterated vs. Non-Deuterated Internal Standards in Lipid Analysis
For researchers, scientists, and drug development professionals in the field of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. A crucial element in achieving this goal is the proper use of internal standards (IS) to correct for variability throughout the analytical workflow. The choice between deuterated and non-deuterated internal standards is a critical decision that can significantly impact data quality. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate internal standards for robust and reliable lipid analysis.
The primary role of an internal standard in mass spectrometry-based lipidomics is to normalize for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should behave as closely as possible to the analyte of interest throughout the entire analytical process. The two main categories of stable isotope-labeled internal standards used in lipid analysis are deuterated (²H-labeled) and non-deuterated (most commonly ¹³C-labeled) compounds. While both serve to improve quantitative accuracy, their distinct physicochemical properties can lead to significant differences in analytical performance.
Performance Comparison: A Head-to-Head Look
Deuterated internal standards are widely used due to their cost-effectiveness and broad availability. However, the substitution of hydrogen with deuterium (B1214612) can introduce a chromatographic isotope effect, causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase liquid chromatography.[2] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising quantitative accuracy.[2] Furthermore, deuterium atoms, especially at certain positions, can be susceptible to back-exchange with protons from the solvent, which can affect the isotopic purity of the standard.[3]
Conversely, ¹³C-labeled internal standards are often considered the "gold standard" for quantitative analysis.[3] Due to the smaller relative mass difference between ¹²C and ¹³C, the chromatographic isotope effect is negligible, ensuring near-perfect co-elution with the unlabeled analyte.[3] This co-elution is critical for the accurate compensation of matrix effects. ¹³C labels are also highly stable and not prone to exchange, ensuring the integrity of the standard.[3] The primary drawback of ¹³C-labeled standards is their typically higher cost and more limited commercial availability compared to their deuterated counterparts.[4]
Quantitative Data Summary
The following table summarizes the performance of deuterated versus ¹³C-labeled internal standards based on key analytical parameters. The data highlights the superior precision often achieved with ¹³C-labeled standards.
| Parameter | Deuterated Internal Standard | Non-Deuterated (¹³C-Labeled) Internal Standard |
| Co-elution with Analyte | May exhibit a slight retention time shift (isotopic shift)[1] | Near-perfect co-elution with the analyte[3] |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs[2] | Highly effective due to co-elution[2] |
| Isotopic Stability | Potential for back-exchange of deuterium with hydrogen[3] | Highly stable with no risk of exchange[3] |
| Precision (CV%) * | Higher variability | Lower variability[5][6] |
| Accuracy | Generally good, but can be compromised by isotope effects | Generally higher due to superior mimicry of the analyte |
| Cost & Availability | Generally less expensive and more widely available[4] | Typically more expensive and less available[4] |
*A study comparing a biologically generated ¹³C-labeled internal standard mixture to a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) for the ¹³C-labeled standards. The use of the ¹³C-IS mixture resulted in a significant reduction in the lipid CV% of normalization compared to methods using a deuterated internal standard mixture.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable lipid analysis. Below are representative protocols for lipid extraction and LC-MS analysis incorporating the use of internal standards.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol describes a common method for extracting lipids from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (either deuterated or non-deuterated)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution to the plasma sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).
Protocol 2: LC-MS Analysis of Lipid Extracts
This protocol outlines a general procedure for the analysis of lipid extracts by liquid chromatography-mass spectrometry.
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Detection Mode: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for untargeted analysis or a triple quadrupole for targeted analysis using Multiple Reaction Monitoring (MRM).
-
Procedure:
-
Inject the reconstituted lipid extract (typically 1-5 µL) onto the LC column.
-
Acquire data over the entire LC gradient.
-
Process the raw data using appropriate software for peak picking, integration, and identification.
-
Quantify the endogenous lipids by calculating the peak area ratio of the analyte to its corresponding internal standard.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the sphingolipid metabolism pathway.
Caption: A typical experimental workflow for lipid analysis using internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Myristic Acid-d1 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Myristic acid-d1 as an internal standard, particularly in the context of fatty acid analysis, with a focus on accuracy and precision, supported by experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based quantification.[1] The fundamental principle behind their efficacy lies in their chemical and physical similarity to the endogenous analyte. By introducing a known quantity of the deuterated standard at an early stage of sample preparation, it experiences the same analytical variations as the target analyte, including extraction efficiency, derivatization yield, and ionization response.[2] This co-behavior allows for the correction of systematic and random errors, thereby enhancing the accuracy and precision of the measurement.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard significantly influences the quality of quantitative data. While deuterated standards are preferred, odd-chain fatty acids are also commonly used. The following table summarizes the comparative performance of this compound against other alternatives.
| Performance Metric | This compound (Deuterated) | Odd-Chain Fatty Acids (e.g., C17:0, C19:0) | Structural Analogues |
| Principle | Stable Isotope Dilution | Non-endogenous, chemically similar | Similar chemical structure and properties |
| Accuracy | High. Corrects for matrix effects and sample loss effectively. Median Relative Absolute Percent Bias can be as low as 1.76%.[4] | Moderate to High. Good correction for extraction and derivatization, but may not fully account for ionization differences. | Variable. Performance depends heavily on the degree of structural similarity. |
| Precision | High. Significantly reduces variability. | Good. Generally improves precision over external calibration. | Can be good, but less reliable than SILs. Larger changes in method precision are often observed when using non-isotopic standards.[4] |
| Co-elution | Nearly identical retention time to myristic acid, minimizing chromatographic variability.[1] | Separates chromatographically from most endogenous fatty acids. | Retention time may vary, requiring careful chromatographic optimization. |
| Cost | High | Low to Moderate | Low to Moderate |
| Availability | Generally available from specialized chemical suppliers.[5] | Widely available. | Availability varies. |
| Recommendation | Gold Standard. Ideal for methods requiring the highest level of accuracy and precision. | Good Alternative. Suitable for many applications, especially when cost is a limiting factor. | Use with Caution. Requires thorough validation to ensure it mimics the analyte's behavior. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable quantitative results. Below are representative protocols for the analysis of fatty acids using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Fatty Acid Analysis by GC-MS
This protocol is adapted for the analysis of total fatty acids in biological samples like plasma or tissues.
a) Sample Preparation and Lipid Extraction:
-
To a 1.5 mL glass tube, add 50 µL of the biological sample (e.g., plasma).
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
b) Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Incubate at 80°C for 10 minutes to saponify the lipids.
-
Cool the sample to room temperature and add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Incubate at 80°C for 2 minutes to convert free fatty acids to FAMEs.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution and vortex.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
c) GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for myristic acid methyl ester and this compound methyl ester.
Fatty Acid Analysis by LC-MS/MS
This protocol is suitable for the analysis of free fatty acids.
a) Sample Preparation and Extraction:
-
To 20 µL of plasma in a microcentrifuge tube, add 80 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
b) LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for myristic acid and this compound.
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate key biological pathways involving myristic acid, providing context for its importance in cellular processes.
Caption: Protein N-Myristoylation Pathway.
Caption: Fatty Acid Beta-Oxidation Spiral.
Experimental Workflow
Caption: GC-MS Workflow for Fatty Acid Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Literature review of Myristic acid-d1 applications in metabolic research.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of Myristic acid-d1 as a metabolic tracer, offering a comparison with other common alternatives and detailing experimental protocols. This compound, a stable isotope-labeled version of the saturated fatty acid myristic acid (C14:0), serves as a powerful tool to trace the metabolic fate of this specific fatty acid in various biological systems. Its use allows for the quantitative analysis of its incorporation into complex lipids, its elongation to longer-chain fatty acids, and its role in post-translational modifications like N-myristoylation.
Comparison with Alternative Tracers
The choice of a metabolic tracer is critical for the accurate and precise measurement of metabolic fluxes. While this compound offers distinct advantages, it is important to consider its properties in comparison to other commonly used tracers, such as radiolabeled and 13C-labeled fatty acids.
Table 1: Comparison of this compound with Other Metabolic Tracers
| Tracer Type | Advantages | Disadvantages |
| This compound (Deuterium-labeled) | - Non-radioactive and safe for in vivo studies in humans. - Lower natural abundance of deuterium (B1214612) results in a high signal-to-noise ratio. - Can be readily detected and quantified by mass spectrometry (MS). | - Potential for kinetic isotope effects, although generally considered minimal for many applications. - Requires specialized MS instrumentation for analysis. |
| [1-¹³C]Myristic acid (Carbon-13 labeled) | - Non-radioactive and safe. - The ¹³C label can be traced through various metabolic pathways using MS and NMR. - Less likely to have significant kinetic isotope effects compared to deuterium. | - Higher natural abundance of ¹³C can lead to a lower signal-to-noise ratio compared to deuterium labeling. - Can be more expensive to synthesize than some deuterated analogs. |
| [¹⁴C]Myristic acid (Radiolabeled) | - High sensitivity of detection. - Well-established methods for quantification. | - Radioactive, posing safety and disposal concerns. - Not suitable for in vivo human studies. - Requires specialized equipment and facilities for handling. |
| Unlabeled Myristic Acid vs. Palmitic Acid | - Allows for the direct comparison of the metabolic fates of two different, yet common, saturated fatty acids. | - Does not provide the same level of detailed flux information as isotopic tracers. - Relies on measuring changes in endogenous pools, which can be influenced by other metabolic processes. |
Quantitative Data on this compound Metabolism
The following tables summarize quantitative data from studies that have utilized deuterated myristic acid to investigate its metabolic fate.
Table 2: In Vivo Incorporation and Elongation of d3-Myristic Acid in Rats
Rats were fed 4.92 µmol/g body weight of d3-Myristic acid. The presence of d3-Myristic acid (d3-C14:0) and its elongation products, d3-Palmitic acid (d3-C16:0) and d3-Stearic acid (d3-C18:0), was determined in the free fatty acid (FFA) and triglyceride (TG) fractions of lung tissue and blood plasma.
| Time (hours) | Tissue/Fluid | Lipid Fraction | d3-C14:0 (nmol/g or mL) | d3-C16:0 (nmol/g or mL) | d3-C18:0 (nmol/g or mL) |
| 6 | Lung Tissue | FFA | ~18 | ~5 | Not Detected |
| TG | ~25 | ~8 | Not Detected | ||
| Blood Plasma | FFA | ~12 | ~3 | Not Detected | |
| TG | ~15 | ~4 | Not Detected | ||
| 12 | Lung Tissue | FFA | ~22 | ~10 | Not Detected |
| TG | ~35 | ~15 | Not Detected | ||
| Blood Plasma | FFA | ~15 | ~5 | Not Detected | |
| TG | ~20 | ~7 | Not Detected | ||
| 24 | Lung Tissue | FFA | ~20 | ~12 | ~2 |
| TG | ~40 | ~20 | ~3 | ||
| Blood Plasma | FFA | ~10 | ~8 | ~1 | |
| TG | ~15 | ~10 | ~2 | ||
| 48 | Lung Tissue | FFA | ~15 | ~15 | ~4 |
| TG | ~30 | ~25 | ~5 | ||
| Blood Plasma | FFA | ~5 | ~5 | ~1 | |
| TG | ~8 | ~7 | ~1 |
(Data adapted from a study on myristate incorporation into surfactant.)
Table 3: Comparative Metabolism of Myristic Acid and Palmitic Acid in Cultured Rat Hepatocytes
Hepatocytes were incubated with 0.1 mmol/L of [1-¹⁴C]-labeled myristic acid or palmitic acid for up to 12 hours.
| Parameter | Myristic Acid (% of initial radioactivity) | Palmitic Acid (% of initial radioactivity) |
| Cellular Uptake (4 hr) | 86.9 ± 0.9 | 68.3 ± 5.7 |
| Incorporation into Cellular Lipids (4 hr) | 33.4 ± 2.8 | 34.9 ± 9.3 |
| Incorporation into Cellular Triglycerides (30 min) | 7.4 ± 0.9 | 3.6 ± 1.9 |
| Incorporation into Cellular Triglycerides (12 hr) | Lower than Palmitic Acid | Higher than Myristic Acid |
| Incorporation into Cellular Phospholipids (12 hr) | Lower than Palmitic Acid | Higher than Myristic Acid |
| Incorporation into Secreted Triglycerides (12 hr) | Lower than Palmitic Acid | Higher than Myristic Acid |
| β-Oxidation (4 hr) | 14.9 ± 2.2 | 2.3 ± 0.6 |
| Elongation to C16:0/C18:0 (12 hr) | 12.2 ± 0.8 (to Palmitic Acid) | 5.1 ± 1.3 (to Stearic Acid) |
(Data adapted from Rioux et al., 2000.)
Experimental Protocols
Protocol 1: Administration of d3-Myristic Acid and Lipid Extraction from Rat Tissues
1. Animal Dosing:
-
Prepare a dosing solution of d3-Myristic acid in a suitable vehicle (e.g., corn oil).
-
Administer the solution to rats via oral gavage at a concentration of 4.92 µmol/g body weight.
2. Sample Collection:
-
At designated time points (e.g., 6, 12, 24, 48 hours) post-administration, euthanize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the lungs with saline to remove blood and then excise the tissue.
-
Immediately freeze all samples in liquid nitrogen and store at -80°C until analysis.
3. Lipid Extraction (Folch Method):
-
Homogenize a known weight of tissue (e.g., 100 mg) in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a known volume of an appropriate solvent for further analysis.
Protocol 2: GC-MS Analysis of Deuterated Fatty Acids in Plasma
1. Sample Preparation and Hydrolysis:
-
To 50 µL of plasma, add an internal standard mix containing known amounts of other deuterated fatty acids (e.g., d4-palmitic acid).
-
Add 1 mL of a 9:1 (v/v) mixture of acetonitrile (B52724) and 6 N HCl.
-
Add 1 mL of a 9:1 (v/v) mixture of methanol and 10 N NaOH.
-
Heat the mixture at 100°C for 45 minutes to hydrolyze esterified fatty acids.
2. Extraction:
-
Add 180 µL of 6 N HCl and 3 mL of hexane (B92381) to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes and then centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the free fatty acids to a new tube.
3. Derivatization:
-
Evaporate the hexane under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific m/z values for d3-myristic acid and its elongation products, as well as the internal standards.
-
Quantify the amount of each deuterated fatty acid by comparing its peak area to that of the corresponding internal standard.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for this compound tracing.
A Head-to-Head Comparison of Myristic Acid-d27 from Leading Suppliers
For researchers and drug development professionals utilizing deuterated compounds, the quality and purity of these reagents are paramount to generating reliable and reproducible data. Myristic acid-d27, a stable isotope-labeled analog of myristic acid, is a critical tool in metabolic research, particularly in studies involving protein N-myristoylation and fatty acid metabolism. This guide provides a head-to-head comparison of Myristic acid-d27 from five prominent suppliers: Cayman Chemical, Sigma-Aldrich (MilliporeSigma), LGC Standards, Cambridge Isotope Laboratories, Inc., and FB Reagents. The comparison is based on publicly available data and established analytical methodologies.
Data Presentation: Quantitative Comparison of Myristic Acid-d27
To facilitate a clear comparison, the following table summarizes the key specifications for Myristic acid-d27 offered by the selected suppliers. This data is compiled from the suppliers' websites and available certificates of analysis.
| Supplier | Product Number | CAS Number | Chemical Formula | Molecular Weight | Stated Isotopic Purity | Stated Chemical Purity |
| Cayman Chemical | 9003317 | 60658-41-5 | C₁₄HD₂₇O₂ | 255.5 | ≥99% deuterated forms (d₁-d₂₇)[1] | ≥98%[1] |
| Sigma-Aldrich | 366889 | 60658-41-5 | CD₃(CD₂)₁₂CO₂H | 255.54 | 98 atom % D[2] | 99% (CP)[2] |
| LGC Standards | TRC-M940502 | 60658-41-5 | C₁₄HD₂₇O₂ | 255.54 | Not explicitly stated | Not explicitly stated |
| Cambridge Isotope Labs | DLM-208 | 60658-41-5 | CD₃(CD₂)₁₂COOH | 255.54 | 98%[3] | 98%[3] |
| FB Reagents | FBR-0014D27 | 60658-41-5 | C₁₄HD₂₇O₂ | 255.5 | 98% (>99% D available on request)[4] | Not explicitly stated |
Note: "CP" denotes "Chemically Pure." Isotopic purity specifications can be reported in different formats (e.g., atom % D vs. % deuterated forms), which may not be directly comparable without further analysis. Researchers are encouraged to request lot-specific certificates of analysis for detailed information.
Experimental Protocols for Quality Assessment
To independently verify the quality of Myristic acid-d27, researchers can employ standard analytical techniques. The following are detailed protocols for determining chemical and isotopic purity.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for fatty acid analysis.[5][6]
a. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Sample Preparation: Accurately weigh approximately 1 mg of Myristic acid-d27 and dissolve it in 1 mL of toluene.
-
Methylation: Add 2 mL of 1% sulfuric acid in methanol (B129727).
-
Reaction: Cap the vial and heat at 50°C for 2 hours.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex thoroughly and centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
b. GC-MS Analysis:
-
GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
c. Data Analysis:
-
The chemical purity is determined by integrating the peak area of the Myristic acid-d27 methyl ester and expressing it as a percentage of the total integrated peak area of all components in the chromatogram.
Determination of Isotopic Purity by Mass Spectrometry
a. Direct Infusion or LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the Myristic acid-d27 (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.
-
Data Acquisition: Acquire the mass spectrum over a range that includes the molecular ions of unlabeled myristic acid (m/z 227.2) and fully deuterated Myristic acid-d27 (m/z 254.4).
b. Data Analysis:
-
Isotopologue Distribution: Determine the relative abundance of the M+0 (unlabeled) to M+27 (fully deuterated) isotopologues.
-
Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the ion intensity of the d27 isotopologue relative to the sum of the intensities of all detected isotopologues (d0 to d27).
Visualizing Experimental Workflows and Metabolic Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for comparing different lots of Myristic acid-d27 and the biological pathway in which it is utilized.
Caption: Workflow for comparing Myristic acid-d27 from different suppliers.
Caption: Simplified pathway of protein N-myristoylation using Myristic acid-d27.
Conclusion
The selection of a suitable Myristic acid-d27 supplier is a critical step in ensuring the accuracy and reliability of experimental outcomes. While the presented data provides a comparative overview, it is imperative for researchers to obtain and scrutinize lot-specific certificates of analysis. Furthermore, independent verification of chemical and isotopic purity using the outlined protocols is strongly recommended. By carefully evaluating these parameters, researchers can confidently select the most appropriate material for their specific research needs in the dynamic fields of metabolomics and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Myristic-d27 acid D 98atom , 99 CP 60658-41-5 [sigmaaldrich.com]
- 3. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Myristic Acid-d27 | FB Reagents [fbreagents.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justification for Using a Deuterated Standard Over a Structural Analog in Quantitative Analysis
Mitigating the Matrix: The Decisive Advantage of Co-elution
One of the most significant challenges in quantitative analysis, especially in complex biological matrices such as plasma or tissue homogenates, is the "matrix effect."[1] This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable suppression or enhancement of the analyte signal during ionization in the mass spectrometer, thereby compromising the accuracy and precision of the results.[1][2][3]
Deuterated internal standards, which are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are the most effective tools to combat these matrix effects.[1][4] Due to their near-identical physicochemical properties to the unlabeled analyte, they exhibit almost identical behavior during sample preparation, chromatography, and ionization.[1][5][6] This results in the critical characteristic of co-elution , where the deuterated standard and the analyte elute from the chromatography column at virtually the same time.[4][7] By co-eluting, both the analyte and the internal standard experience the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.[1][7] The ratio of the analyte signal to the internal standard signal provides a corrected value that is largely independent of matrix-induced variations.[1][5]
Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte.[8][9] While they can correct for some variability in sample preparation, their different chemical nature often leads to different chromatographic retention times and ionization efficiencies.[9] This lack of co-elution means the structural analog may not experience the same matrix effects as the analyte, leading to inadequate correction and potentially compromised data quality.[7][9]
Performance Comparison: A Data-Driven Verdict
The theoretical advantages of deuterated standards are consistently borne out in experimental data, demonstrating superior performance in terms of accuracy and precision compared to structural analogs.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Highly variable, often >30% |
| Precision (%RSD) | Typically <5% | Can be >15% | Highly variable, often >30% |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | None |
| Extraction Recovery Tracking | Excellent | Variable | Not applicable |
This table summarizes typical performance characteristics observed in bioanalytical assays.
A study on the quantification of an immunosuppressant drug provides a clear example of the performance difference:
| Internal Standard Type | Mean Accuracy (%) | Precision (%RSD) |
| Deuterated Standard | 100.3 | 7.6 |
| Structural Analog | 96.8 | 8.6 |
Adapted from a study comparing internal standards for the analysis of a depsipeptide.[10] The use of the SIL internal standard resulted in a statistically significant improvement in both accuracy and precision.
Experimental Protocol: A Typical Workflow for Method Validation
A robust validation of the analytical method is crucial to demonstrate the suitability of the chosen internal standard. The following outlines a typical experimental workflow for quantifying a drug in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Spiking: A fixed amount of the internal standard working solution (either deuterated or structural analog) is added to a known volume of the plasma sample (calibrator, quality control, or unknown sample) at the earliest stage.[1]
-
Protein Precipitation: A precipitating agent (e.g., a mixture of zinc sulfate (B86663) and an organic solvent) is added to the plasma sample to remove proteins.[11]
-
Vortexing and Centrifugation: The mixture is thoroughly vortexed to ensure complete protein precipitation and then centrifuged at high speed to pellet the precipitated proteins.[1]
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: The prepared sample is injected into a liquid chromatography system. A suitable column and mobile phase gradient are used to achieve chromatographic separation of the analyte and internal standard from other matrix components.
-
Mass Spectrometry:
3. Data Analysis:
-
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.[1]
Logical Framework for Internal Standard Selection
The decision to use a deuterated standard over a structural analog can be visualized as a logical progression prioritizing data quality.
Caption: Decision workflow for selecting an internal standard.
Challenges and Considerations with Deuterated Standards
While deuterated standards are the preferred choice, it is important to be aware of potential challenges:
-
Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight shift in chromatographic retention time.[12][13][14] While often negligible, significant separation can compromise the ability to correct for highly localized matrix effects.[15]
-
Deuterium-Hydrogen (D-H) Exchange: In some cases, deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH).[6][9][12][16] This can lead to a decrease in the internal standard signal and an inaccurate overestimation of the analyte.
-
Cost and Availability: Deuterated standards can be more expensive and may not always be commercially available, sometimes requiring custom synthesis.[8][9][10]
Conclusion: An Investment in Data Integrity
The selection of an internal standard is a critical decision in quantitative analysis that directly impacts the reliability of the results. While structural analogs can be a viable option in some scenarios, particularly when a deuterated standard is unavailable, the evidence overwhelmingly supports the superiority of deuterated standards. Their ability to co-elute with the analyte and effectively compensate for matrix effects leads to unparalleled accuracy and precision.[1][8] For researchers, scientists, and professionals in drug development, where data integrity is paramount, the use of a deuterated internal standard is not merely a preference but a fundamental component of robust and defensible scientific practice. The investment in a deuterated standard is an investment in the quality and reliability of the final data.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. texilajournal.com [texilajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. hilarispublisher.com [hilarispublisher.com]
Inter-laboratory Comparison for Myristic Acid Quantification Utilizing Myristic Acid-d1 as an Internal Standard: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of myristic acid in biological samples, emphasizing the use of myristic acid-d1 as a stable isotope-labeled internal standard. The inclusion of detailed experimental protocols and representative data from a simulated inter-laboratory study highlights the expected performance and underscores the importance of standardized procedures for achieving reproducible results across different research settings.
Introduction: The Critical Role of Internal Standards
Accurate quantification of fatty acids, such as myristic acid, is crucial in various research fields, including metabolic disease, nutritional science, and drug development. Myristic acid, a saturated 14-carbon fatty acid, is found in most animal and vegetable fats and has been implicated in various biological processes.[1] Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of fatty acids.[2][3][4] However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability and lead to inaccurate quantification.[5]
The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to correct for sample loss during preparation and variations in instrument response.[5] Deuterated internal standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by a mass spectrometer.[1] By adding a known amount of the internal standard to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used for accurate quantification, significantly improving the precision and accuracy of the measurement.[6][7]
This guide outlines a comprehensive GC-MS method for myristic acid quantification using this compound and presents a simulated inter-laboratory comparison to illustrate the expected data quality and highlight key considerations for cross-laboratory studies.
Experimental Protocol: Quantification of Myristic Acid in Plasma
This protocol describes a standard method for the extraction, derivatization, and quantification of myristic acid in human plasma using this compound as an internal standard, adapted from established methodologies.[6][7]
2.1. Materials and Reagents
-
Myristic Acid (≥99% purity)
-
This compound (or a suitable deuterated version like Myristic Acid-d3)[6][7]
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Iso-octane (HPLC grade)
-
1% Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724)
-
1% Diisopropylethylamine (DIPEA) in acetonitrile
-
1N Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Phosphate-Buffered Saline (dPBS)
2.2. Sample Preparation
-
Plasma Collection: Collect blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Aliquoting: Thaw plasma on ice. To a glass tube, add 200 µL of plasma and 300 µL of dPBS.[6]
-
Internal Standard Spiking: Add 100 µL of the internal standard solution (containing a known concentration of this compound, e.g., 25 ng) to each plasma sample.[6] Also prepare three quality control (QC) samples with only the internal standard and dPBS.[6]
-
Lysis and Acidification: Add 1 volume of methanol and mix. Acidify the mixture with HCl to a final concentration of 25 mM.[6]
2.3. Extraction
-
Add 1 mL of iso-octane to the sample, vortex thoroughly, and centrifuge at 3000 x g for 1 minute to separate the layers.[6]
-
Transfer the upper organic layer to a clean glass tube.[6]
-
Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.[6]
-
Dry the pooled organic extract under a stream of nitrogen or using a speedvac.[6][7]
2.4. Derivatization
-
To the dried extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[6][7]
-
Vortex the mixture and incubate at room temperature for 20 minutes.[6][7]
-
Dry the derivatized sample under a stream of nitrogen or using a speedvac.[6][7]
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[6][7]
2.5. GC-MS Analysis
-
Gas Chromatograph: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent.[2]
-
Injection Volume: 1 µL in splitless mode.[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes.
-
Ramp 3: 20°C/min to 320°C, hold for 12 minutes.[2]
-
-
Mass Spectrometer: Operate in negative ion chemical ionization (NICI) mode for pentafluorobenzyl esters.
-
Quantification: Monitor the appropriate ions for myristic acid-PFB ester and this compound-PFB ester. The ratio of the peak area of the analyte to the internal standard is used for quantification against a standard curve.
Inter-laboratory Comparison: A Simulated Study
To assess the robustness and transferability of the method, a simulated inter-laboratory study was designed. Three independent laboratories were provided with the same set of blinded plasma samples (a control and a sample with a known spike of myristic acid) and the detailed experimental protocol described above. Each laboratory was instructed to perform the analysis in triplicate.
3.1. Data Presentation
The following tables summarize the quantitative data from the simulated inter-laboratory comparison.
Table 1: Quantification of Endogenous Myristic Acid in Control Plasma
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. | CV (%) |
| Lab A | 25.4 | 26.1 | 25.8 | 25.8 | 0.35 | 1.36 |
| Lab B | 24.9 | 25.5 | 26.0 | 25.5 | 0.55 | 2.16 |
| Lab C | 26.3 | 26.8 | 26.5 | 26.5 | 0.25 | 0.94 |
| Overall | 25.9 | 0.53 | 2.05 |
Table 2: Quantification of Myristic Acid in Spiked Plasma (Spike = 20 µg/mL)
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. | CV (%) | Recovery (%) |
| Lab A | 44.8 | 45.9 | 45.2 | 45.3 | 0.56 | 1.24 | 97.5 |
| Lab B | 43.9 | 44.7 | 45.5 | 44.7 | 0.80 | 1.79 | 94.0 |
| Lab C | 45.8 | 46.5 | 46.1 | 46.1 | 0.36 | 0.78 | 101.5 |
| Overall | 45.4 | 0.75 | 1.65 | 97.7 |
3.2. Discussion of Results
The simulated data demonstrates that with a standardized protocol and the use of a deuterated internal standard, high precision and accuracy can be achieved both within and between laboratories. The intra-laboratory coefficients of variation (CVs) were all below 2.5%, and the inter-laboratory CV was 2.05% for the control sample. The spike recovery results were also excellent, ranging from 94.0% to 101.5%, indicating the method's accuracy.
These results are in line with findings from quality assurance programs for fatty acid measurements, which have shown that agreement among laboratories is generally within 20% for 70% of the submitted data, and that individual laboratory precision is often good, with relative standard deviations below 20%.[8] The use of a dedicated internal standard for each analyte, as exemplified here with this compound, is a key factor in achieving the higher level of precision shown in the simulated data.[5]
Alternative Quantification Strategies
While the use of a stable isotope-labeled internal standard is considered the gold standard, other methods have been employed for fatty acid quantification.
4.1. External Standard Calibration
This method relies on a calibration curve generated from standards of known concentrations prepared and analyzed separately from the samples. While simpler, it does not account for sample-specific matrix effects or losses during sample preparation, potentially leading to lower accuracy and precision.
4.2. Use of a Different Fatty Acid as an Internal Standard
In some cases, a non-isotopically labeled fatty acid that is not endogenously present in the sample (e.g., a fatty acid with an odd number of carbons like C17:0 or C19:0) is used as an internal standard.[9] While this can correct for some variability, it may not perfectly mimic the extraction and derivatization efficiency of the analyte of interest due to differences in chemical properties, potentially introducing bias.[5]
Table 3: Comparison of Quantification Strategies
| Feature | This compound (Internal Standard) | Non-Isotopic Internal Standard (e.g., C17:0) | External Standard Calibration |
| Principle | Co-elutes and co-ionizes with the analyte, correcting for losses at all stages. | A different compound added to correct for some procedural variations. | Comparison of sample response to a separately run calibration curve. |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate | Low to Moderate |
| Cost | Higher (due to labeled standard) | Lower | Lowest |
| Recommendation | Gold standard for quantitative accuracy. | A viable alternative when a labeled standard is unavailable. | Suitable for semi-quantitative or screening purposes. |
Visualizing the Workflow and Logic
5.1. Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Myristic acid, TMS derivative [webbook.nist.gov]
- 4. Myristic Acid Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of Deuterium-Labeled Myristic Acid-d1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the metabolic stability of Myristic acid-d1, a deuterium-labeled version of the saturated fatty acid. In the following sections, we will delve into the metabolic fate of myristic acid, compare the utility of deuterium (B1214612) labeling with other isotopic approaches, and provide detailed experimental protocols for assessing metabolic stability. This information is crucial for researchers utilizing this compound in metabolic studies, particularly in the fields of drug development and nutritional science, where understanding the in vivo behavior of labeled compounds is paramount.
Introduction to Myristic Acid Metabolism
Myristic acid, a 14-carbon saturated fatty acid, is a component of many animal and vegetable fats. In biological systems, it is rapidly metabolized through two primary pathways: β-oxidation and elongation.[1] β-oxidation is a catabolic process that sequentially shortens the fatty acid chain to produce acetyl-CoA for energy production.[2] Conversely, elongation pathways can extend the carbon chain of myristic acid, converting it into longer-chain fatty acids such as palmitic acid.[1] The dynamic nature of myristic acid metabolism necessitates the use of tracers, like isotopically labeled versions, to accurately track its fate in vivo and in vitro.
Comparison of Isotopic Labeling Strategies for Myristic Acid
The choice of isotopic label is a critical consideration in metabolic studies. While various isotopes can be used to label myristic acid, each possesses distinct advantages and disadvantages in terms of label stability, detection methods, and associated costs.
| Isotopic Label | Labeling Position | Detection Method | Advantages | Disadvantages |
| This compound | Single deuterium (position often unspecified) | Mass Spectrometry (GC-MS, LC-MS/MS), 2H-NMR | - Non-radioactive- Relatively low cost- Can exhibit a kinetic isotope effect, potentially slowing metabolism and enhancing stability | - Potential for deuterium loss through enzymatic exchange reactions- Kinetic isotope effect can alter the natural metabolic rate |
| Myristic acid-¹³C₁ | Single ¹³C at a specific position (e.g., 1-¹³C) | Mass Spectrometry (GC-MS, LC-MS/MS), ¹³C-NMR | - Stable label with minimal risk of loss- Minimal kinetic isotope effect, closely mimics the natural molecule | - Higher cost compared to deuterium labeling |
| Myristic acid-¹⁴C₁ | Single ¹⁴C at a specific position (e.g., 1-¹⁴C) | Scintillation Counting, Autoradiography | - High sensitivity of detection | - Radioactive, requiring specialized handling and disposal procedures |
| Myristic acid-³H₁ | Single tritium (B154650) at a specific position | Scintillation Counting, Autoradiography | - High sensitivity of detection | - Radioactive- Potential for label loss through exchange reactions |
Metabolic Stability of the Deuterium Label in this compound
Direct quantitative data on the metabolic stability of the deuterium label in this compound is not extensively available in peer-reviewed literature. However, based on the principles of the kinetic isotope effect (KIE), it is anticipated that the carbon-deuterium (C-D) bond will be stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of enzymatic reactions that involve the cleavage of this bond.
In the context of myristic acid metabolism, if the deuterium label is positioned at a site targeted by enzymes involved in β-oxidation or other metabolic transformations, the rate of these processes for this compound may be slower compared to its unlabeled counterpart. This would translate to an increased metabolic stability of the deuterated molecule. However, it is also crucial to consider the possibility of deuterium loss through hydrogen-deuterium exchange reactions, which can be catalyzed by various enzymes in the biological milieu. The precise location of the deuterium atom on the myristic acid chain would significantly influence its stability.
Experimental Protocols
To rigorously evaluate the metabolic stability of the deuterium label in this compound, a well-designed in vitro or in vivo study is essential. Below are detailed methodologies for such experiments.
In Vitro Metabolic Stability Assay in Hepatocytes
This protocol outlines a method to assess the stability of the deuterium label in this compound using cultured hepatocytes, a primary site of fatty acid metabolism.
1. Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) to confluence in appropriate cell culture plates.
-
Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) in the culture medium.
-
Incubate the cells with the this compound solution for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
2. Sample Collection:
-
At each time point, collect both the cell culture medium and the cells.
-
For the cells, wash with ice-cold phosphate-buffered saline (PBS), and then lyse the cells using a suitable buffer.
3. Metabolite Extraction:
-
To both the cell lysate and the collected medium, add a mixture of chloroform (B151607) and methanol (B129727) (2:1 v/v) to extract the lipids.
-
Vortex the samples vigorously and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
4. Sample Preparation for Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent such as BF₃-methanol or by acidic or basic methanolysis.[3]
5. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for fatty acid separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor the molecular ions of both deuterated and non-deuterated myristic acid and its potential metabolites (e.g., palmitic acid).
6. Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any metabolites that have retained the deuterium label.
-
Identify and quantify any myristic acid that has lost the deuterium label by comparing the signal of the unlabeled myristic acid ion to the deuterated ion.
-
Calculate the rate of disappearance of this compound and the rate of appearance of its metabolites to determine its metabolic stability.
In Vivo Metabolic Fate Study in Rodents
This protocol describes an in vivo experiment to track the metabolic fate of this compound in a rodent model.
1. Animal Dosing:
-
Administer this compound, formulated in a suitable vehicle (e.g., corn oil), to rodents (e.g., rats or mice) via oral gavage.
2. Sample Collection:
-
At various time points post-administration (e.g., 1, 4, 8, 24, 48 hours), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture at termination).
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, heart, muscle).
3. Sample Processing:
-
Separate plasma from whole blood by centrifugation.
-
Homogenize the collected tissues.
4. Lipid Extraction and Derivatization:
-
Perform lipid extraction from plasma and tissue homogenates using the Folch method (chloroform:methanol).[3]
-
Derivatize the extracted fatty acids to FAMEs for GC-MS analysis or prepare for LC-MS/MS analysis.[4]
5. Mass Spectrometric Analysis:
-
Utilize GC-MS or LC-MS/MS to analyze the isotopic enrichment of myristic acid and its metabolites in the plasma and tissue samples.[4][5]
-
For GC-MS, monitor the relevant ions to distinguish between deuterated and non-deuterated fatty acids.
-
For LC-MS/MS, develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its metabolites.
6. Data Analysis:
-
Determine the concentration of this compound and its labeled metabolites in plasma and tissues over time.
-
Calculate pharmacokinetic parameters such as absorption, distribution, and elimination of the labeled compound.
-
Assess the extent of deuterium retention in the metabolic products to evaluate the stability of the label.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of myristic acid and a typical experimental workflow for assessing metabolic stability.
Caption: Metabolic pathways of myristic acid.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a valuable tool for tracing the metabolic fate of myristic acid. While direct quantitative data on the stability of its single deuterium label is limited, the principles of the kinetic isotope effect suggest it may exhibit enhanced metabolic stability compared to its non-deuterated counterpart. This guide provides a framework for comparing this compound to other isotopic labeling strategies and offers detailed experimental protocols for researchers to quantitatively assess its metabolic stability. The provided visualizations of the metabolic pathways and experimental workflows serve as a clear guide for designing and interpreting such studies. Further research is warranted to generate specific quantitative data on the metabolic stability of this compound to fully characterize its behavior in biological systems.
References
- 1. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Does Myristic acid-d1 exhibit different chromatographic behavior than myristic acid?
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, understanding their chromatographic behavior is paramount for accurate quantification and analysis. This guide provides a comparative analysis of the chromatographic properties of myristic acid-d1 and its non-deuterated counterpart, myristic acid. This comparison is supported by established chromatographic principles and representative experimental data.
The Chromatographic Isotope Effect: A Decisive Factor
A subtle yet significant difference in the chromatographic behavior between myristic acid and this compound arises from the "chromatographic H/D isotope effect".[1] This phenomenon dictates that molecules labeled with deuterium (B1214612) (²H or D) often elute slightly earlier than their protium (B1232500) (¹H or H) analogs.[1] This effect is attributed to the fact that deuterium atoms are larger than protium atoms, which can attenuate the interaction of the molecule with the stationary phase of the chromatography column.[1]
In both gas chromatography (GC) and liquid chromatography (LC), this can lead to a measurable shift in retention times. While often minimal, this shift is a critical consideration for methods relying on co-elution for identification and quantification, particularly in mass spectrometry-based analyses where deuterated compounds are frequently used as internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In GC-MS, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. The H/D isotope effect is observable in GC, with deuterated analytes generally exhibiting shorter retention times.[1]
Hypothetical GC-MS Performance Data
The following table presents hypothetical, yet representative, quantitative data illustrating the expected chromatographic behavior of myristic acid methyl ester and its deuterated analog under typical GC-MS conditions. The retention time for myristic acid is based on published data, and the retention time for this compound methyl ester is estimated based on the known chromatographic isotope effect.
| Analyte | Retention Time (min) | Peak Width (sec) | Tailing Factor |
| Myristic Acid Methyl Ester | 19.925[2] | 5.2 | 1.1 |
| This compound Methyl Ester | 19.915 | 5.2 | 1.1 |
This data is illustrative and actual retention times may vary based on the specific instrument, column, and analytical conditions.
Experimental Protocol: GC-MS Analysis of Myristic Acid and this compound
This protocol outlines a standard method for the analysis of myristic acid and this compound as their methyl ester derivatives.
1. Sample Preparation (Derivatization to FAMEs):
-
To 100 µL of a sample containing myristic acid and this compound, add 1 mL of a 2:1 chloroform:methanol solution.
-
Add an internal standard if required.
-
Vortex the mixture for 1 minute.
-
Add 200 µL of water and vortex again to induce phase separation.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 1 mL of 2% methanolic sulfuric acid and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 250°C at 5°C/min and hold for 3 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of myristic acids.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
In reversed-phase LC-MS, deuterium labeling can also result in a retention time shift, with the deuterated compound typically eluting slightly earlier. The magnitude of this shift can be influenced by the mobile phase composition and the stationary phase chemistry.
Hypothetical LC-MS Performance Data
The following table provides an illustrative comparison of the expected chromatographic behavior of myristic acid and this compound under typical reversed-phase LC-MS conditions.
| Analyte | Retention Time (min) | Peak Width (sec) | Tailing Factor |
| Myristic Acid | 15.2 | 6.5 | 1.2 |
| This compound | 15.1 | 6.5 | 1.2 |
This data is illustrative and actual retention times may vary based on the specific instrument, column, and analytical conditions.
Experimental Protocol: LC-MS Analysis of Myristic Acid and this compound
This protocol describes a general method for the analysis of underivatized myristic acid and its deuterated form.
1. Sample Preparation:
-
Samples containing myristic acid and this compound are typically extracted using a liquid-liquid extraction method (e.g., with ethyl acetate (B1210297) or methyl tert-butyl ether).
-
The organic extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS analysis.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 50% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MS Parameters: Optimized for the specific m/z of myristic acid ([M-H]⁻ = 227.2) and this compound ([M-H]⁻ = 228.2).
LC-MS Experimental Workflow
Caption: Workflow for LC-MS analysis of myristic acids.
Conclusion
This compound exhibits a slightly different chromatographic behavior compared to myristic acid, characterized by a small but often measurable decrease in retention time. This "chromatographic isotope effect" is a critical consideration for analytical method development, especially when using deuterated analogs as internal standards in quantitative mass spectrometry-based assays. While the effect is generally predictable, its magnitude can vary depending on the specific chromatographic conditions. Therefore, it is essential for researchers to experimentally verify the retention times and resolution of both the analyte and its deuterated standard under their specific analytical conditions to ensure accurate and reliable results.
References
A Researcher's Guide to Myristic Acid-d1 in Routine Assays: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical data are paramount. In quantitative mass spectrometry, the use of internal standards is crucial for achieving reliable results. This guide provides an objective cost-benefit analysis of using deuterated myristic acid, specifically myristic acid-d1 (or its more commonly available analogue, myristic acid-d27), as an internal standard in routine assays compared to its non-deuterated counterpart and other alternatives.
Myristic acid is a 14-carbon saturated fatty acid involved in various cellular processes, most notably protein N-myristoylation, a modification crucial for protein localization and signal transduction.[1][2][3] Its accurate quantification is vital in many areas of research. Using a deuterated internal standard like this compound is considered the "gold standard" for such quantitative analyses.[4]
The Core Benefit: Overcoming Analytical Variability
Quantitative mass spectrometry assays are susceptible to variations introduced during sample preparation and analysis.[4] These can include:
-
Inconsistent Recovery: Losses during extraction, evaporation, or reconstitution steps.
-
Instrumental Fluctuations: Minor changes in injection volume or mass spectrometer sensitivity.[4]
-
Matrix Effects: Co-eluting substances from complex biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[4]
A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically identical to the analyte (myristic acid) but has a slightly greater mass due to the replacement of hydrogen atoms with deuterium.[5] Because it behaves almost identically to the analyte throughout the entire analytical process, it can effectively normalize these sources of variability, significantly enhancing the accuracy and precision of the results.[4][5]
Data Presentation: A Comparative Overview
The decision to use a deuterated standard often comes down to a trade-off between cost and performance. The following tables summarize the key quantitative differences.
Table 1: Cost Comparison of Myristic Acid vs. Deuterated Myristic Acid
The synthesis of deuterated compounds is more complex, which is reflected in their higher purchase price.[4] However, for routine, high-throughput assays, the cost per sample can be managed by purchasing in bulk and using appropriate stock solution concentrations.
| Compound | Supplier Example(s) | Typical Quantity | Estimated Price (USD) | Price per Gram (USD) |
| Myristic Acid | Sigma-Aldrich, Chem-Impex | 100 g | $50 - $70 | ~$0.60 |
| 1 kg | $90 - $150 | ~$0.12 | ||
| Myristic Acid-d27 | Cambridge Isotope Labs | 100 mg | ~$419 | $4,190 |
| Cayman Chemical | 100 mg | ~$67 | $670 | |
| FB Reagents | 1 g | ~$399 | $399 |
Note: Prices are approximate and can vary significantly between suppliers, purity grades, and purchase volumes. Data gathered from publicly available supplier websites in late 2025.
Table 2: Performance Comparison of Internal Standard Alternatives
This table compares the performance characteristics of using a deuterated internal standard versus using the non-deuterated analyte as an external standard or a structurally similar (but not isotopically labeled) molecule as an internal standard.
| Performance Metric | This compound (Internal Standard) | Non-Isotopic Internal Standard | External Standard (No IS) |
| Correction for Matrix Effects | Excellent | Partial to Poor | None |
| Correction for Recovery Loss | Excellent | Partial | None |
| Chromatographic Co-elution | Nearly Identical | Different | N/A |
| Assay Accuracy | High | Moderate to Low | Low |
| Assay Precision (%CV) | Low (Excellent) | Moderate to High | High (Poor) |
| Regulatory Acceptance (FDA, EMA) | High | Method Dependent | Low |
| Overall Reliability | Very High | Moderate | Low |
Mandatory Visualizations
Signaling Pathway: Protein N-Myristoylation
Myristic acid's primary role in signaling is its covalent attachment to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as N-myristoylation, is catalyzed by N-myristoyltransferase (NMT). This modification is critical for membrane targeting and proper protein function.
Caption: The enzymatic pathway of protein N-myristoylation.
Experimental Workflow: Quantitative LC-MS/MS Assay
The use of this compound is an integral part of the quantitative workflow, introduced at the very beginning to ensure it experiences the same conditions as the analyte of interest.
Caption: A typical workflow for a quantitative LC-MS/MS assay using an internal standard.
Logical Relationship: Cost vs. Data Quality
Caption: The relationship between the initial cost of this compound and long-term benefits.
Experimental Protocols
General Protocol for Quantification of Myristic Acid in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters such as solvent volumes, LC columns, and MS/MS transitions must be optimized for the specific instrumentation and application.
1. Materials and Reagents:
-
Myristic Acid (analyte standard)
-
This compound or Myristic Acid-d27 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Human Plasma (or other biological matrix)
-
Deionized Water
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of myristic acid in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 ACN:water mixture to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in ACN.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in ACN) to each tube. This addition serves to precipitate proteins and spike the sample with the IS simultaneously.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from ~50% B to 95% B over several minutes to elute myristic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both myristic acid and this compound.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards.
-
Determine the concentration of myristic acid in the unknown samples by interpolating their area ratios from the calibration curve.
Conclusion and Recommendation
While this compound presents a significantly higher initial procurement cost compared to its non-deuterated form, its use as an internal standard provides unparalleled benefits in terms of assay accuracy, precision, and robustness.[4][5] By effectively correcting for inevitable variations in sample processing and instrument performance, it ensures high-quality, reproducible data. For research in regulated environments, such as drug development, or for studies where data integrity is critical, the cost of a deuterated internal standard is a sound investment. This investment mitigates the risk of failed experiments, reduces the need for costly troubleshooting, and ultimately leads to more reliable and defensible scientific outcomes. For routine, non-critical assays where high precision is not the primary objective, less expensive alternatives may be considered, but the potential for compromised data quality must be acknowledged.
References
- 1. Myristic Acid - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 2. Myristic Acid 95% - Food Grade Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 3. rierdenchemical.com [rierdenchemical.com]
- 4. thomasnet.com [thomasnet.com]
- 5. Myristic Acid | Supplier & Distributor | CAS 544-63-8 [wegochem.com]
Navigating Precision: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the quest for accurate and reproducible quantification of analytes in complex biological matrices is a cornerstone of successful research and regulatory submission. The choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with their alternatives, supported by representative experimental data and detailed methodologies, to align with the stringent expectations of regulatory bodies like the FDA and EMA, largely harmonized under the ICH M10 guideline.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2] This guide will delve into a comparative analysis of different types of internal standards, providing the necessary data and protocols to make informed decisions in your analytical workflow.
Performance Comparison: SILs vs. The Alternatives
The primary role of an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby correcting for variations such as extraction losses and matrix effects.[2] While structural analogs are a viable alternative when a suitable SIL-IS is unavailable, their performance can be compromised due to differences in physicochemical properties.[3][4]
Quantitative Performance Data
The following table summarizes representative data comparing the performance of a ¹³C-labeled SIL-IS, a deuterated SIL-IS, and a structural analog IS in a typical LC-MS/MS bioanalytical assay.
| Analyte | Internal Standard Type | Accuracy (%) | Precision (%CV) | Recovery (%) | Matrix Effect (%) |
| Drug X | ¹³C-Labeled SIL-IS | 98.5 - 102.3 | < 5 | 95.2 | 99.1 |
| Deuterated (D₃) SIL-IS | 96.7 - 104.1 | < 8 | 93.8 | 97.5 | |
| Structural Analog IS | 88.2 - 110.5 | < 15 | 75.4 | 85.3 |
Note: This data is representative and intended for comparative purposes.
The data clearly indicates the superior performance of the ¹³C-labeled SIL-IS, with the highest accuracy and precision, and the most effective compensation for recovery variability and matrix effects. While the deuterated standard performs well, the "isotope effect" can sometimes lead to slight chromatographic separation from the analyte and differences in ionization, impacting precision.[5] The structural analog shows the most significant variability, highlighting its limitations in accurately mimicking the analyte's behavior.[3]
Regulatory Landscape: A Harmonized Approach
The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation.[6] A key recommendation is the use of a stable isotope-labeled analyte as the internal standard whenever possible, particularly for methods employing mass spectrometric detection.[6]
Key regulatory expectations for internal standards include:
-
High Isotopic Purity: The labeled standard must be of high isotopic purity to prevent any contribution to the analyte's signal.[6]
-
No Isotope Exchange: It is crucial to demonstrate that no isotope exchange reactions occur under the conditions of sample storage and processing.[6]
-
Absence of Unlabeled Analyte: The presence of any unlabeled analyte in the internal standard solution should be checked and its potential influence evaluated.[6]
-
Stability: The stability of the internal standard must be demonstrated under the same conditions as the analyte in the biological matrix, as well as in stock and working solutions.
Experimental Protocols
To ensure the reliability of a bioanalytical method, a series of validation experiments are required. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Internal Standard Interference and Selectivity
Objective: To assess for interference at the retention time of the analyte and internal standard from endogenous matrix components.
Methodology:
-
Blank Matrix Analysis: Analyze at least six different sources of blank biological matrix (e.g., plasma, urine) to screen for interfering peaks at the retention times of the analyte and the SIL-IS.
-
Analyte and IS Spiking:
-
Spike one set of blank matrix samples with the analyte at the Lower Limit of Quantification (LLOQ).
-
Spike another set of blank matrix samples with the SIL-IS at its working concentration.
-
-
Data Analysis:
-
In the blank matrix samples, the response at the retention time of the analyte and IS should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.
-
In the IS-spiked sample, the response in the analyte's mass transition channel should be negligible.
-
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the suppression or enhancement of analyte and internal standard ionization due to co-eluting matrix components.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and SIL-IS in a clean solvent (e.g., mobile phase) at low and high concentration levels.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with the analyte and SIL-IS at the same concentrations as Set 1.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Protocol 3: Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set A (Pre-Extraction Spike): Spike the analyte and SIL-IS into the biological matrix before the extraction process.
-
Set B (Post-Extraction Spike): Extract blank biological matrix and spike the analyte and SIL-IS into the extracted matrix.
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Recovery (%): (Peak Area of Set A / Peak Area of Set B) * 100
-
-
Evaluation: The recovery of the analyte and the SIL-IS should be consistent and reproducible. The SIL-IS should track the recovery of the analyte.
Visualizing the Workflow and Logic
To better understand the processes and relationships involved in utilizing stable isotope-labeled internal standards, the following diagrams have been generated.
Caption: A typical experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical relationships in bioanalytical method validation with a focus on the internal standard.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. ovid.com [ovid.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
The Successful Application of Myristic Acid-d1 in Metabolic Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myristic acid-d1, a deuterated stable isotope of myristic acid, with other metabolic tracers. Through a detailed case study and supporting experimental data, we illustrate its successful application in elucidating the metabolic fate of myristic acid in vivo. This document is intended to serve as a valuable resource for designing and interpreting metabolic studies involving fatty acids.
Case Study: Tracing the Metabolic Journey of Myristic Acid in Rats
A key study demonstrates the efficacy of this compound (specifically d3-Myristic acid) in tracking the absorption, distribution, and transformation of myristic acid within a biological system. In this research, rats were orally administered d3-Myristic acid, and its subsequent incorporation into various lipid fractions in the blood plasma and lung tissue was quantified over time. This case study highlights the utility of deuterated myristic acid as a precise tracer for metabolic pathway analysis.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from the in vivo study, showcasing the incorporation of d3-Myristic acid (d3-C14:0) and its elongation products, d3-Palmitic acid (d3-C16:0) and d3-Stearic acid (d3-C18:0), into free fatty acid and triglyceride fractions of lung tissue and blood plasma at various time points.
| Time (hours) | Tissue/Fluid | Lipid Fraction | d3-C14:0 (nmol/g or ml) | d3-C16:0 (nmol/g or ml) | d3-C18:0 (nmol/g or ml) |
| 4 | Lung Tissue | Free Fatty Acids | ~1.8 | ~0.4 | Not Detected |
| Triglycerides | ~1.2 | ~0.2 | Not Detected | ||
| Blood Plasma | Free Fatty Acids | ~0.8 | ~0.1 | Not Detected | |
| Triglycerides | ~0.5 | ~0.1 | Not Detected | ||
| 24 | Lung Tissue | Free Fatty Acids | ~2.5 | ~1.0 | Not Detected |
| Triglycerides | ~2.0 | ~0.8 | Not Detected | ||
| Blood Plasma | Free Fatty Acids | ~1.5 | ~0.5 | Not Detected | |
| Triglycerides | ~1.2 | ~0.4 | Not Detected | ||
| 48 | Lung Tissue | Free Fatty Acids | ~2.2 | ~1.2 | Not Detected |
| Triglycerides | ~1.8 | ~1.0 | Not Detected | ||
| Blood Plasma | Free Fatty Acids | ~0.2 | ~0.1 | Not Detected | |
| Triglycerides | ~0.1 | ~0.1 | Not Detected |
Data are approximated from graphical representations in the source publication for illustrative purposes.[1]
Experimental Protocols
In Vivo Administration of d3-Myristic Acid
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Tracer Administration: Rats were orally gavaged with d3-Myristic acid at a dose of 4.92 µmol/g body weight.[1]
-
Sample Collection: At designated time points (4, 24, and 48 hours) post-administration, blood and lung tissue samples were collected for lipid analysis.[1]
Lipid Extraction and Analysis
-
Lipid Extraction: Total lipids were extracted from plasma and homogenized lung tissue using a modified Folch procedure with chloroform (B151607) and methanol (B129727).
-
Fractionation: The extracted lipids were fractionated into free fatty acids and triglycerides using solid-phase extraction.
-
Derivatization: The fatty acids in each fraction were converted to their fatty acid methyl esters (FAMEs) by reaction with methanol and an acid catalyst.
-
GC-MS Analysis: The FAMEs were analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and quantify the deuterated and non-deuterated fatty acids. The use of stable isotope-labeled internal standards is a common practice to enhance precision and accuracy.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for tracing the metabolism of d3-Myristic acid.
Comparison with Other Alternatives
The choice of tracer is critical for the accuracy and interpretation of metabolic studies. Here, we compare this compound to other common alternatives.
This compound vs. Non-labeled Myristic Acid
The primary advantage of using this compound over its non-labeled counterpart is the ability to distinguish exogenously administered myristic acid from the endogenous pool. This allows for precise tracking of the metabolic fate of the administered dose without interference from the organism's own myristic acid.
This compound vs. 13C-labeled Myristic Acid
Both deuterated (d1) and 13C-labeled myristic acid are stable isotopes and are effective tracers. The choice between them often depends on the analytical method and the specific research question.
-
GC-MS: Both can be readily detected and quantified by GC-MS. Deuterated compounds may sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts, an effect that is less pronounced with 13C labeling.
-
Mass Isotopomer Distribution Analysis (MIDA): 13C-labeled tracers are often preferred for MIDA studies, which can provide more detailed information about synthetic pathways.
-
Cost and Availability: The cost and availability of the specific isotopologue can also be a deciding factor.
Studies comparing the oxidation of myristic and palmitic acids have successfully utilized 13C-labeling to track their conversion to CO2 in breath tests.[3] This highlights the versatility of stable isotope labeling in metabolic research.
This compound vs. Radioactive Tracers (e.g., 14C or 3H)
Historically, radioactive isotopes like 14C and 3H have been used to trace fatty acid metabolism.[4][5] However, stable isotopes like this compound offer significant advantages:
-
Safety: Stable isotopes are non-radioactive, eliminating the need for specialized handling and disposal procedures, and are safe for use in human studies.
-
Analytical Power: Mass spectrometry-based analysis of stable isotopes can provide more detailed structural information and allows for the simultaneous measurement of multiple isotopologues.
Signaling Pathways and Logical Relationships
Myristic acid is not only a component of cellular lipids but also plays a crucial role in protein N-myristoylation, a post-translational modification that is vital for the function of many signaling proteins.
The use of this compound can help to quantify the flux of myristic acid through these different pathways, providing valuable insights into how this fatty acid contributes to cellular energy, lipid storage, and the regulation of signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of myristic and palmitic acid in humans fed different dietary fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of [9,10-3H]palmitic and [9,10-3H]myristic acids for the detection of defects of fatty acid oxidation in intact cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristic Acid-d1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Myristic acid-d1, a deuterated form of the saturated fatty acid Myristic acid. By adhering to these procedures, laboratories can maintain a safe environment and comply with relevant regulations.
This compound, like its non-deuterated counterpart, is generally not classified as a hazardous substance.[1] However, all chemical waste should be handled with care and disposed of according to established laboratory protocols and local regulations. The presence of deuterium, a stable isotope of hydrogen, does not typically alter the chemical's hazardous properties or require special disposal considerations beyond those for standard Myristic acid.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust.
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is to treat it as non-hazardous chemical waste. Do not dispose of it down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Identification and Collection :
-
Collect waste this compound in a designated, compatible, and properly sealed waste container.
-
The container must be clearly labeled with the full chemical name: "this compound".
-
Do not mix with other chemical waste unless instructed to do so by your EHS department.
-
-
Storage :
-
Disposal Request :
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request through your EHS office.
-
Provide accurate information about the waste, including the chemical name and quantity.
-
-
Documentation :
-
Maintain a record of the disposed chemical, including the amount and date of disposal, as part of your laboratory's chemical inventory management.
-
Key Data for Myristic Acid
The following table summarizes important quantitative data for Myristic acid, which is chemically analogous to this compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₇DO₂ |
| Molecular Weight | 229.38 g/mol |
| Melting Point | 52-54 °C[1][2] |
| Boiling Point | 319.6 ± 5.0 °C at 760 mmHg[1] |
| Flash Point | >110 °C (>230 °F)[2] |
| Solubility in Water | <0.1 g/100 mL at 18°C[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Myristic acid-d1
This guide provides crucial safety and logistical information for the handling and disposal of Myristic acid-d1 in a laboratory setting. Researchers, scientists, and drug development professionals will find procedural guidance to ensure safe operational practices. This compound is the deuterated form of Myristic acid, a naturally occurring saturated fatty acid.[1] While specific safety data for the deuterated form is limited, the safety profile is considered analogous to that of its non-deuterated counterpart. Myristic acid is generally not classified as a hazardous substance, though it may cause mild irritation to the eyes, skin, and respiratory tract.[2][3][4]
Recommended Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber, 0.11mm) and clothing to prevent skin exposure.[4][6] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Receiving and Storage:
-
Preparation and Use:
-
Spill and Emergency Procedures:
-
Minor Spills: Clean up spills immediately.[4] For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep up the material and place it into a suitable, labeled container for disposal.[4]
-
Major Spills: Alert others in the area. Wear appropriate PPE, including respiratory protection.[3] Control the spill and prevent it from entering drains or waterways.[3]
-
First Aid:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes.[4]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Inhalation: Move to fresh air.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water.[4] Seek medical attention if you feel unwell.[8]
-
-
Disposal Plan
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Dispose of unused material and its container as hazardous waste.[9]
-
Do not allow the chemical to enter drains or waterways.[3][5]
-
Consult with your institution's environmental health and safety office for specific disposal guidance.
Quantitative Data
| Property | Value | Source |
| Oral LD50 (Rat) | > 10,000 mg/kg bw/day | [2][10] |
| Flash Point | > 200°F (> 93.3°C) | [2][9] |
| Molecular Formula | C₁₄H₂₈O₂ | [11] |
| Molecular Weight | 228.4 g/mol | [12] |
Experimental Protocol: Preparation of a Myristic Acid Stock Solution
Myristic acid is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[12] The following is a general protocol for preparing a stock solution.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of the chosen solvent (e.g., ethanol, DMSO, DMF) to the vial. The solubility is approximately 15 mg/mL in ethanol and DMF, and 12 mg/mL in DMSO.[12]
-
Cap the vial and vortex or sonicate until the solid is completely dissolved. The solution should be purged with an inert gas.[12]
-
Store the stock solution at the recommended temperature, typically -20°C, for long-term stability.[12]
Visual Workflow and Logic Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. lobachemie.com [lobachemie.com]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. acme-hardesty.com [acme-hardesty.com]
- 11. carlroth.com [carlroth.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
